molecular formula C7H9N3 B066366 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine CAS No. 192869-50-4

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine

Numéro de catalogue: B066366
Numéro CAS: 192869-50-4
Poids moléculaire: 135.17 g/mol
Clé InChI: STXKJIIHKFGUCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This bicyclic structure, featuring a partially saturated pyridine ring fused to a pyrimidine, serves as a key pharmacophore and a versatile synthetic intermediate. Its primary research value lies in its application as a core building block for the synthesis of novel small molecule inhibitors, particularly targeting protein kinases and other ATP-binding enzymes. The structure is a common motif found in compounds investigated for oncology, inflammation, and central nervous system (CNS) disorders. Researchers utilize this high-purity compound to develop and optimize structure-activity relationships (SAR), exploring modifications that enhance potency, selectivity, and pharmacokinetic properties. Its mechanism of action is context-dependent on the final derived molecule, but it frequently functions by competitively occupying the ATP-binding pocket of target kinases, thereby modulating downstream signaling pathways. Supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, this reagent is an essential tool for synthetic chemists and biologists engaged in hit-to-lead optimization and the development of next-generation therapeutic candidates.

Propriétés

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9N3/c1-2-8-3-6-4-9-5-10-7(1)6/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXKJIIHKFGUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940959
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
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Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192869-50-4
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
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Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
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Record name 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Foundational & Exploratory

An In-depth Technical Guide on the Core Physicochemical Properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a core structure in the development of various enzyme inhibitors. This technical guide provides a summary of its fundamental physicochemical properties, detailed experimental protocols for their determination, and a visualization of its role in relevant signaling pathways. This information is intended to support further research and development involving this compound and its derivatives.

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for guiding drug design and development. The following table summarizes the available data for this compound. It is important to note that some of the experimental data pertains to the dihydrochloride salt of the compound.

PropertyValueSourceNotes
Molecular Formula C₇H₉N₃-For the free base.
Molecular Weight 135.17 g/mol [Benchchem]For the free base.
Melting Point 206-211 °C (decomposition)[Sigma-Aldrich]For the dihydrochloride salt.
Calculated logP (cLogP) 2.5–3.2[Benchchem]For derivatives of the parent compound.
Form Powder[Sigma-Aldrich]For the dihydrochloride salt.
Storage Temperature 2-8°C[Sigma-Aldrich]For the dihydrochloride salt.

No experimental data was found for the boiling point, pKa, and aqueous solubility of the free base in the initial search.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used, which consists of a heated block to hold the capillary tube and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.

  • Purity Check: A narrow melting range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. For a nitrogen-containing heterocycle like this compound, determining the pKa of its conjugate acid is crucial for understanding its ionization state at physiological pH.

Methodology: Potentiometric Titration

  • Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, known increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the appropriate Henderson-Hasselbalch equation.

Determination of the Partition Coefficient (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a drug's lipophilicity and its ability to cross biological membranes. The logarithm of P (logP) is commonly used.

Methodology: Shake-Flask Method

  • Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are shaken together for a prolonged period (e.g., 24 hours) to ensure mutual saturation. The two phases are then separated.

  • Compound Dissolution: A known amount of the compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).

  • Partitioning: A known volume of the second pre-saturated phase is added to the solution containing the compound. The mixture is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Methodology: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous medium (e.g., purified water or a buffer of a specific pH) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged to remove the undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature and pH.

Signaling Pathway and Experimental Workflow Visualization

This compound and its derivatives have been identified as inhibitors of various kinases, including Extracellular signal-regulated kinases (Erks). The Erk/MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.

experimental_workflow cluster_physicochemical Physicochemical Property Determination start 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine Sample mp Melting Point (Capillary Method) start->mp pka pKa (Potentiometric Titration) start->pka logp logP (Shake-Flask Method) start->logp sol Aqueous Solubility (Shake-Flask Method) start->sol data Physicochemical Data Table mp->data pka->data logp->data sol->data erk_signaling_pathway cluster_pathway Erk/MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Substrates Cytoplasmic & Nuclear Substrates Erk->Substrates Response Cellular Response (Proliferation, Survival) Substrates->Response Inhibitor 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine (and derivatives) Inhibitor->Erk

A Technical Guide to the Synthesis of the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a nitrogen-containing heterocyclic system of significant interest in medicinal chemistry. Recognized as a privileged structure, it serves as a versatile core for designing novel small molecule inhibitors, particularly those targeting protein kinases and other ATP-binding enzymes.[1] Derivatives have been investigated for applications in oncology, inflammation, and central nervous system (CNS) disorders.[1] This guide details the primary synthetic pathways to this core structure, provides experimental protocols, summarizes quantitative data, and illustrates the relevant biological pathways where these compounds have shown activity.

Key Synthetic Pathways

The synthesis of the this compound core can be achieved through several strategic approaches, primarily involving the construction of the pyrimidine ring onto a pre-existing piperidine framework.

Cyclocondensation Reactions

Cyclocondensation is a common and effective strategy, typically starting from a substituted 4-piperidinone derivative. A prominent example involves the reaction of 1-benzylpiperidin-4-one with a cyanide or thiocyanate in the presence of triflic anhydride (Tf₂O).[2] This method provides a direct and facile route to the tetrahydropyrido[4,3-d]pyrimidine core.[2] Another approach uses tert-butyl 4-oxopiperidine-1-carboxylate as the starting material, which then undergoes cyclization with nitriles or amines under acidic conditions.[1]

Logical Workflow for Cyclocondensation

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product S1 1-Benzylpiperidin-4-one R1 Reaction in CH2Cl2, 24h S1->R1 S2 Alkyl/Aryl Cyanide (R-CN) S2->R1 S3 Triflic Anhydride (Tf2O) S3->R1 P1 Substituted 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine R1->P1 Cyclocondensation

Caption: Cyclocondensation workflow from 4-piperidinone.

Experimental Protocol: Synthesis from 1-Benzylpiperidin-4-one[2]

  • Reagents: 1-benzylpiperidin-4-one, alkyl/aryl cyanide (2.4 equivalents), triflic anhydride (1.2 equivalents).

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of 1-benzylpiperidin-4-one in dichloromethane, add the corresponding alkyl or aryl cyanide followed by the dropwise addition of triflic anhydride.

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours.

  • Work-up: The reaction mixture is typically subjected to aqueous work-up and purified by column chromatography.

  • Yield: This method has reported yields in the range of 45-65%.[2]

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient alternative by combining three or more starting materials in a single step to form the desired product, adhering to the principles of green chemistry by improving atom economy and reducing waste.[1][3] For the tetrahydropyrido[4,3-d]pyrimidine core, MCRs can involve combining pyridine derivatives with aldehydes and ammonia, often with transition metal catalysis (e.g., Pd or Cu) to enhance regioselectivity.[1]

Logical Workflow for a Multicomponent Reaction

cluster_reactants Reactants A Pyridine Derivative OnePot One-Pot Reaction (e.g., with Pd/Cu catalyst) A->OnePot B Aldehyde B->OnePot C Ammonia Source C->OnePot Product 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine Core OnePot->Product Cascade Reaction

Caption: General workflow for a one-pot multicomponent reaction.

Experimental Protocol: MCR for Pyrido[2,3-d]pyrimidine Derivatives[4]

While this specific protocol is for the [2,3-d] isomer, the principles are analogous and highlight the MCR approach.

  • Reagents: 2-aminopyridine, triethyl orthoformate, primary amine (e.g., benzylamine, butylamine).

  • Procedure: A mixture of 2-aminopyridine, triethyl orthoformate, and the primary amine is prepared.

  • Reaction Conditions: The reaction is conducted under solvent-free conditions, often with heating.

  • Advantages: This method is noted for creating a variety of fluorescent heterocyclic compounds in short reaction times and with good yields.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic and biological studies involving the tetrahydropyrido[4,3-d]pyrimidine scaffold and its derivatives.

Table 1: Synthesis Reaction Conditions and Yields

Starting MaterialKey ReagentsSolventTimeTemperatureYield (%)Reference
1-Benzylpiperidin-4-oneR-CN, Tf₂OCH₂Cl₂24 hRoom Temp.45-65%[2]
Piperidin-4-oneK₂CO₃, R-ClDMF5 h80 °C-[5]
2,4-dichloro-pyrido[3,4-d]pyrimidine3-Hydroxymethyl-1-Boc-piperazine, DIEADMFOvernight60 °C-[6]

Table 2: Biological Activity of Tetrahydropyrido[2,3-d]pyrimidine Derivatives

Compound IDTargetAssayIC₅₀ (µM)Cell LineReference
V12p97/VCPEnzyme Inhibition< 1Multiple[7][8][9]
V13 (metabolite of V12)p97/VCPEnzyme Inhibition< 1Multiple[7][8][9]
Erk2 Inhibitor SeriesErk2Enzyme InhibitionPotentHepG2
KRAS-G12D Inhibitor 10kKRAS-G12DEnzyme Inhibition0.009-
KRAS-G12D Inhibitor 10cKRAS-G12DCell Proliferation1.40Panc1

Biological Significance and Signaling Pathways

Derivatives of the this compound core have been developed as potent inhibitors of several key cellular targets, making them highly relevant for drug discovery.

Inhibition of the MAPK/Erk Pathway

The extracellular signal-regulated kinase (Erk) is a critical component of the Ras-Raf-MEK-Erk (MAPK) signaling pathway, which regulates cell proliferation and survival.[1] Mutations in this pathway are common in many cancers. Tetrahydropyridopyrimidine derivatives have been successfully designed as potent and selective inhibitors of Erk2.[1][10]

MAPK/Erk Signaling Pathway and Inhibition

MAPK/Erk Signaling Pathway receptor Growth Factor Receptor ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates downstream Transcription Factors (Proliferation, Survival) erk->downstream Activates inhibitor Tetrahydropyrido [4,3-d]pyrimidine Inhibitor inhibitor->erk Inhibits

Caption: Inhibition of the MAPK/Erk pathway by core derivatives.

Inhibition of p97/VCP

Valosin-containing protein (VCP), also known as p97, is an ATPase that plays a crucial role in protein homeostasis, including the endoplasmic reticulum-associated degradation (ERAD) of misfolded proteins.[8] Inhibiting p97 leads to the accumulation of ubiquitylated proteins, triggering the unfolded protein response (UPR) and apoptosis, making it an attractive target for cancer therapy, particularly for acute myeloid leukemia (AML).[9] Novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives have been developed as potent p97 inhibitors.[7][8]

p97/VCP Function and Inhibition

p97/VCP-Mediated Protein Degradation er Endoplasmic Reticulum (ER) protein Ubiquitinated Misfolded Protein p97 p97/VCP (ATPase) protein->p97 Recruited to proteasome Proteasome p97->proteasome Extracts & Delivers apoptosis Apoptosis p97->apoptosis Inhibition Leads to degradation Degradation proteasome->degradation Leads to inhibitor Tetrahydropyrido [4,3-d]pyrimidine Inhibitor inhibitor->p97 Inhibits

Caption: Role of p97/VCP in protein degradation and its inhibition.

References

Spectroscopic and Synthetic Insights into the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This bicyclic structure, featuring a partially saturated pyridine ring fused to a pyrimidine, serves as a versatile synthetic intermediate for the development of novel small molecule inhibitors, particularly those targeting protein kinases. Its derivatives have shown promise in various therapeutic areas, including oncology and inflammation, by modulating key signaling pathways. This technical guide provides an in-depth overview of the spectroscopic data, synthetic methodologies, and biological relevance of the this compound scaffold, aimed at researchers, scientists, and professionals in drug development.

Spectroscopic Data

Table 1: 1H NMR Spectroscopic Data for a this compound Derivative

Proton Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
Aromatic-H8.24–8.15m-
Aromatic-H7.86d25.0
Aromatic-H7.75–7.60m-
Aromatic-H7.52d25.0
Aromatic-H7.30t9.1
-CH2-4.24–4.06m-
-CH-4.04–3.84m-
-CH2-3.81–3.60m-
-CH-3.23–3.07m-
-CH2-3.06–2.95m-
-CH2-2.93–2.72m-
-CH2-2.51m-
-CH-2.11–1.91m-
-CH-1.60s-

Data corresponds to a complex derivative of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine as reported in literature.[1]

Table 2: 13C NMR Spectroscopic Data for a this compound Derivative

Carbon Chemical Shift (δ ppm)
C=O170.0, 165.7
Aromatic C160.9, 159.3, 158.4, 131.0, 130.0, 129.5, 128.2, 127.0, 124.5, 124.3, 123.6, 120.5, 108.7, 104.0
Aliphatic C72.5, 63.1, 59.9, 57.6, 56.5, 54.2, 51.4, 44.8, 44.1, 42.6, 40.1, 29.4, 26.0

Data corresponds to a complex derivative of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine as reported in literature.[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Derivative Calculated m/z [M+H]+ Found m/z [M+H]+
C29H37FN7O2+534.2987534.2995
C28H35FN7O+504.2882504.2886

Data corresponds to complex derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine as reported in literature.[1]

Experimental Protocols

A detailed experimental protocol for the synthesis of the unsubstituted this compound is not explicitly available. However, a general and representative synthetic methodology can be derived from the synthesis of its substituted analogues. A common starting material is N-Boc-4-piperidone.

Representative Synthesis of a this compound Core

This protocol outlines a common strategy involving the construction of the pyrimidine ring onto a piperidine precursor.

Step 1: Enamine Formation N-Boc-4-piperidone is reacted with a suitable amine, such as dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding enamine.

Step 2: Cyclization The enamine intermediate is then reacted with a suitable cyclizing agent, such as formamidine acetate, in a solvent like ethanol or dimethylformamide (DMF) under reflux conditions to construct the pyrimidine ring.

Step 3: Deprotection The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the this compound core.

General Reaction Conditions:

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol (EtOH)

  • Reagents: N-Boc-4-piperidone, Dimethylformamide dimethyl acetal (DMF-DMA), Formamidine acetate, Trifluoroacetic acid (TFA)

  • Temperature: Room temperature to reflux, depending on the specific step.

  • Purification: Column chromatography on silica gel is typically employed for purification of intermediates and the final product.

Mandatory Visualizations

To illustrate the synthetic and biological context of the this compound scaffold, the following diagrams are provided.

G cluster_0 General Synthetic Workflow start N-Boc-4-piperidone enamine Enamine Intermediate start->enamine DMF-DMA cyclized Boc-protected Tetrahydropyrido[4,3-d]pyrimidine enamine->cyclized Formamidine acetate, Heat final 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine Core cyclized->final TFA, DCM

Caption: General synthetic workflow for the this compound core.

Derivatives of this compound have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Activation Inhibitor Tetrahydropyrido[4,3-d] -pyrimidine Derivatives Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by tetrahydropyrido[4,3-d]pyrimidine derivatives.

References

The Biological Landscape of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the known biological activities of its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have demonstrated promising anticancer properties by targeting various key oncogenic pathways.

KRAS-G12D Inhibition

Certain tetrahydropyridopyrimidine derivatives have been investigated as inhibitors of the KRAS-G12D mutation, a significant driver in pancreatic and biliary cancers. While some compounds show potent enzymatic inhibition, others exhibit strong anti-proliferative effects in cancer cell lines despite weaker enzymatic activity, suggesting potential off-target effects or alternative mechanisms of action.[1]

Quantitative Data for KRAS-G12D Inhibitors

Compound IDTargetAssay TypeIC50 (µM)Cell LineReference
10cKRAS-G12DAnti-proliferation1.40Panc1[1]
10cKRAS-G12DEnzymatic Inhibition>10-[1]
10kKRAS-G12DEnzymatic Inhibition0.009-[1]

Experimental Protocol: KRAS-G12D Inhibition Assays

  • Antiproliferative Activity (CCK-8 Assay):

    • Seed cancer cell lines (e.g., Panc1 for KRAS-G12D, HCT116 for KRAS-G13D, and A549 for wild-type) in 96-well plates.

    • After cell attachment, treat with serial dilutions of the test compounds.

    • Incubate for a specified period (e.g., 72 hours).

    • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

    • Calculate IC50 values from the dose-response curves.[1]

  • Enzymatic Inhibition (GTPase Activity Assay):

    • Purify the KRAS-G12D protein.

    • In a suitable buffer, mix the KRAS-G12D protein with the test compound at various concentrations.

    • Initiate the reaction by adding GTP.

    • Measure the rate of GTP hydrolysis to GDP, typically by detecting inorganic phosphate or using a fluorescent GTP analog.

    • Determine the IC50 values by plotting the inhibition of GTPase activity against the compound concentration.[1]

Smoothened (Smo) Antagonism in the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is implicated in the development of certain cancers, such as medulloblastoma. Derivatives of tetrahydropyrido[4,3-d]pyrimidine have been identified as potent antagonists of the Smoothened (Smo) receptor, a key component of this pathway.[2] One notable compound, compound 24, was found to be three times more potent than the FDA-approved drug vismodegib in a reporter gene assay.[2]

Quantitative Data for Smoothened Antagonists

Compound IDTargetAssay TypePotencyReference
24SmoothenedNIH3T3-GRE-Luc reporter gene assay3x more potent than vismodegib[2]

Experimental Protocol: Hedgehog Signaling Inhibition Assay

  • NIH3T3-GRE-Luc Reporter Gene Assay:

    • Use NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct (GRE-Luc).

    • Seed the cells in 96-well plates.

    • Treat the cells with a Hedgehog pathway agonist (e.g., Shh-N conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of the test compounds.

    • Incubate for a defined period (e.g., 48 hours).

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the IC50 values based on the inhibition of luciferase expression.[2]

Hedgehog Signaling Pathway

Hedgehog_Signaling cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 binds Smo Smoothened (Smo) PTCH1->Smo inhibits SUFU SUFU Smo->SUFU inhibits GLI GLI SUFU->GLI inhibits Nucleus Nucleus GLI->Nucleus translocates GLI_n GLI TargetGenes Target Gene Expression Inhibitor Tetrahydropyrido- [4,3-d]pyrimidine Derivative Inhibitor->Smo inhibits DNA DNA DNA->TargetGenes activates

Caption: Inhibition of the Hedgehog signaling pathway by targeting Smoothened.

PI3Kδ Inhibition

The phosphoinositide 3-kinase (PI3K) pathway is crucial for cell proliferation and survival, and its dysregulation is common in cancer. Specific isoforms, like PI3Kδ, are primarily expressed in hematopoietic cells, making them attractive targets for hematological malignancies. This compound derivatives have been developed as potent and highly selective PI3Kδ inhibitors.[3]

Quantitative Data for PI3Kδ Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Reference
11fPI3KδEnzymatic AssayPotent (specific value not provided in abstract)[3]

Experimental Protocol: PI3Kδ Inhibition Assay

  • In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay):

    • Add recombinant PI3Kδ enzyme to the wells of a 384-well plate.

    • Add serial dilutions of the test compounds and pre-incubate.

    • Initiate the kinase reaction by adding the substrate (e.g., PIP2) and ATP.

    • After incubation, add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

    • Measure luminescence to determine the kinase activity.

    • Calculate IC50 values from the dose-response curves.[4]

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Tetrahydropyrido- [4,3-d]pyrimidine Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Kinase Inhibition

ERK2 Inhibition

Extracellular signal-regulated kinase 2 (ERK2) is a key protein in the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers. Tetrahydropyridopyrimidine-based compounds have been identified as potent and selective inhibitors of ERK2, leading to a reduction in the phosphorylation of downstream targets like RSK.[5][6]

Experimental Protocol: ERK2 Inhibition and Cellular Activity

  • In Vitro ERK2 Kinase Assay:

    • Use a purified, active ERK2 enzyme.

    • In a kinase buffer, incubate the enzyme with varying concentrations of the inhibitor.

    • Initiate the reaction by adding a specific peptide substrate and ATP (often radiolabeled or in a system where its consumption can be measured).

    • After a set time, stop the reaction and quantify the amount of phosphorylated substrate.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

  • Cellular Phospho-RSK Assay (Western Blot):

    • Culture a suitable cell line (e.g., HepG2) to sub-confluency.

    • Serum-starve the cells to reduce basal pathway activation.

    • Pre-treat the cells with different concentrations of the ERK2 inhibitor.

    • Stimulate the cells with a growth factor (e.g., EGF) to activate the MAPK/ERK pathway.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated RSK (p-RSK) and total RSK.

    • Quantify the band intensities to determine the extent of inhibition of RSK phosphorylation.[5]

MAPK/ERK Signaling Pathway

MAPK_ERK GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK2 MEK->ERK RSK RSK ERK->RSK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Tetrahydropyrido- [4,3-d]pyrimidine Derivative Inhibitor->ERK inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by targeting ERK2.

Antifolate Activity

Dihydrofolate Reductase (DHFR) Inhibition

Certain 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives exhibit significant antifolate activity by inhibiting dihydrofolate reductase (DHFR).[7] This enzyme is crucial for the synthesis of nucleic acid precursors. These compounds have shown activity against DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii.[7]

Quantitative Data for DHFR Inhibitors

CompoundTarget DHFRIC50 (µM)Reference
2,4-diamino-6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineP. carinii0.51[7]
T. gondii0.09[7]
Rat liver0.35[7]

Experimental Protocol: DHFR Inhibition Assay

  • Spectrophotometric Assay:

    • Purify DHFR from the target organism (e.g., P. carinii, T. gondii, or rat liver).

    • Prepare a reaction mixture containing a suitable buffer, NADPH, and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate, dihydrofolate (DHF).

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

    • Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.[8]

Activity in Neurodegenerative Diseases

SIRT2 Inhibition

Sirtuin 2 (SIRT2) is a deacetylase that has been implicated in the pathology of neurodegenerative diseases such as Parkinson's and Huntington's disease. Inhibition of SIRT2 has been shown to be neuroprotective.[9][10] Tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidin-4(3H)-one, a related heterocyclic system, has demonstrated selective SIRT2 inhibition and neuroprotective effects in in vitro models of Parkinson's disease.[8] While this is not the exact tetrahydropyrido[4,3-d]pyrimidine core, it highlights the potential of similar fused pyrimidine systems in this therapeutic area.

Experimental Workflow for Assessing Neuroprotection

Neuroprotection_Workflow NeuronalCells Neuronal Cell Culture (e.g., N27 cells) InduceToxicity Induce Neurotoxicity (e.g., with lactacystin) NeuronalCells->InduceToxicity Treatment Treat with Tetrahydropyridopyrimidine Derivative InduceToxicity->Treatment AssessViability Assess Cell Viability (e.g., MTT assay) Treatment->AssessViability MeasureBiomarkers Measure Biomarkers (e.g., α-tubulin acetylation for SIRT2) Treatment->MeasureBiomarkers Outcome Determine Neuroprotective Effect AssessViability->Outcome MeasureBiomarkers->Outcome

Caption: Experimental workflow for evaluating neuroprotective effects.

Conclusion

The this compound scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. The derivatives have shown significant promise in oncology by targeting key signaling pathways such as KRAS, Hedgehog, and PI3K, as well as the MAPK/ERK cascade. Furthermore, their activity as antifolate agents and the potential for related structures in neurodegenerative diseases underscore the broad therapeutic applicability of this chemical class. This guide provides a foundational understanding for researchers and drug developers to further explore and exploit the therapeutic potential of these compounds.

References

Discovery of Novel 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold is a privileged nitrogen-containing heterocyclic structure of significant interest in medicinal chemistry.[1] This bicyclic system, which features a partially saturated pyridine ring fused to a pyrimidine, serves as a versatile core for developing potent and selective inhibitors against a wide range of biological targets.[1] Its unique structural and physicochemical properties have made it a focal point for drug discovery efforts in oncology, inflammation, autoimmune diseases, and neurodegenerative disorders.[1][2] This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel THPP analogs, tailored for researchers and drug development professionals.

Therapeutic Targets and Signaling Pathways

The THPP scaffold has been successfully utilized to develop inhibitors for several key enzymes and receptors involved in critical cellular signaling pathways.

  • Protein Kinases: A primary area of focus has been the development of protein kinase inhibitors. THPP derivatives have shown potent activity against Extracellular Signal-Regulated Kinase 2 (ERK2), a crucial component of the MAPK/ERK signaling pathway.[1][3] Other targeted kinases include Phosphoinositide 3-kinase delta (PI3Kδ), Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), Axl receptor tyrosine kinase, and Epidermal Growth Factor Receptor (EGFR).[1][2][4][5][6]

  • Hedgehog Signaling Pathway: Novel THPP derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a G-protein coupled receptor central to the Hedgehog (Hh) signaling pathway, which is aberrantly activated in cancers like medulloblastoma.[7][8]

  • Other Targets: The versatility of the scaffold extends to other target classes, including Dihydrofolate Reductase (DHFR), making these compounds potential antifolate agents against microorganisms.[1] Additionally, derivatives have been developed as KRAS-G12D inhibitors and inhibitors of the VCP/p97 ATPase for cancer therapy.[9][10][11]

Below are diagrams illustrating two of the key signaling pathways targeted by THPP analogs.

MAPK_ERK_Pathway cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK2 MEK->ERK RSK p90-RSK ERK->RSK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription RSK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation THPP_Inhibitor THPP-based ERK2 Inhibitor THPP_Inhibitor->ERK

MAPK/ERK Signaling Pathway Inhibition.

PI3K_Pathway Receptor Cell Surface Receptor (e.g., BCR, TCR) PI3Kd PI3Kδ Receptor->PI3Kd PIP3 PIP3 PI3Kd->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival, Motility mTORC1->Downstream THPP_Inhibitor THPP-based PI3Kδ Inhibitor THPP_Inhibitor->PI3Kd Experimental_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening Cascade cluster_vivo In Vivo Evaluation Start Scaffold Selection (THPP Core) Synth Chemical Synthesis (e.g., Cyclocondensation, Suzuki Coupling) Start->Synth Purify Purification & Characterization (NMR, HRMS) Synth->Purify Primary Primary Screening (HTS, Enzymatic Assays) Purify->Primary Secondary Secondary Screening (Cell-based Assays, Potency, Selectivity) Primary->Secondary Tertiary ADME/Tox Profiling (CYP Inhibition, Stability) Secondary->Tertiary PK Pharmacokinetic Studies (PK) Tertiary->PK Efficacy In Vivo Efficacy Models (e.g., Xenografts) PK->Efficacy Lead Lead Candidate Efficacy->Lead

References

The 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." This designation stems from its versatile structure, featuring a partially saturated pyridine ring fused to a pyrimidine, which serves as a key pharmacophore for a multitude of biological targets. Its inherent structural features and synthetic tractability have made it a cornerstone in the development of novel small molecule inhibitors, particularly targeting protein kinases and other ATP-binding enzymes. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important scaffold, with a focus on its application in the development of inhibitors for various therapeutic targets.

General Synthetic Strategies

The synthesis of the this compound scaffold can be achieved through several strategic approaches, primarily involving cyclocondensation and multicomponent reactions.

A common method involves the use of a substituted 4-oxopiperidine derivative as a key starting material. For instance, tert-butyl 4-oxopiperidine-1-carboxylate can undergo cyclization with nitriles or amines under acidic conditions to form the core structure.[1] Another approach utilizes multicomponent reactions, combining pyridine derivatives with aldehydes and ammonia, often with transition metal catalysis (e.g., Pd or Cu) to enhance regioselectivity.[1] The versatility of these synthetic routes allows for the introduction of diverse substituents at various positions of the scaffold, enabling extensive structure-activity relationship (SAR) studies.

Therapeutic Applications and Key Targets

The this compound scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets implicated in oncology, inflammation, and central nervous system disorders.

Kinase Inhibitors

The scaffold has proven to be particularly effective in the design of kinase inhibitors. Its ability to mimic the hinge-binding region of ATP makes it an ideal starting point for developing potent and selective inhibitors.

  • Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Inhibitors: Derivatives of the this compound scaffold have been identified as potent and highly selective inhibitors of CaMKII.[2] For example, compounds bearing a substituted phenyl sulfonamide moiety have demonstrated significant inhibitory activity. One such compound, 8p , was found to be 25-fold more potent than the known CaMKII inhibitor KN-93 and exhibited over 100-fold selectivity against five other kinases.[2]

  • Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors: Chemical optimization of the tetrahydropyrido[4,3-d]pyrimidine scaffold has led to the development of highly selective PI3Kδ inhibitors.[3] Compound 11f emerged from these efforts as a potent, selective, and orally bioavailable inhibitor with demonstrated efficacy in an in vivo antibody production model, suggesting its potential for treating autoimmune diseases and leukocyte malignancies.[3]

  • Extracellular Signal-Regulated Kinase (Erk) Inhibitors: The scaffold has also been utilized to develop inhibitors of Erk2.[4] These compounds have shown potent and selective inhibition of Erk2 and have been effective in reducing phospho-RSK levels in both cell-based assays and tumor xenograft models.[4]

Anticancer Agents

Beyond kinase inhibition, the this compound core has been instrumental in the development of anticancer agents targeting various signaling pathways and cellular processes.

  • Smoothened (Smo) Antagonists: In the Hedgehog signaling pathway, derivatives of this scaffold have been identified as potent Smoothened antagonists.[5] One notable compound, compound 24 , was found to be three times more potent than the FDA-approved drug vismodegib in a reporter gene assay. It also exhibited improved solubility and pharmacokinetic properties, leading to significant tumor regression in a preclinical model of medulloblastoma.[5]

  • KRAS-G12D Inhibitors: The scaffold has been explored for the development of inhibitors targeting the challenging KRAS-G12D mutation.[6] Compound 10c , a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative, demonstrated selective anti-proliferative activity in KRAS-G12D mutant pancreatic cancer cells (Panc1) with an IC50 of 1.40 μM.[6] Another compound, 10k , showed potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 μM.[6]

  • VCP/p97 Inhibitors: Researchers have designed and synthesized novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives as inhibitors of VCP/p97, a key player in protein homeostasis.[7] Compound V12 and its metabolite V13 showed strong inhibitory activities against various cancer cell lines, particularly leukemia cell lines, with IC50 values less than 1 μM.[7] Compound V12 also demonstrated good pharmacokinetic properties and in vivo antitumor efficacy.[7]

  • Topoisomerase II Inhibitors: More recently, the tetrahydropyrido[4,3-d]pyrimidine heterocycle has been investigated as a scaffold for human topoisomerase II inhibitors.[8] Compound 24 (ARN21929) from this series exhibited a promising in vitro potency with an IC50 of 4.5 ± 1.0 µM, along with excellent solubility and metabolic stability.[8]

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives against various targets.

Compound IDTargetAssay TypeIC50 (µM)Reference
8p CaMKIIKinase Inhibition Assay25-fold > KN-93[2]
11f PI3KδCellular AssayPotent & Selective[3]
Compound 24 SmoothenedNIH3T3-GRE-Luc Reporter3-fold > Vismodegib[5]
10c KRAS-G12DPanc1 Cell Proliferation1.40[6]
10k KRAS-G12DEnzymatic Inhibition0.009[6]
V12 VCP/p97Cell Proliferation< 1[7]
V13 VCP/p97Cell Proliferation< 1[7]
ARN21929 Topo IIIn vitro Inhibition4.5 ± 1.0[8]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative methodologies for the synthesis and biological evaluation of this compound derivatives, based on cited literature.

General Synthetic Procedure for Tetrahydropyrido[3,4-d]pyrimidine Derivatives (as KRAS-G12D Inhibitors)[6]

A key intermediate, 2,4-dichloro-5,6,7,8-tetrahydro-7-(phenylmethyl)-pyrido[3,4-d]pyrimidine, is synthesized and then dissolved in a suitable solvent such as DMF. To this solution, the desired amine (e.g., 3-Hydroxymethyl-1-Boc-piperazine) and a base like DIEA are added. The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) under a nitrogen atmosphere overnight. The reaction progress is monitored by TLC. Upon completion, the product is isolated through liquid-liquid extraction with an organic solvent like ethyl acetate and water. The crude product is then purified using silica gel column chromatography with a suitable eluent system (e.g., petroleum ether:ethyl acetate gradient). The final product is characterized by NMR and HRMS.

Cell Proliferation Assay (CCK-8) for KRAS-G12D Inhibitors[6]

Human pancreatic cancer cells (Panc1, KRAS-G12D mutant), colorectal cancer cells (HCT116, KRAS-G13D mutant), and lung cancer cells (A549, wild-type KRAS) are seeded in 96-well plates. After cell attachment, they are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Following treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated. The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

VCP/p97 Enzyme Inhibition Assay[7]

The inhibitory activity of the compounds against VCP/p97 is determined using a suitable assay kit that measures ATPase activity. The assay is typically performed in a 96-well plate format. The test compounds at various concentrations are incubated with the VCP/p97 enzyme in the presence of ATP. The reaction is allowed to proceed for a specific time at a controlled temperature. The amount of ADP produced, which is proportional to the enzyme activity, is then measured, often using a luminescence-based detection method. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways in which some of the key targets of the this compound scaffold are involved.

Hedgehog_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH binds SMO Smoothened (SMO) Target of Scaffold PTCH->SMO SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters Target Genes Target Genes GLI->Target Genes activates KRAS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS Target of Scaffold RTK->KRAS activates RAF RAF KRAS->RAF activates PI3K PI3K KRAS->PI3K activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Factors Transcription Factors ERK->Transcription Factors activates AKT AKT PI3K->AKT activates AKT->Transcription Factors activates VCP_p97_Function Ubiquitinated\nSubstrates Ubiquitinated Substrates VCP_p97 VCP/p97 Target of Scaffold Ubiquitinated\nSubstrates->VCP_p97 binds Proteasome Proteasome VCP_p97->Proteasome delivers to Protein Degradation Protein Degradation Proteasome->Protein Degradation results in Medicinal_Chemistry_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Scaffold Selection Scaffold Selection: 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine Library Synthesis Library Synthesis Scaffold Selection->Library Synthesis Purification & Characterization Purification & Characterization Library Synthesis->Purification & Characterization Primary Screening Primary Screening (e.g., Kinase Assay) Purification & Characterization->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Assays Secondary Assays (e.g., Cellular Assays) Hit Identification->Secondary Assays Active Hits Lead Selection Lead Selection Secondary Assays->Lead Selection SAR Studies Structure-Activity Relationship (SAR) Studies Lead Selection->SAR Studies Promising Leads SAR Studies->Library Synthesis Iterative Design ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling In Vivo Efficacy In Vivo Efficacy Studies ADME/Tox Profiling->In Vivo Efficacy Candidate Selection Candidate Selection In Vivo Efficacy->Candidate Selection

References

In Vitro Screening of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides an in-depth overview of the preliminary in vitro screening of this class of compounds, focusing on their anticancer properties. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development in this promising area.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro activity of various this compound derivatives across different cancer cell lines and enzymatic assays.

Table 1: Cell Growth Inhibition (IC50) of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione Analogs

CompoundMDA-MB-231 (μM)H3122 (μM)MV4;11 (μM)KYSE140 (μM)RS4;11 (μM)
ONC201 3 - 15--58.131.4
Compound 4 ~0.3 - 1.5----
Compound 5 > 15----

Data sourced from studies on analogues of ONC201, a clinical lead compound.[2] Compound 4 demonstrates significantly improved potency over ONC201, while compound 5 is less potent.[2]

Table 2: Antiproliferative Activity (IC50) of KRAS-G12D Inhibitors

CompoundPanc1 (KRAS-G12D) (μM)HCT116 (KRAS-G13D) (μM)A549 (Wild-Type) (μM)
10c 1.405.136.88

Compound 10c shows selective antiproliferative activity against Panc1 cells harboring the KRAS-G12D mutation.[3][4]

Table 3: Enzymatic Inhibition of KRAS-G12D

CompoundKRAS-G12D Enzymatic Inhibition (IC50)
10c > 10 μM
10k 0.009 μM

While compound 10c has weak enzymatic inhibition, compound 10k is a potent inhibitor of KRAS-G12D.[3][4]

Table 4: Inhibition of Topoisomerase II

CompoundTopoisomerase II Inhibition (IC50)
24 (ARN21929) 4.5 ± 1.0 µM

This compound represents a new chemical class of topoisomerase II inhibitors.[5]

Table 5: Dual ATX and EGFR Inhibition

CompoundEGFR Kinase (IC50)ATX (IC50)
8a 18.0 nM-
9a 24.2 nM29.1 nM

Compound 9a was identified as a potential dual inhibitor of Autotaxin (ATX) and Epidermal Growth Factor Receptor (EGFR).[6]

Table 6: VCP/p97 Inhibition in Acute Myeloid Leukemia (AML) Cell Lines

CompoundMolm-13 (IC50)MV-4-11 (IC50)K562 (IC50)
V13 < 1 μM< 1 μM< 1 μM

Compound V13, a metabolite of V12, demonstrates strong proliferative inhibitory activity against various leukemia cell lines.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro screening results.

Cell Proliferation Assay (CCK-8 Assay)

This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.[3][4]

  • Cell Seeding: Cancer cell lines (e.g., Panc1, HCT116, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3][4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • CCK-8 Reagent Addition: Following treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plates are incubated for a period that allows for the development of a colorimetric signal.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.[3][4]

KRAS-G12D GTPase Activity Assay

This biochemical assay measures the direct inhibitory effect of compounds on the enzymatic activity of the KRAS-G12D mutant protein.[3][4]

  • Reaction Mixture Preparation: A reaction buffer containing the KRAS-G12D protein and a GTP substrate is prepared.

  • Compound Incubation: The test compounds are added to the reaction mixture at various concentrations.

  • GTPase Reaction Initiation: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

  • Inorganic Phosphate Detection: The amount of inorganic phosphate released due to GTP hydrolysis is quantified using a detection reagent.

  • Signal Measurement: The signal, which is proportional to the enzyme activity, is measured.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[3][4]

NIH3T3-GRE-Luc Reporter Gene Assay

This cell-based assay is used to screen for inhibitors of the Hedgehog (Hh) signaling pathway.[8][9]

  • Cell Transfection: NIH3T3 cells are stably transfected with a Gli-responsive firefly luciferase reporter construct (GRE-Luc).

  • Compound Treatment: The transfected cells are treated with the test compounds in the presence of a Hedgehog pathway agonist (e.g., Shh-N).

  • Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Normalization: A co-transfected control reporter (e.g., Renilla luciferase) can be used to normalize the firefly luciferase activity.

  • IC50 Determination: The IC50 values are calculated based on the reduction in luciferase expression in the presence of the compound.

Signaling Pathways and Mechanisms of Action

This compound compounds exert their biological effects through various signaling pathways. The following diagrams illustrate some of the key mechanisms identified.

ONC201_Pathway Compound Tetrahydropyrido[4,3-d]pyrimidine Compound (e.g., ONC201 analog) p_AKT p-AKT Compound->p_AKT inhibits p_ERK p-ERK Compound->p_ERK inhibits Foxo3a Foxo3a Compound->Foxo3a induces dephosphorylation TRAIL TRAIL Expression Compound->TRAIL promotes AKT AKT ERK ERK p_Foxo3a p-Foxo3a p_AKT->p_Foxo3a phosphorylates Foxo3a->TRAIL activates Apoptosis Apoptosis TRAIL->Apoptosis induces

Caption: Inhibition of AKT/ERK signaling and induction of TRAIL-mediated apoptosis.

Hh_Pathway Hh_Ligand Hedgehog Ligand PTCH1 PTCH1 Hh_Ligand->PTCH1 binds Compound Tetrahydropyrido[4,3-d]pyrimidine Compound Smo Smoothened (Smo) PTCH1->Smo inhibits SUFU SUFU Smo->SUFU inhibits Compound->Smo inhibits GLI GLI SUFU->GLI sequesters GLI_A GLI (Active) SUFU->GLI_A prevents activation Target_Genes Target Gene Expression (Cell Proliferation, Survival) GLI_A->Target_Genes activates

Caption: Inhibition of the Hedgehog signaling pathway via Smoothened antagonism.

KRAS_Pathway KRAS_G12D KRAS-G12D (Active) Downstream_Effectors Downstream Effectors (e.g., RAF-MEK-ERK) KRAS_G12D->Downstream_Effectors activates Compound Tetrahydropyrido[4,3-d]pyrimidine Compound (e.g., 10k) Compound->KRAS_G12D inhibits Cell_Proliferation Cancer Cell Proliferation Downstream_Effectors->Cell_Proliferation promotes

Caption: Direct inhibition of the oncogenic KRAS-G12D mutant protein.

This technical guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold. The compiled data, detailed protocols, and pathway visualizations provide a comprehensive starting point for further investigation into the promising biological activities of this compound class.

References

Potential Therapeutic Targets for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of derivatives based on this core structure, presenting quantitative data, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways and workflows to facilitate further research and drug development.

Core Therapeutic Targets and Quantitative Activity

Derivatives of the this compound scaffold have been investigated as inhibitors of a range of enzymes and as ligands for various receptors and transporters. The primary therapeutic areas of focus include oncology, inflammation, and central nervous system (CNS) disorders.

Kinase Inhibitors

A significant body of research has focused on the development of kinase inhibitors, leveraging the scaffold's ability to occupy the ATP-binding pocket of these enzymes.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound ID/ReferenceTarget KinaseIC50 (nM)Assay TypeCell Line (for cellular assays)
Compound 10k [1]KRAS-G12D9Enzymatic-
Compound 10c [1]KRAS-G12D>10,000Enzymatic-
Compound 10c [1]-1,400 (anti-proliferative)CellularPanc1 (KRAS-G12D)
Compound 8a [2]EGFR18.0Enzymatic-
Compound 9a [2]EGFR24.2Enzymatic-
Not Specified[3]ERK1190 - 500Enzymatic-
Not Specified[3]ERK2160 - 600Enzymatic-
Compound 11f [4]PI3KδPotent (exact value not specified)Not Specified-
ER-001259851-000[5]AxlPotent (exact value not specified)Not Specified-
Other Enzyme Inhibitors

Beyond kinases, these derivatives have shown inhibitory activity against other critical enzymes involved in various pathological processes.

Table 2: Inhibition of Other Enzymes by this compound Derivatives

Compound ID/ReferenceTarget EnzymeIC50 (nM)Assay Type
2,4-diamino derivatives[6]Dihydrofolate Reductase (DHFR)Significant activity reportedEnzymatic
Compound 9a [2]Autotaxin (ATX)29.1Enzymatic
Compound V12 [7][8]VCP/p97<200Enzymatic
Compound V13 [7][8]VCP/p97<200Enzymatic
CNS-Active Derivatives

The scaffold has also been explored for its potential in modulating central nervous system targets, particularly for the treatment of depression and other neurological disorders.

Table 3: CNS Target Affinity of this compound Derivatives

Compound ID/ReferenceTargetKi (nM)Assay Type
Compounds 10.1-10.3, 10.6, 10.7, 10.16, 10.27 [9]5-HT1A Receptor8 - 87Radioligand Binding
Compounds 10.1-10.3, 10.6, 10.7, 10.16, 10.27 [9]Serotonin Transporter (SERT)8 - 52Radioligand Binding

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are rooted in their ability to modulate key signaling pathways.

KRAS-MAPK Signaling Pathway

Derivatives targeting KRAS-G12D aim to inhibit the constitutively active form of this oncogene, thereby blocking downstream signaling through the MAPK pathway, which is crucial for cell proliferation and survival.

KRAS_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP SOS/GRB2 KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine Derivative Inhibitor->KRAS_GTP PI3K_AKT_Pathway Receptor Cell Surface Receptor PI3K PI3Kδ Receptor->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine Derivative Inhibitor->PI3K Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - Test Compound Dilutions start->prep_reagents add_compound Add Test Compound and Kinase to Microplate Wells prep_reagents->add_compound pre_incubate Pre-incubate at Room Temperature add_compound->pre_incubate initiate_reaction Initiate Reaction by Adding ATP and Substrate pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) stop_reaction->detect_signal analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 detect_signal->analyze_data end End analyze_data->end Proliferation_Assay_Workflow start Start seed_cells Seed Cells in a 96-well Plate and Incubate Overnight start->seed_cells treat_cells Treat Cells with Serial Dilutions of Test Compounds seed_cells->treat_cells incubate_cells Incubate for a Defined Period (e.g., 48-72 hours) treat_cells->incubate_cells add_reagent Add Proliferation Reagent (e.g., CCK-8 or MTT) incubate_cells->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure_absorbance Measure Absorbance with a Microplate Reader incubate_reagent->measure_absorbance analyze_data Data Analysis: - Calculate Cell Viability % - Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

References

Unlocking Therapeutic Potential: A Technical Guide to the Structure-Activity Relationships of the Tetrahydropyrido[4,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. This versatile core has been successfully modified to yield potent and selective inhibitors for key proteins implicated in oncology and other diseases. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) for this compelling heterocyclic system, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

Structure-Activity Relationship (SAR) Summary

The tetrahydropyrido[4,3-d]pyrimidine core has been extensively investigated as a scaffold for various drug targets. The following tables summarize the quantitative SAR data for key derivatives, highlighting the impact of substitutions on their inhibitory activity.

Smoothened (Smo) Antagonists

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers.[1] The G-protein coupled receptor, Smoothened (Smo), is a key transducer in this pathway, making it an attractive target for anticancer therapies.[1][2] A series of novel tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent Smo antagonists.[1][2][3]

CompoundR1R2R3IC50 (nM) NIH3T3-GRE-Luc Assay
Vismodegib ---120
16 2-Cl, 4-CF3-PhHH80
24 2-Cl, 4-CF3-PhMeH40
63 2-Cl, 4-Cl-PhHH60

Table 1: SAR of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Smo Antagonists.

Initial studies identified compound 16 as a promising lead.[3] Further optimization led to the discovery of compound 24 , which is three times more potent than the FDA-approved drug Vismodegib in a reporter gene assay.[1][2] Compound 24 also exhibits improved solubility and pharmacokinetic profiles compared to Vismodegib.[1][2] The substitution pattern on the phenyl ring at the R1 position and the methylation at the R2 position appear to be critical for potent Smo inhibition.[3]

KRAS-G12D Inhibitors

Mutations in the KRAS oncogene are prevalent in many cancers, with the G12D mutation being particularly challenging to target.[4][5] The tetrahydropyrido[4,3-d]pyrimidine core has been utilized to develop novel inhibitors of KRAS-G12D.[4][5][6]

CompoundR-GroupPanc1 (KRAS-G12D) IC50 (µM)HCT116 (KRAS-G13D) IC50 (µM)A549 (Wild-Type) IC50 (µM)
10c 3,8-diazabicyclo[3.2.1]octane1.405.136.88
10k homopiperazine2.22>10>10

Table 2: Antiproliferative Activity of Tetrahydropyrido[3,4-d]pyrimidine Derivatives against KRAS-mutated cell lines.[6]

Compound 10c demonstrated selective antiproliferative activity in Panc1 cells harboring the KRAS-G12D mutation.[5][6] Molecular docking studies suggest that the protonated 3,8-diazabicyclo[3.2.1]octane moiety forms crucial hydrogen bonds with Asp12 and Gly60 of the KRAS-G12D protein.[5] In contrast, compound 10k showed potent enzymatic inhibition of KRAS-G12D (IC50 = 0.009 µM) through interactions with Glu92 and His95.[5][6]

Human Topoisomerase II Inhibitors

Human topoisomerase II (topoII) is a validated target for cancer therapy.[7][8][9] A novel series of tetrahydropyrido[4,3-d]pyrimidine derivatives has been identified as potent topoII inhibitors.[7][8][9]

CompoundR1R2IC50 (µM) TopoII Inhibition
24 (ARN21929) 4-pyridyl4-(dimethylamino)aniline4.5

Table 3: Topoisomerase II Inhibitory Activity of a Key Tetrahydropyrido[4,3-d]pyrimidine Derivative.[7][9]

Compound 24 (ARN21929) emerged as a promising lead with good in vitro potency, excellent solubility, and metabolic stability.[7][8][9] This highlights the potential of this scaffold in developing novel and potentially safer anticancer drugs targeting topoII.[7][9]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of tetrahydropyrido[4,3-d]pyrimidine derivatives are crucial for reproducible research.

General Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Core

A representative synthetic route to the tetrahydropyrido[4,3-d]pyrimidine core is outlined below, based on the synthesis of Smoothened antagonists.[3]

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Tetrahydropyrido[4,3-d]pyrimidine Formation cluster_2 Step 3: Oxidation A 2,5-dichloropyridine B Boronic Acid Intermediate A->B 1. LDA 2. Triisopropyl borate C Key Intermediate 3 B->C 2-bromo-3,5-dimethyl-pyridine Pd(dppf)Cl2, K3PO4·3H2O D Piperidone 4 E Intermediate D->E DMF-DMA, reflux F Tetrahydropyrido[4,3-d]pyrimidine 5 E->F S-methylisothiourea sulfate Sodium acetate G Sulfone 6 F->G m-CPBA

Synthetic scheme for the tetrahydropyrido[4,3-d]pyrimidine core.

Step 1: Suzuki Coupling: Commercially available 2,5-dichloropyridine is treated with LDA and then triisopropyl borate to yield a boronic acid intermediate.[3] This intermediate undergoes a Suzuki coupling with 2-bromo-3,5-dimethyl-pyridine in the presence of a palladium catalyst to afford the key biaryl intermediate.[3]

Step 2: Tetrahydropyrido[4,3-d]pyrimidine Formation: A piperidone derivative is reacted with DMF-DMA, followed by cyclization with S-methylisothiourea sulfate and sodium acetate to construct the tetrahydropyrido[4,3-d]pyrimidine ring system.[3]

Step 3: Oxidation: The resulting intermediate is oxidized with m-CPBA to provide a sulfone, which can be further functionalized.[3]

NIH3T3-GRE-Luc Reporter Gene Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway.

  • Cell Seeding: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct (GRE-Luc) are seeded in 96-well plates.[1][2]

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds.

  • Pathway Activation: The Hedgehog pathway is activated using a Smoothened agonist, such as SAG, or by using cells with a constitutively active pathway (e.g., Ptch1-deficient cells).[1]

  • Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.[1][2] The IC50 values are calculated from the dose-response curves.

CCK-8 Cell Viability Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability and proliferation.

  • Cell Plating: Plate cells (e.g., Panc1, HCT116, A549) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[4][5]

  • Compound Addition: Treat the cells with various concentrations of the tetrahydropyrido[4,3-d]pyrimidine derivatives.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Tumor Growth Inhibition Study in SCID Mice

This protocol is used to evaluate the in vivo efficacy of the compounds.

  • Cell Implantation: Primary Ptch1-deficient medulloblastoma cells or other relevant tumor cells are implanted subcutaneously into Severe Combined Immunodeficient (SCID) mice.[1]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are treated with the test compound (e.g., compound 24) or vehicle control via a suitable route (e.g., oral gavage).[1]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor volumes/weights of the treated groups to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is essential for a clear understanding of the research.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its dysregulation is linked to cancer. Tetrahydropyrido[4,3-d]pyrimidine derivatives have been shown to antagonize the Smoothened (Smo) receptor within this pathway.[1][2]

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_inhibitor Inhibition by Tetrahydropyrido[4,3-d]pyrimidine PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU GLI GLI SUFU->GLI GLIR GLI (Repressor) GLI->GLIR Processing TargetGenesOff Target Gene Transcription OFF GLIR->TargetGenesOff Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on Binds & Inhibits SMO_on SMO SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI (Activator) TargetGenesOn Target Gene Transcription ON GLI_on->TargetGenesOn Inhibitor Tetrahydropyrido[4,3-d] -pyrimidine (e.g., Compound 24) SMO_inhibited SMO Inhibitor->SMO_inhibited Antagonizes

Hedgehog signaling pathway and point of intervention.
KRAS-MAPK Signaling Pathway

The KRAS protein is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutant KRAS proteins are constitutively active, leading to uncontrolled cell growth.

KRAS_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP GEFs KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Tetrahydropyrido[4,3-d] -pyrimidine (e.g., Compound 10c/10k) Inhibitor->KRAS_GTP Inhibits SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization A Scaffold Selection: Tetrahydropyrido[4,3-d]pyrimidine B Computational Modeling (Docking, etc.) A->B C Library Synthesis B->C D In Vitro Biological Assays (e.g., Enzyme, Cell-based) C->D E Determine IC50/EC50 D->E F Identify Hits E->F G Analyze SAR Data F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I J Optimized Lead I->J J->B Iterative Design

References

The Chemical Landscape of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and versatile chemical handles make it an attractive starting point for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the key chemical reactions involved in the synthesis and derivatization of this core, detailed experimental protocols, and a summary of its engagement with critical signaling pathways, aimed at researchers, scientists, and professionals in drug development.

Synthesis of the Core Nucleus and Key Intermediates

The construction of the this compound core can be achieved through multi-step synthetic sequences, often starting from readily available piperidine derivatives. A common strategy involves the initial formation of a substituted piperidine, followed by cyclization to form the fused pyrimidine ring.

One illustrative approach is the synthesis of 7-substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one, a related scaffold that shares key synthetic principles. This involves a nucleophilic reaction on piperidin-4-one, followed by a Gewald reaction and subsequent cyclization.

Table 1: Synthesis of 7-Substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines
StepReactionReactantsReagents/SolventTemperature (°C)Time (h)Yield (%)
1N-Alkylation of Piperidin-4-onePiperidin-4-one, 4-(chloromethyl)pyridine or benzyl chlorideK₂CO₃, DMF80--
2Gewald ReactionN-substituted piperidin-4-one, ethyl cyanoacetate, sulfurMorpholine, EtOHReflux3-
3Pyrimidine Ring FormationEthyl 2-amino-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, formamidine acetateDMF1001680
4Chlorination7-Substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-onePOCl₃, DBU707-
Experimental Protocol: Synthesis of 7-Substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine[1]

Step 1: Synthesis of N-Substituted Piperidin-4-one (3a,b) To a solution of piperidin-4-one (1) in dimethylformamide (DMF), potassium carbonate (K₂CO₃) is added, followed by the addition of either 4-(chloromethyl)pyridine or benzyl chloride (2a,b). The reaction mixture is stirred at 80 °C until the completion of the reaction, monitored by thin-layer chromatography (TLC).

Step 2: Gewald Reaction to form Tetrahydrothieno[2,3-c]pyridine (4a,b) The N-substituted piperidin-4-one (3a,b) is dissolved in ethanol (EtOH), and ethyl cyanoacetate and elemental sulfur are added. Morpholine is then added dropwise over 5 minutes, and the resulting mixture is refluxed for 3 hours. After cooling, the precipitated product is filtered and washed with diethyl ether to afford the pure compound.

Step 3: Synthesis of 7-Substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one (5a,b) To a solution of the tetrahydrothieno[2,3-c]pyridine derivative (4a,b) in DMF at 100 °C, formamidine acetate is added portion-wise over 30 minutes. The mixture is heated for an additional 16 hours. The reaction mixture is then poured into ice water, and the precipitated solid is collected by filtration to yield the desired product.

Step 4: Synthesis of 7-Substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine (6a,b) To a mixture of the pyrimidinone (5a,b) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under an ice bath, phosphoryl chloride (POCl₃) is added dropwise. The reaction mixture is then warmed to 70 °C and stirred for 7 hours. After completion, the mixture is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) and extracted with an appropriate organic solvent. The organic layer is dried and concentrated to give the final chlorinated product.

Synthesis of Chlorinated Tetrahydropyridothienopyrimidine Piperidin-4-one Piperidin-4-one N-Substituted Piperidin-4-one N-Substituted Piperidin-4-one Piperidin-4-one->N-Substituted Piperidin-4-one N-Alkylation (K2CO3, DMF, 80°C) Tetrahydrothieno[2,3-c]pyridine Tetrahydrothieno[2,3-c]pyridine N-Substituted Piperidin-4-one->Tetrahydrothieno[2,3-c]pyridine Gewald Reaction (Et-cyanoacetate, S, Morpholine, EtOH, Reflux) Tetrahydropyridothienopyrimidinone Tetrahydropyridothienopyrimidinone Tetrahydrothieno[2,3-c]pyridine->Tetrahydropyridothienopyrimidinone Cyclization (Formamidine acetate, DMF, 100°C) Chlorinated Product Chlorinated Product Tetrahydropyridothienopyrimidinone->Chlorinated Product Chlorination (POCl3, DBU, 70°C)

Caption: Synthetic workflow for a chlorinated tetrahydropyridothienopyrimidine.

Derivatization of the this compound Nucleus

The tetrahydropyridopyrimidine core offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Key reactions include N-alkylation/acylation at the piperidine nitrogen and nucleophilic aromatic substitution at the pyrimidine ring.

N-Alkylation and N-Acylation

The secondary amine in the tetrahydropyridine ring is a common site for derivatization. N-alkylation can be achieved using various alkyl halides in the presence of a base, while N-acylation is typically performed with acyl chlorides or carboxylic acids activated with coupling agents.

Table 2: N-Acylation of a Tetrahydropyrido[3,4-d]pyrimidine Intermediate
ReactantsReagents/SolventTemperature (°C)TimeYield (%)Reference
TFA salt of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, 4-fluoro-1-naphthoic acidAmide condensation---[1]
Experimental Protocol: Amide Condensation for N-Acylation[2]

To a solution of the trifluoroacetic acid (TFA) salt of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in a suitable solvent such as dimethylformamide (DMF), an equivalent of 4-fluoro-1-naphthoic acid is added, along with a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIEA). The reaction is stirred at room temperature until completion, as monitored by TLC. The product is then isolated and purified by standard chromatographic techniques.

Nucleophilic Aromatic Substitution

Halogenated tetrahydropyridopyrimidines, such as the 2- and 4-chloro derivatives, are valuable intermediates for introducing a wide range of substituents via nucleophilic aromatic substitution (SNA_r_).

Table 3: Nucleophilic Aromatic Substitution on Dichlorinated Tetrahydropyrido[3,4-d]pyrimidine
ReactantsReagents/SolventTemperature (°C)Time (h)Yield (%)Reference
2,4-dichloro-7-(phenylmethyl)-pyrido[3,4-d]pyrimidine, 3-Hydroxymethyl-1-Boc-piperazineDIEA, DMF60Overnight-[1]
7-(4-fluoro-1-naphthoyl)-2,4-dichloropyrido[3,4-d]pyrimidine, N-Boc-piperazineDIEA, DMF505-[1]
4-substituted-2-chloro-tetrahydropyridopyrimidine, N-methyl-homopiperazineCs₂CO₃, DMF12016-[1]
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine[2]

In a reaction vessel, the chlorinated tetrahydropyridopyrimidine derivative is dissolved in an appropriate solvent like DMF. The amine nucleophile (e.g., N-Boc-piperazine) and a base such as diisopropylethylamine (DIEA) or cesium carbonate (Cs₂CO₃) are added. The reaction mixture is then heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is worked up by extraction with an organic solvent and water. The desired product is purified by column chromatography.

Derivatization_Workflow cluster_reactions Key Derivatization Reactions Core 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine Core N_Alkylation N-Alkylation / N-Acylation (Piperidine Nitrogen) Core->N_Alkylation Chlorination Chlorination (Pyrimidine Ring) Core->Chlorination SNAr Nucleophilic Aromatic Substitution Chlorination->SNAr

Caption: Key derivatization strategies for the core nucleus.

Biological Activity and Signaling Pathways

Derivatives of the this compound nucleus have been shown to interact with a variety of important biological targets, particularly protein kinases involved in cell signaling.

Inhibition of the MAPK/ERK Pathway

One of the primary targets for this class of compounds is Extracellular signal-Regulated Kinase 2 (ERK2), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2] Inhibition of ERK2 can modulate cellular processes such as proliferation and differentiation, making it an attractive target for oncology.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK2 MEK->ERK Downstream Downstream Targets (e.g., RSK) ERK->Downstream Proliferation Cell Proliferation & Differentiation Downstream->Proliferation Inhibitor Tetrahydropyrido- [4,3-d]pyrimidine Derivative Inhibitor->ERK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Dual ATX and EGFR Inhibition

Certain derivatives have been developed as dual inhibitors of autotaxin (ATX) and the epidermal growth factor receptor (EGFR).[3] This dual activity is of interest for treating conditions like idiopathic pulmonary fibrosis-lung cancer (IPF-LC).

Other Notable Targets

This versatile scaffold has also been utilized to develop inhibitors for other important targets, including:

  • Dihydrofolate Reductase (DHFR): Important for antifolate activity against microorganisms.[2]

  • KRAS-G12D: A challenging oncology target.[1]

  • Topoisomerase II: A validated target for cancer therapy.[4]

Conclusion

The this compound nucleus represents a highly adaptable and pharmacologically relevant scaffold. A deep understanding of its synthesis and derivatization chemistry is crucial for the successful development of novel therapeutics. The synthetic routes and derivatization strategies outlined in this guide, coupled with an appreciation for the key signaling pathways it can modulate, provide a solid foundation for researchers and drug development professionals working with this promising heterocyclic system. The continued exploration of this chemical space is likely to yield new and improved clinical candidates for a range of diseases.

References

Methodological & Application

Multi-Step Synthesis of Substituted Tetrahydropyrido[4,3-d]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of substituted tetrahydropyrido[4,3-d]pyrimidines. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potential applications as anticancer agents, kinase inhibitors, and treatments for neuropathic pain.[1][2][3][4] The protocols outlined below are based on established synthetic strategies and provide a foundation for the generation of diverse libraries of these valuable compounds.

Application Notes

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a key pharmacophore in modern drug discovery. Its rigid, bicyclic structure allows for the precise spatial orientation of various substituents, enabling targeted interactions with biological macromolecules. Researchers have successfully developed derivatives of this scaffold as potent inhibitors of various enzymes and receptors. For instance, certain derivatives have shown inhibitory activity against human topoisomerase II, a validated target in cancer therapy.[1] Others have been identified as dual inhibitors of autotaxin (ATX) and epidermal growth factor receptor (EGFR), which are implicated in idiopathic pulmonary fibrosis and lung cancer.[5] Furthermore, this scaffold has been utilized in the development of smoothened (Smo) antagonists for the treatment of medulloblastoma and inhibitors of heat shock protein 90 (Hsp90), a chaperone protein involved in cancer cell survival.[3][4]

The synthetic routes to tetrahydropyrido[4,3-d]pyrimidines are diverse, often involving the construction of the pyrimidine ring onto a pre-existing piperidine core or through multi-component reactions.[6][7][8][9] The choice of synthetic strategy can be tailored to achieve specific substitution patterns on both the pyridine and pyrimidine rings, allowing for extensive structure-activity relationship (SAR) studies.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of substituted tetrahydropyrido[4,3-d]pyrimidines.

Synthetic Workflow Start Starting Materials (e.g., 4-Piperidinone derivatives) Step1 Step 1: Synthesis of Key Intermediate Start->Step1 Step2 Step 2: Cyclization to form Pyrimidine Ring Step1->Step2 Step3 Step 3: Functional Group Modification/Diversification Step2->Step3 Purification Purification (e.g., Chromatography, Recrystallization) Step3->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Substituted Tetrahydropyrido- [4,3-d]pyrimidines Characterization->Final

Caption: General workflow for the synthesis of substituted tetrahydropyrido[4,3-d]pyrimidines.

Key Synthetic Protocols

This section details a representative multi-step synthesis of a substituted tetrahydropyrido[4,3-d]pyrimidine, adapted from methodologies reported in the literature. This protocol describes a common approach starting from a 4-piperidone derivative.

Protocol 1: Synthesis of a 2,4-Disubstituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

This protocol outlines a three-step synthesis starting from N-Boc-4-piperidone.

Step 1: Synthesis of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

This step involves a Knoevenagel condensation to introduce a cyanomethylene group at the 4-position of the piperidone ring.

  • Materials:

    • N-Boc-4-piperidone

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve N-Boc-4-piperidone (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Step 2: Synthesis of tert-butyl 4-amino-2-substituted-5,8-dihydropyrido[4,3-d]pyrimidine-7(6H)-carboxylate

This step involves the cyclization of the cyanomethylene intermediate with an amidine to form the pyrimidine ring.

  • Materials:

    • tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (from Step 1)

    • Substituted amidine hydrochloride (e.g., acetamidine hydrochloride) (1.5 eq)

    • Sodium ethoxide (1.5 eq)

    • Ethanol (solvent)

  • Procedure:

    • To a solution of sodium ethoxide in ethanol, add the substituted amidine hydrochloride and stir for 30 minutes at room temperature.

    • Add the tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate to the reaction mixture.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the product.

Step 3: N-Alkylation/Arylation of the Pyridine Nitrogen

This final step involves the deprotection of the Boc group and subsequent functionalization of the pyridine nitrogen.

  • Materials:

    • tert-butyl 4-amino-2-substituted-5,8-dihydropyrido[4,3-d]pyrimidine-7(6H)-carboxylate (from Step 2)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM) or Dioxane (solvent)

    • Alkyl/aryl halide (e.g., benzyl bromide) (1.2 eq)

    • Base (e.g., triethylamine or potassium carbonate) (2.0 eq)

    • Acetonitrile or Dimethylformamide (DMF) (solvent)

  • Procedure:

    • Deprotection: Dissolve the product from Step 2 in DCM and add TFA (or use HCl in dioxane). Stir at room temperature for 2-4 hours. Remove the solvent and excess acid under reduced pressure to obtain the deprotected intermediate as a salt.

    • Alkylation/Arylation: Dissolve the deprotected intermediate in acetonitrile or DMF. Add the base followed by the alkyl/aryl halide.

    • Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) for 6-18 hours.

    • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative data for a series of synthesized tetrahydropyrido[4,3-d]pyrimidine derivatives.

Table 1: Synthesis of 2-Substituted-7-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amines

CompoundR1R2Yield (%)m.p. (°C)1H NMR (δ, ppm)MS (m/z) [M+H]+
1a HH65155-1577.25-7.38 (m, 5H), 4.95 (s, 2H), 3.60 (s, 2H), 3.45 (t, 2H), 2.70 (t, 2H)255.16
1b CH3H72168-1707.26-7.39 (m, 5H), 4.92 (s, 2H), 3.58 (s, 2H), 3.42 (t, 2H), 2.68 (t, 2H), 2.35 (s, 3H)269.18
1c PhH68189-1917.28-7.55 (m, 10H), 4.98 (s, 2H), 3.65 (s, 2H), 3.50 (t, 2H), 2.75 (t, 2H)331.19
1d HCl62172-1747.30-7.42 (m, 4H), 4.93 (s, 2H), 3.61 (s, 2H), 3.46 (t, 2H), 2.71 (t, 2H)289.12

Yields are for the final N-benzylation step. R1 refers to the substituent at position 2 of the pyrimidine ring. R2 refers to a substituent on the benzyl group.

Signaling Pathway and Mechanism of Action

Certain tetrahydropyrido[4,3-d]pyrimidine derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the Hedgehog signaling pathway, which is targeted by some compounds of this class.

Hedgehog_Pathway cluster_membrane Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds Inhibitor Tetrahydropyrido- [4,3-d]pyrimidine Inhibitor SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU GLI GLI (inactive) SUFU->GLI Sequesters GLIA GLI (active) Nucleus Nucleus GLIA->Nucleus TargetGenes Target Gene Expression Inhibitor->SMO Blocks

References

Application Notes and Protocols for 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of kinase inhibitors.[1] Its unique three-dimensional shape allows for the development of potent and selective inhibitors targeting a range of kinases implicated in diseases such as cancer and autoimmune disorders. This document provides an overview of the application of THPP-based compounds as kinase inhibitors, along with detailed protocols for their evaluation.

Derivatives of the THPP scaffold have demonstrated significant inhibitory activity against several key kinases, including Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), Phosphoinositide 3-Kinase δ (PI3Kδ), Extracellular signal-regulated kinase 2 (Erk2), and the Axl receptor tyrosine kinase.[1][2][3][4][5]

Targeted Kinases and Signaling Pathways

The versatility of the this compound scaffold allows it to be adapted to target a variety of kinases involved in crucial cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of THPP-based inhibitors and their potential therapeutic effects.

Calcium/Calmodulin-dependent Protein Kinase II (CaMKII)

CaMKII is a serine/threonine kinase that plays a vital role in cellular processes such as learning, memory, and calcium homeostasis.[6] Dysregulation of CaMKII is associated with cardiovascular diseases and neurological disorders.[7][8] THPP derivatives have been developed as potent and selective CaMKII inhibitors.[2][9]

CaMKII_Pathway Ca_Calmodulin Ca2+/Calmodulin CaMKII CaMKII Ca_Calmodulin->CaMKII Downstream Downstream Substrates CaMKII->Downstream Response Cellular Response (e.g., Synaptic Plasticity, Gene Expression) Downstream->Response THPP 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine Inhibitor THPP->CaMKII

CaMKII Signaling Pathway Inhibition.
Phosphoinositide 3-Kinase δ (PI3Kδ)

PI3Kδ is a lipid kinase that is a key component of the PI3K/Akt signaling pathway, which regulates cell survival, growth, and proliferation.[10][11][12][13] The delta isoform is primarily expressed in hematopoietic cells, making it an attractive target for autoimmune diseases and hematological malignancies.[5] Optimization of the THPP scaffold has led to the development of highly selective PI3Kδ inhibitors.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream Response Cell Growth, Survival, Proliferation Downstream->Response THPP 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine Inhibitor THPP->PI3K

PI3Kδ Signaling Pathway Inhibition.
Extracellular signal-regulated kinase 2 (Erk2)

Erk2 is a key protein kinase in the MAPK/ERK signaling cascade (also known as the Ras-Raf-MEK-ERK pathway).[14] This pathway is activated by a wide range of extracellular signals and plays a central role in cell proliferation, differentiation, and survival.[15][] The THPP scaffold has been utilized to develop potent and selective inhibitors of Erk2.[3][17]

Erk_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk2 MEK->Erk Transcription Transcription Factors Erk->Transcription Response Cell Proliferation, Differentiation Transcription->Response THPP 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine Inhibitor THPP->Erk

Erk2 Signaling Pathway Inhibition.
Axl Receptor Tyrosine Kinase

Axl is a receptor tyrosine kinase that, upon binding its ligand Gas6, activates downstream signaling pathways such as PI3K/Akt and MAPK.[1][2][3][5][18] Axl is implicated in cancer progression, metastasis, and drug resistance.[1][3] Derivatives of the THPP scaffold have been developed as novel and selective Axl inhibitors.[4]

Axl_Pathway Gas6 Gas6 Axl Axl Receptor Gas6->Axl PI3K_Akt PI3K/Akt Pathway Axl->PI3K_Akt MAPK MAPK Pathway Axl->MAPK Response Cell Survival, Migration, Drug Resistance PI3K_Akt->Response MAPK->Response THPP 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine Inhibitor THPP->Axl

Axl Signaling Pathway Inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative this compound derivatives against their respective kinase targets.

Target KinaseCompoundIC50Reference
CaMKIIDerivative 8p25-fold more potent than KN-93[9]
PI3KδCompound 11fPotent and highly selective[5]
Erk1Compound 60.19 µM[19]
Erk2Compound 60.16 µM[19]
KRAS-G12DCompound 10k0.009 µM (enzymatic)
KRAS-G12DCompound 10c> 10 µM (enzymatic), 1.40 µM (Panc1 cells)

Experimental Protocols

Detailed protocols for key assays used to evaluate the efficacy of this compound-based kinase inhibitors are provided below.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

ADPGlo_Workflow Start Start KinaseReaction 1. Set up Kinase Reaction: - Kinase - Substrate - ATP - THPP Inhibitor Start->KinaseReaction Incubate1 2. Incubate at Room Temperature KinaseReaction->Incubate1 AddReagent1 3. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate1->AddReagent1 Incubate2 4. Incubate for 40 minutes AddReagent1->Incubate2 AddReagent2 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate2->AddReagent2 Incubate3 6. Incubate for 30-60 minutes AddReagent2->Incubate3 Measure 7. Measure Luminescence Incubate3->Measure End End Measure->End

ADP-Glo™ Kinase Assay Workflow.

Protocol:

  • Prepare Reagents:

    • Prepare 1x kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase and substrate to their final desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the THPP test inhibitor in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and THPP inhibitor.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

TR-FRET assays measure the phosphorylation of a substrate by a kinase.

Protocol:

  • Prepare Reagents:

    • Prepare 1x kinase buffer.

    • Prepare a 2x serial dilution of the kinase.

    • Prepare a 2x solution of a fluorescently labeled substrate and ATP.

    • Prepare a 2x solution of a terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2x kinase dilution.

    • Add 5 µL of the 2x substrate/ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the 2x antibody/EDTA solution to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

    • Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.

This assay measures the phosphorylation of a kinase's downstream substrate within the cell.

WesternBlot_Workflow Start Start CellCulture 1. Culture Cells and Treat with THPP Inhibitor Start->CellCulture Lysis 2. Lyse Cells and Quantify Protein CellCulture->Lysis SDSPAGE 3. SDS-PAGE Lysis->SDSPAGE Transfer 4. Transfer to Membrane SDSPAGE->Transfer Blocking 5. Blocking Transfer->Blocking PrimaryAb 6. Incubate with Primary Antibody (anti-phospho-substrate) Blocking->PrimaryAb SecondaryAb 7. Incubate with Secondary Antibody PrimaryAb->SecondaryAb Detection 8. Chemiluminescent Detection SecondaryAb->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis End End Analysis->End

Western Blot Workflow for Phosphorylation.

Protocol:

  • Cell Culture and Treatment:

    • Culture the appropriate cell line to 70-80% confluency.

    • Treat the cells with a serial dilution of the THPP inhibitor for a specified time.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to a loading control (e.g., total protein or a housekeeping gene).

This assay is used for kinases that can drive cell proliferation. The Ba/F3 cell line is dependent on IL-3 for survival; however, when transfected with an oncogenic kinase, its survival becomes dependent on the activity of that kinase.[20]

Protocol:

  • Cell Culture:

    • Culture the engineered Ba/F3 cell line (expressing the target kinase) in a medium without IL-3.

    • As a control, culture the parental Ba/F3 cell line in a medium supplemented with IL-3.

  • Assay Procedure:

    • Seed the engineered Ba/F3 cells into a 96-well plate.

    • Add a serial dilution of the THPP inhibitor.

    • Incubate the plate for 72 hours.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. The application notes and protocols provided here offer a comprehensive guide for researchers and drug development professionals to effectively evaluate the potential of THPP-based compounds as therapeutic agents. By utilizing these methodologies, researchers can gain a deeper understanding of the mechanism of action of these inhibitors and advance their development toward clinical applications.

References

Application Notes: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold is a privileged heterocyclic structure that has emerged as a versatile core in the design of novel small molecule inhibitors for cancer therapy.[1] Its unique three-dimensional shape and hydrogen bonding capabilities allow it to effectively target the ATP-binding pockets of various protein kinases and other critical enzymes involved in oncogenic signaling.[1] This document provides an overview of the diverse applications of THPP derivatives against various cancer cell lines, focusing on their mechanisms of action, inhibitory concentrations, and the experimental protocols used for their evaluation.

Application in Targeting Oncogenic Kinase Signaling

THPP derivatives have been extensively developed as inhibitors of several key kinase families that are frequently dysregulated in cancer, including receptor tyrosine kinases (RTKs) and intracellular signaling kinases.

Inhibition of the KRAS-MAPK Pathway

Mutations in the KRAS gene are among the most common drivers of human cancers, particularly pancreatic, colorectal, and lung cancers. The development of direct KRAS inhibitors has been a significant challenge. THPP derivatives have been successfully designed to target specific KRAS mutants, such as G12D and G12C.[2][3][4]

Quantitative Data: Anti-proliferative Activity of KRAS Inhibitors

CompoundCore StructureTargetCell LineCancer TypeIC50 (µM)Reference
10c 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidineKRAS-G12DPanc1Pancreatic1.40[2][3][5]
KRAS-G13DHCT116Colorectal5.13[5]
KRAS-WTA549Lung6.88[5]
10k 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidineKRAS-G12D (enzymatic)--0.009[2][3]
13 TetrahydropyridopyrimidineKRAS-G12CMIA PaCa-2Pancreatic0.070[4]

Signaling Pathway: KRAS-MAPK Cascade

KRAS_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS KRAS (G12D/C) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor THPP Derivatives Inhibitor->RAS Inhibition

KRAS-MAPK signaling pathway and THPP inhibition.

Experimental Protocol: Cell Proliferation (CCK-8) Assay [2][5]

  • Cell Seeding: Plate cancer cells (e.g., Panc1, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with a serial dilution of the THPP derivative (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for 72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability relative to the vehicle control and determine the IC50 value by plotting the log of the compound concentration against the percentage of cell growth inhibition.

Inhibition of the PI3K/AKT Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism that is commonly hyperactivated in cancer. The THPP scaffold has been optimized to yield potent and highly selective inhibitors of PI3K isoforms, particularly PI3Kδ, which is implicated in leukocyte malignancies.[6] Additionally, certain THPP-2,4-dione derivatives act as analogues of the clinical lead ONC201, inhibiting the phosphorylation of both AKT and ERK.[7]

Quantitative Data: Activity of PI3K/AKT Pathway Inhibitors

CompoundCore StructureTargetCell LineCancer TypeIC50 (µM)Reference
11f This compoundPI3Kδ (enzymatic)--0.0019[6]
4 Tetrahydropyrido[4,3-d]pyrimidine-2,4-dioneAKT/ERK PathwayH3122Lung1.6[7]
MV4;11Leukemia0.4[7]
MDA-MB-231Breast0.3[7]
ONC201 (Reference)AKT/ERK PathwayMDA-MB-231Breast2.5[7]

Signaling Pathway: PI3K/AKT Cascade

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTOR mTORC1 AKT->mTOR Growth Cell Growth, Survival mTOR->Growth Inhibitor THPP Derivatives Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition of Phosphorylation

PI3K/AKT signaling pathway and THPP inhibition.

Experimental Protocol: Western Blot for Protein Phosphorylation [7]

  • Cell Treatment & Lysis: Culture cancer cells (e.g., PC-3) to 70-80% confluency. Treat with the THPP derivative or vehicle for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the image using a chemiluminescence imaging system and quantify band intensities.

Application in Cell Cycle Regulation

Uncontrolled cell cycle progression is a hallmark of cancer. THPP-related scaffolds have been instrumental in developing inhibitors that target key cell cycle regulators, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

Inhibition of CDK4/6

The pyrido[2,3-d]pyrimidin-7-one scaffold, which is structurally related to THPP, forms the core of highly selective CDK4/6 inhibitors like Palbociclib.[8] These inhibitors prevent the phosphorylation of the Retinoblastoma (Rb) protein, inducing a G1 cell cycle arrest.[9][10] This is a cornerstone therapy for HR-positive, HER2-negative breast cancer.[11]

// Nodes Mitogens [label="Mitogenic\nSignals", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinD [label="Cyclin D", fillcolor="#F1F3F4", fontcolor="#202124"]; CDK46 [label="CDK4/6", fillcolor="#FBBC05", fontcolor="#202124"]; Rb [label="Rb", fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F", fillcolor="#F1F3F4", fontcolor="#202124"]; G1_S [label="G1-S Phase\nTransition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrido[2,3-d]pyrimidin-7-one\n(e.g., Palbociclib)", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible node for alignment Rb_E2F_complex [label="Rb-E2F\nComplex", shape=point, width=0];

// Edges Mitogens -> CyclinD [color="#5F6368"]; CyclinD -> CDK46 [label="Activation", fontcolor="#5F6368", color="#5F6368"]; CDK46 -> Rb [label="P", fontcolor="#EA4335", color="#EA4335"]; Rb -> Rb_E2F_complex [arrowhead=tee, color="#5F6368"]; E2F -> Rb_E2F_complex [arrowhead=none, color="#5F6368"]; Rb_E2F_complex -> E2F [label="Release", fontcolor="#5F6368", color="#5F6368", style=dashed]; E2F -> G1_S [label="Transcription", fontcolor="#5F6368", color="#5F6368"]; Inhibitor -> CDK46 [label="Inhibition", fontcolor="#4285F4", color="#4285F4", style=dashed, arrowhead=tee]; }

Workflow for an in vitro Aurora kinase inhibition assay.

References

Application Notes and Protocols for the Synthesis and Evaluation of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of a "warhead" that binds to the target protein of interest (POI), an E3 ubiquitin ligase ligand, and a chemical linker that connects the two.[2] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

This document provides detailed protocols for the synthesis and evaluation of PROTACs based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold. This core structure has been identified as a promising starting point for developing inhibitors of challenging targets, such as KRAS-G12D, a prevalent mutation in various cancers.[3][4] These application notes will guide researchers through the chemical synthesis, biochemical and cellular characterization, and data analysis required to develop novel PROTACs based on this scaffold.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein (e.g., KRAS-G12D) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.[1]

PROTAC_Mechanism POI Target Protein (e.g., KRAS-G12D) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon/VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination PROTAC_Recycle PROTAC Recycling Ternary_Complex->PROTAC_Recycle Poly_Ub_POI Polyubiquitinated POI Ubiquitination->Poly_Ub_POI Ub Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides PROTAC_Recycle->PROTAC

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Chemical Synthesis of this compound-Based PROTACs

The synthesis of these PROTACs follows a modular approach, involving the preparation of the this compound warhead, attachment of a linker, and final conjugation to an E3 ligase ligand. The following is a generalized protocol based on the synthesis of KRAS-G12D targeting PROTACs.[5]

Overall Experimental Workflow:

Synthesis_Workflow cluster_0 Warhead Synthesis cluster_1 PROTAC Assembly cluster_2 Purification & Characterization Start Starting Materials (e.g., Pyridine/Pyrimidine Precursors) Cyclocondensation Cyclocondensation/ Multicomponent Reaction Start->Cyclocondensation Warhead 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine Core Cyclocondensation->Warhead Linker_Attachment Linker Attachment to Warhead Warhead->Linker_Attachment E3_Ligand_Conjugation E3 Ligase Ligand Conjugation Linker_Attachment->E3_Ligand_Conjugation Final_PROTAC Final PROTAC E3_Ligand_Conjugation->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization

Caption: General experimental workflow for PROTAC synthesis.

Protocol 1: Synthesis of the this compound Warhead

The synthesis of the core scaffold can be achieved through various methods, including cyclocondensation reactions.[5] A general approach is outlined below.

  • Materials: Substituted pyridine or pyrimidine precursors, reagents for cyclization (e.g., formamide, phosphorus oxychloride), solvents (e.g., DMF, DCM).

  • Procedure:

    • Synthesize the initial substituted pyridine or pyrimidine intermediate as described in the literature.[5]

    • Perform a cyclization reaction to form the tetrahydropyridopyrimidine ring system. This may involve heating with formamide followed by chlorination with phosphorus oxychloride.[6]

    • Introduce necessary functional groups for linker attachment through standard organic chemistry transformations.

    • Purify the final warhead molecule by flash column chromatography or preparative HPLC.

    • Characterize the structure using ¹H NMR, ¹³C NMR, and HRMS.[3]

Protocol 2: Linker Attachment and E3 Ligase Ligand Conjugation

This protocol describes a sequential amide coupling approach, a common strategy in PROTAC synthesis.

  • Materials: this compound warhead with a reactive handle (e.g., amine or carboxylic acid), a bifunctional linker (e.g., PEG-based linker with terminal amine and carboxylic acid), an E3 ligase ligand with a reactive handle (e.g., pomalidomide-amine), coupling reagents (e.g., HATU, HOBt), a non-nucleophilic base (e.g., DIPEA), and anhydrous solvents (e.g., DMF).

  • Procedure:

    • Linker attachment to the warhead:

      • Dissolve the warhead (1.0 eq) in anhydrous DMF.

      • Add the bifunctional linker (1.1 eq), coupling reagents (e.g., HATU, 1.2 eq), and DIPEA (3.0 eq).

      • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

      • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

      • Purify the warhead-linker intermediate by flash column chromatography.

    • E3 Ligase Ligand Conjugation:

      • Activate the carboxylic acid of the warhead-linker intermediate using coupling reagents in anhydrous DMF.

      • Add the amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative, 1.1 eq) and DIPEA.[2]

      • Stir the reaction at room temperature overnight, monitoring by LC-MS.

      • Purify the final PROTAC using preparative HPLC.

      • Characterize the final product by ¹H NMR and HRMS to confirm its identity and purity (>95%).[3]

Biochemical and Cellular Characterization

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This assay confirms the PROTAC's ability to induce the formation of a ternary complex between the target protein and the E3 ligase.

  • Materials: Purified, tagged target protein (e.g., His-KRAS-G12D), purified, tagged E3 ligase complex (e.g., GST-CRBN/DDB1), terbium-conjugated anti-tag antibody (e.g., anti-His), and a fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST), synthesized PROTAC, assay buffer, and a microplate reader with TR-FRET capabilities.

  • Procedure:

    • In a microplate, add the tagged target protein, tagged E3 ligase, and the corresponding antibodies.

    • Add serial dilutions of the PROTAC or DMSO as a vehicle control.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

    • Measure the TR-FRET signal at the appropriate wavelengths.

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the PROTAC concentration.[7]

Protocol 4: In Vitro Ubiquitination Assay

This assay provides direct evidence of PROTAC-mediated target ubiquitination.

  • Materials: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase complex, target protein, ATP, biotinylated ubiquitin, synthesized PROTAC, and reaction buffer.

  • Procedure:

    • Combine the E1, E2, E3, target protein, and biotinylated ubiquitin in the reaction buffer.

    • Initiate the reaction by adding the PROTAC and ATP.

    • Incubate at 30-37°C for 1-2 hours.[8][9]

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the reaction products by western blot using an antibody against the target protein to detect the characteristic laddering pattern of polyubiquitination.[8]

Protocol 5: Cellular Protein Degradation Assay (Western Blot)

This is the definitive assay to measure the efficacy of a PROTAC in a cellular context.

  • Materials: Cancer cell line expressing the target protein (e.g., Panc-1 for KRAS-G12D), cell culture reagents, synthesized PROTAC, lysis buffer, primary antibody against the target protein, primary antibody for a loading control (e.g., GAPDH or β-actin), and HRP-conjugated secondary antibodies.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the PROTAC or DMSO for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values by fitting the data to a dose-response curve.[1]

Data Presentation

Quantitative data from the characterization of this compound-based PROTACs targeting KRAS-G12D are summarized below.

Table 1: Biological Activity of KRAS-G12D Inhibitors and Derived PROTACs

CompoundTargetCell LineAntiproliferative IC₅₀ (µM)[3][4]Enzymatic Inhibition IC₅₀ (µM)[3][4]
10c KRAS-G12DPanc-11.40>10
10k KRAS-G12DPanc-12.220.009
PROTAC 26a KRAS-G12DPanc-13-5Not Reported
PROTAC 26b KRAS-G12DPanc-13-5Not Reported

Note: The antiproliferative IC₅₀ values for the PROTACs were reported to be in the range of 3-5 µM, showing reduced potency compared to the parent inhibitor 10k.[3][4] Data on the specific degradation efficiency (DC₅₀ and Dₘₐₓ) of these PROTACs were not available in the cited literature.

Relevant Signaling Pathway

The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in KRAS, such as G12D, lead to its constitutive activation, promoting uncontrolled cell growth and tumorigenesis.[10] PROTACs targeting KRAS-G12D aim to eliminate the mutant protein, thereby inhibiting downstream signaling and suppressing cancer cell proliferation.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation cluster_downstream Downstream Effectors cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS SOS1 (GEF) RTK->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PROTAC PROTAC (Degrades KRAS-G12D) PROTAC->KRAS_GTP

Caption: Simplified KRAS signaling pathway and the point of intervention for KRAS-G12D PROTACs.

References

Application Notes and Protocols for High-Throughput Screening of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of various biological targets. Its inherent structural features allow for diverse chemical modifications, making it an ideal framework for the construction of large combinatorial libraries for high-throughput screening (HTS). These libraries have been successfully screened against a range of targets, particularly protein kinases, leading to the discovery of novel therapeutic candidates.[1] This document provides detailed application notes and protocols for HTS assays tailored for the screening of this compound libraries against several key drug targets.

Data Presentation: Representative HTS Data Summary

The following tables summarize representative quantitative data from hypothetical primary HTS campaigns targeting various enzymes with a 10,000-compound this compound library. These values are based on typical hit rates and potency distributions observed in similar drug discovery efforts.

Table 1: Primary HTS Campaign Summary (10 µM Single-Point Screen)

TargetAssay TypeLibrary SizeHit CriteriaPrimary Hit Rate (%)
Erk2TR-FRET10,000>50% Inhibition0.8
PI3KδLuminescence (ADP-Glo)10,000>50% Inhibition1.1
EGFRFluorescence Polarization10,000>50% Inhibition0.9
p97ATPase (Luminescence)10,000>50% Inhibition0.6
DHFRSpectrophotometric10,000>50% Inhibition1.5
Autotaxin (ATX)Fluorescence10,000>50% Inhibition0.7

Table 2: Hit Confirmation and Potency Distribution

TargetConfirmed HitsConfirmation Rate (%)Potency Distribution (IC50)
Erk23543.85 (<1 µM), 15 (1-5 µM), 15 (5-10 µM)
PI3Kδ5247.38 (<1 µM), 20 (1-5 µM), 24 (5-10 µM)
EGFR4145.66 (<1 µM), 18 (1-5 µM), 17 (5-10 µM)
p972846.74 (<1 µM), 10 (1-5 µM), 14 (5-10 µM)
DHFR7852.012 (<1 µM), 35 (1-5 µM), 31 (5-10 µM)
Autotaxin (ATX)3347.15 (<1 µM), 14 (1-5 µM), 14 (5-10 µM)

Signaling Pathways and Experimental Workflows

Erk2 (MAPK/ERK Pathway)

Extracellular signal-regulated kinase 2 (Erk2) is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[2] Inhibitors of this pathway are of significant interest in oncology.

Erk2_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK Erk1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Tetrahydropyridopyrimidine Inhibitor Inhibitor->ERK

Figure 1: Simplified Erk2 (MAPK/ERK) signaling pathway.

HTS_Workflow_Erk2 Library This compound Library PrimaryScreen Primary HTS (TR-FRET) Single Concentration (e.g., 10 µM) Library->PrimaryScreen HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits SecondaryAssays Secondary Assays (Selectivity, MOA) ConfirmedHits->SecondaryAssays

Figure 2: HTS workflow for Erk2 inhibitors.

PI3Kδ (PI3K/Akt Pathway)

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase that plays a crucial role in the PI3K/Akt signaling pathway, which is vital for the proliferation and survival of B-cells.[3] Selective inhibitors of PI3Kδ are being developed for the treatment of hematological malignancies.

PI3K_Pathway Receptor Cell Surface Receptor (e.g., BCR, RTK) PI3Kd PI3Kδ Receptor->PI3Kd PIP2 PIP2 PI3Kd->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream CellFunction Cell Growth, Proliferation, Survival Downstream->CellFunction Inhibitor Tetrahydropyridopyrimidine Inhibitor Inhibitor->PI3Kd

Figure 3: Simplified PI3K/Akt signaling pathway.

Experimental Protocols

Protocol 1: Erk2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: This assay measures the phosphorylation of a substrate peptide by Erk2. A europium-labeled anti-phospho-substrate antibody (donor) and a ULight-labeled substrate peptide (acceptor) are used. Upon phosphorylation, the antibody binds to the peptide, bringing the donor and acceptor into proximity and generating a FRET signal.

Materials:

  • Recombinant human Erk2 enzyme

  • ULight™-labeled substrate peptide (e.g., ULight-c-Myc (Thr58/Ser62))

  • Europium-labeled anti-phospho-c-Myc (Ser62) antibody

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • 384-well low-volume white plates

  • This compound library compounds in DMSO

Procedure:

  • Compound Plating: Dispense 50 nL of library compounds (10 mM stock) into the assay plate using an acoustic liquid handler. For controls, dispense DMSO.

  • Enzyme Addition: Add 5 µL of Erk2 enzyme solution (2X final concentration) in assay buffer to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a mixture of ULight-labeled substrate peptide and ATP (2X final concentration) in assay buffer to each well. The final ATP concentration should be at its Km value.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the europium-labeled antibody solution in detection buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO) controls.

Protocol 2: PI3Kδ Luminescence-Based (ADP-Glo™) Assay

Principle: This assay quantifies the amount of ADP produced during the PI3Kδ kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the PI3Kδ activity.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PIP2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM NaCl, 1 mM EGTA, 3 mM DTT)

  • 384-well white, opaque assay plates

  • This compound library compounds in DMSO

Procedure:

  • Compound Plating: Dispense 50 nL of library compounds (10 mM stock) into the assay plate.

  • Kinase Reaction:

    • Add 2.5 µL of a 2X PI3Kδ/PIP2 substrate solution in assay buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of 2X ATP solution. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound relative to controls.

Protocol 3: Dihydrofolate Reductase (DHFR) Spectrophotometric Assay

Principle: This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4]

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • 384-well UV-transparent plates

  • This compound library compounds in DMSO

Procedure:

  • Compound Plating: Dispense compounds and controls into the 384-well plate.

  • Enzyme and Cofactor Addition: Prepare a solution of DHFR enzyme and NADPH in DHFR Assay Buffer. Add this solution to the wells.

  • Incubation: Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Prepare a solution of DHF in DHFR Assay Buffer. Initiate the reaction by adding the DHF solution to all wells.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20 minutes) at a constant temperature.[4]

Data Analysis: Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each test compound.[4]

References

Development of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Smoothened Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of a novel class of Smoothened (Smo) antagonists based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold. This document includes detailed experimental protocols for the synthesis, in vitro, and in vivo evaluation of these compounds, along with a summary of their structure-activity relationships (SAR) and pharmacokinetic profiles.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[2][3] The G-protein coupled receptor (GPCR) Smoothened (Smo) is a key transducer of the Hh signal.[1] In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits Smo. Ligand binding to PTCH relieves this inhibition, leading to Smo activation and the subsequent activation of Gli transcription factors, which drive the expression of Hh target genes.[1] Consequently, Smo has emerged as a prime therapeutic target for cancers driven by aberrant Hh signaling.

While the FDA-approved Smo antagonist, vismodegib, has shown clinical efficacy, challenges such as acquired resistance and suboptimal pharmacokinetic properties necessitate the development of new Smo inhibitors with improved profiles.[2][3] The this compound scaffold has been identified as a promising starting point for the development of novel, potent, and orally bioavailable Smo antagonists.

Signaling Pathway and Mechanism of Action

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). This binding event alleviates the inhibitory effect of PTCH on the seven-transmembrane protein Smoothened (Smo). Activated Smo then initiates a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors. These transcription factors then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation and survival. The this compound derivatives act as antagonists by directly binding to the Smoothened receptor, thereby preventing its activation and halting the downstream signaling cascade.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'Off' State cluster_on Hedgehog Pathway 'On' State cluster_nucleus Nucleus cluster_antagonist Antagonist Action PTCH PTCH Smoothened (Inactive) Smoothened (Inactive) PTCH->Smoothened (Inactive) Inhibits SUFU SUFU Gli (Inactive) Gli (Inactive) SUFU->Gli (Inactive) Sequesters Target Gene Expression (Off) Target Gene Expression (Off) Gli (Inactive)->Target Gene Expression (Off) No Transcription Hedgehog Ligand Hedgehog Ligand PTCH_bound PTCH Hedgehog Ligand->PTCH_bound Binds Smoothened (Active) Smoothened (Active) PTCH_bound->Smoothened (Active) Relieves Inhibition Gli (Active) Gli (Active) Smoothened (Active)->Gli (Active) Activates Target Gene Expression (On) Target Gene Expression (On) Gli (Active)->Target Gene Expression (On) Promotes Transcription Nucleus Nucleus Tetrahydropyridopyrimidine Tetrahydropyridopyrimidine Smoothened (Blocked) Smoothened (Blocked) Tetrahydropyridopyrimidine->Smoothened (Blocked) Binds & Blocks Synthesis_Workflow Start Starting Materials Step1 Synthesis of Tetrahydropyridone Intermediate Start->Step1 Step2 Gewald Reaction to form Thiophene Ring Step1->Step2 Step3 Cyclization to form Pyrido[4,3-d]pyrimidine Core Step2->Step3 Step4 Chlorination of the Pyrimidine Ring Step3->Step4 Step5 Diversification via Nucleophilic Aromatic Substitution Step4->Step5 Final Target Compounds Step5->Final

References

Application Notes and Protocols for Targeting KRAS-G12D with 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the glycine-to-aspartate substitution at codon 12 (G12D) being a major driver in pancreatic, colorectal, and lung adenocarcinomas.[1][2][3] For decades, KRAS was considered "undruggable" due to the picomolar affinity of its natural ligand, GTP, and the lack of deep allosteric pockets on its surface.[4]

Recent breakthroughs have led to the development of non-covalent inhibitors that selectively target the KRAS-G12D mutant protein. A particularly promising chemical scaffold for this purpose is the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core. Compounds based on this scaffold, such as the well-characterized inhibitor MRTX1133, bind to a cryptic "switch-II" pocket that is more accessible in the mutant protein.[1][5] This binding event locks the KRAS-G12D protein in an inactive state, preventing downstream signaling and inhibiting tumor cell proliferation.[1][6] These application notes provide an overview of the mechanism, key data, and experimental protocols for utilizing this class of inhibitors in KRAS-G12D research.

Mechanism of Action

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[7] The G12D mutation impairs the intrinsic and GAP-stimulated GTP hydrolysis activity, leading to an accumulation of the active, GTP-bound state.[8][9] This constitutively active state triggers downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, driving uncontrolled cell proliferation and survival.[1][10]

Inhibitors based on the tetrahydropyrido[4,3-d]pyrimidine scaffold are allosteric inhibitors. They do not compete with GTP at the active site. Instead, they bind to a distinct pocket located beneath the switch-II region of the KRAS-G12D protein.[5][9] This binding event has two key consequences:

  • Inhibition of Effector Protein Interaction: The inhibitor locks the switch-II region in a conformation that prevents it from engaging with downstream effector proteins like RAF kinase.[1][9]

  • Inhibition of Nucleotide Exchange: Binding of the inhibitor can also prevent the exchange of GDP for GTP, which is catalyzed by guanine nucleotide exchange factors (GEFs) like SOS1, further trapping KRAS in its inactive state.[1][11]

The result is a potent and selective shutdown of oncogenic signaling in cancer cells harboring the KRAS-G12D mutation.

KRAS_Pathway cluster_upstream cluster_kras cluster_inhibitor cluster_downstream RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Growth Signal KRAS_GDP KRAS-G12D (GDP-bound) Inactive SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-G12D (GTP-bound) Active KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP Impaired GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Inhibitor Tetrahydropyrido[4,3-d]pyrimidine Inhibitor (e.g., MRTX1133) Inhibitor->KRAS_GDP Binds to Switch-II Pocket Inhibitor->KRAS_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

KRAS-G12D signaling and inhibitor mechanism.

Data Presentation: Inhibitor Potency

The efficacy of tetrahydropyrido[4,3-d]pyrimidine-based inhibitors has been quantified through various biochemical and cellular assays. The tables below summarize key data for representative compounds.

Table 1: Biochemical Activity of KRAS-G12D Inhibitors

Compound Assay Type Target IC50 / KD Reference
MRTX1133 Surface Plasmon Resonance KRAS-G12D KD = 0.2 pM [5]
TH-Z835 SOS1-catalyzed Nucleotide Exchange KRAS-G12D IC50 ≈ 1 µM [9]

| Compound 10k | GTPase Activity Assay | KRAS-G12D | IC50 = 0.009 µM |[4][12] |

Table 2: Cellular Activity of KRAS-G12D Inhibitors

Compound Cell Line (Mutation) Assay Type IC50 Reference
MRTX1133 AsPC-1 (KRAS-G12D) pERK Inhibition IC50 = 1 nM [5]
MRTX1133 MIA PaCa-2 (KRAS-G12D) Cell Viability IC50 = 3 nM [5]
TH-Z835 PANC-1 (KRAS-G12D) Cell Proliferation IC50 = 4.4 µM

| Compound 10c | Panc-1 (KRAS-G12D) | Cell Proliferation (CCK-8) | IC50 = 1.40 µM |[4][12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models b1 Protein Expression & Purification (KRAS-G12D, SOS1) b2 SOS1-Catalyzed Nucleotide Exchange Assay b1->b2 b3 Isothermal Titration Calorimetry (ITC) b1->b3 c2 Cell Viability Assay (e.g., CellTiter-Glo, CCK-8) Biochem_Results Biochemical Potency (IC50, Kd) b2->Biochem_Results b3->Biochem_Results c1 Cell Culture (e.g., PANC-1, MIA PaCa-2) c1->c2 c3 Western Blot (pERK, pAKT, Total ERK/AKT) c1->c3 v1 Xenograft Model Establishment c1->v1 v2 Compound Dosing & Tumor Monitoring Cell_Results Cellular Potency & Signaling Inhibition c2->Cell_Results c3->Cell_Results v1->v2 v3 Pharmacodynamic Analysis (Tumor Lysates) v2->v3 Invivo_Results In Vivo Efficacy v2->Invivo_Results v3->Invivo_Results Start Start Start->b1 Start->c1

References

Application Notes and Protocols for Evaluating Erk2 Inhibition by Tetrahydropyridopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that governs fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1][2] The terminal kinases in this pathway, Extracellular signal-regulated kinases 1 and 2 (Erk1/2), are central nodes for signal integration and are frequently hyperactivated in various cancers due to mutations in upstream components like Ras and Raf.[1][3] This makes Erk1/2 compelling therapeutic targets for oncology. Tetrahydropyridopyrimidines have emerged as a promising class of potent and selective Erk2 inhibitors.[4] This document provides detailed experimental protocols for evaluating the inhibitory activity of tetrahydropyridopyrimidine-based compounds against Erk2, from initial biochemical characterization to cellular target engagement and downstream signaling effects.

Data Presentation: Inhibitory Profile of a Representative Tetrahydropyridopyrimidine Erk2 Inhibitor

The following table summarizes the inhibitory profile of a representative tetrahydropyridopyrimidine-based Erk2 inhibitor. This data is essential for understanding the compound's potency, selectivity, and cellular efficacy.

Data PointResultDescription
Biochemical Potency
Erk2 IC501 nMThe half-maximal inhibitory concentration against purified Erk2 enzyme in a biochemical assay.[3]
Erk1 IC501.5 nMThe half-maximal inhibitory concentration against the highly homologous Erk1 kinase, indicating selectivity.[3]
MEK1 IC50>10,000 nMThe half-maximal inhibitory concentration against the upstream kinase MEK1, demonstrating high selectivity.
p38α IC50>10,000 nMThe half-maximal inhibitory concentration against a related MAPK, p38α, indicating selectivity over other kinase families.
Cellular Potency
p-Erk1/2 (T202/Y204) IC5045 nMThe half-maximal inhibitory concentration of Erk1/2 phosphorylation in a cellular context (e.g., in HepG2 cells).[3]
Cell Proliferation IC50155 nMThe half-maximal inhibitory concentration of cell growth in a cancer cell line with a constitutively active MAPK pathway (e.g., HCT-116).[3]
In Vivo Efficacy
Tumor Growth Inhibition71% at 50 mg/kgThe percentage of tumor growth inhibition in a mouse xenograft model (e.g., HCT-116) at a specified dose.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Ras-Raf-MEK-ERK signaling pathway, the point of inhibition for tetrahydropyridopyrimidines, and the general experimental workflow for their evaluation.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Erk Erk1/2 MEK->Erk Downstream Downstream Targets (e.g., RSK, Elk-1) Erk->Downstream Inhibitor Tetrahydropyridopyrimidine Inhibitor Inhibitor->Erk Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Diagram 1: The Ras-Raf-MEK-ERK signaling pathway and the point of inhibition.

Experimental_Workflow start Start: Compound Synthesis (Tetrahydropyridopyrimidine) biochemical Biochemical Kinase Assay (IC50 Determination vs. Erk2) start->biochemical selectivity Kinase Selectivity Profiling (vs. Erk1, MEK1, p38α, etc.) biochemical->selectivity cellular_pERK Cellular p-Erk Assay (Western Blot / In-Cell Western) selectivity->cellular_pERK proliferation Cell Proliferation Assay (e.g., MTT Assay) cellular_pERK->proliferation invivo In Vivo Xenograft Model (Tumor Growth Inhibition) proliferation->invivo end End: Lead Optimization invivo->end

Diagram 2: Experimental workflow for evaluating Erk2 inhibitors.

Western_Blot_Logic treatment Cell Treatment with Tetrahydropyridopyrimidine lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE and Protein Transfer to Membrane lysis->sds_page probing_pERK Primary Antibody Incubation (anti-p-Erk1/2) sds_page->probing_pERK secondary_pERK Secondary Antibody and Chemiluminescent Detection probing_pERK->secondary_pERK imaging_pERK Imaging and Densitometry (p-Erk) secondary_pERK->imaging_pERK stripping Membrane Stripping imaging_pERK->stripping analysis Data Analysis: Ratio of p-Erk to total Erk imaging_pERK->analysis probing_tERK Primary Antibody Incubation (anti-total Erk1/2) stripping->probing_tERK secondary_tERK Secondary Antibody and Chemiluminescent Detection probing_tERK->secondary_tERK imaging_tERK Imaging and Densitometry (total Erk) secondary_tERK->imaging_tERK imaging_tERK->analysis

Diagram 3: Logical workflow for Western Blot analysis of Erk2 inhibition.

Experimental Protocols

Biochemical Kinase Assay (IC50 Determination)

This assay determines the in vitro potency of a tetrahydropyridopyrimidine compound against purified Erk2 kinase. A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[5]

Materials:

  • Recombinant, active, full-length human Erk2

  • Myelin Basic Protein (MBP) as a substrate

  • ATP (Adenosine triphosphate)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[5]

  • Tetrahydropyridopyrimidine test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these into the Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the plate.

    • Add 2.5 µL of diluted Erk2 enzyme to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Kinase Reaction Initiation: Add 5 µL of a 2X substrate/ATP mixture (containing MBP and ATP at their final desired concentrations) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-Erk1/2 Assay

This cell-based assay measures the ability of the tetrahydropyridopyrimidine compound to inhibit Erk1/2 phosphorylation in a cellular environment.

Materials:

  • Cancer cell line with an activated MAPK pathway (e.g., HepG2, HCT-116)

  • Complete cell culture medium

  • Serum-free medium

  • Growth factor for stimulation (e.g., EGF)

  • Tetrahydropyridopyrimidine test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Reagents and equipment for Western blotting (see Protocol 3)

Procedure:

  • Cell Culture and Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal Erk phosphorylation, serum-starve the cells for 12-24 hours in serum-free medium.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the tetrahydropyridopyrimidine compound or vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce Erk phosphorylation. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis: Analyze the levels of phosphorylated Erk1/2 and total Erk1/2 by Western blotting as described in the following protocol.

Western Blot Analysis of Erk1/2 Phosphorylation

This protocol provides a method for the detection and quantification of phosphorylated and total Erk1/2.

Materials:

  • Cell lysates from the Cellular Phospho-Erk1/2 Assay

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-12% gradient)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-Erk1/2 (Thr202/Tyr204) and rabbit anti-total Erk1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved (Erk1 is ~44 kDa, Erk2 is ~42 kDa).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation (p-Erk): Incubate the membrane with the anti-phospho-Erk1/2 primary antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Total Erk):

    • To normalize the p-Erk signal to total Erk, the same membrane can be stripped and re-probed. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

    • Wash the membrane thoroughly with TBST.

    • Block the membrane again for 1 hour.

    • Incubate with the primary antibody for total Erk1/2 overnight at 4°C.

    • Repeat the washing, secondary antibody incubation, and detection steps.

  • Analysis: Quantify the band intensities for both p-Erk and total Erk using densitometry software. Calculate the ratio of p-Erk to total Erk for each sample to determine the extent of inhibition. The cellular IC50 is determined by plotting the normalized phospho-Erk signal against the log concentration of the compound.[6]

References

Application Notes and Protocols for Molecular Docking Studies of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have been investigated as potent inhibitors of various protein targets implicated in diseases such as cancer. Molecular docking is a crucial computational technique in the drug discovery pipeline, providing insights into the binding modes and affinities of small molecules with their macromolecular targets. These application notes provide a comprehensive overview of molecular docking studies involving this compound derivatives with a focus on the KRAS-G12D oncoprotein and human topoisomerase II. Detailed protocols for performing such in silico experiments are also presented.

Target Proteins of Interest

The versatility of the this compound scaffold allows for its interaction with a variety of protein targets. Notable examples include:

  • KRAS-G12D: A mutant form of the KRAS protein that is a key driver in many cancers, including pancreatic, colorectal, and lung cancers. The G12D mutation impairs the protein's ability to hydrolyze GTP, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1][2][3]

  • Human Topoisomerase II (TopoII): An essential enzyme that modulates the topology of DNA and is a well-validated target for cancer chemotherapy.[4] Inhibitors of TopoII can trap the enzyme-DNA complex, leading to double-strand breaks and subsequent cancer cell death.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in regulating cell growth and proliferation. Dysregulation of EGFR signaling is a hallmark of many cancers.

  • Dihydrofolate Reductase (DHFR): An enzyme crucial for the synthesis of nucleic acids and amino acids. It is a target for antimicrobial and anticancer therapies.

Data Presentation: Quantitative Docking and Biological Activity Data

The following tables summarize the quantitative data from molecular docking and in vitro biological assays of this compound derivatives and related compounds against their respective protein targets.

Table 1: Antiproliferative and Enzymatic Inhibition of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives against KRAS-G12D [2][3]

Compound IDAntiproliferative IC50 (μM) vs. Panc1 (KRAS-G12D)Enzymatic Inhibition IC50 (μM) vs. KRAS-G12D
10c 1.40> 10
10k 2.220.009
MRTX1133 (Control) Not Reported0.0004

Note: The above data is for the closely related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold.

Table 2: Molecular Docking Scores of Pyrimidine Derivatives against Cyclin-Dependent Kinase 2 (CDK2) (PDB ID: 1HCK) [5]

Compound IDBinding Energy (kcal/mol)
4c -7.9
4a -7.7
4h -7.5
4b -7.4

Table 3: Topoisomerase II Inhibitory Activity of a Tetrahydropyrido[4,3-d]pyrimidine Derivative [4]

Compound IDTopoisomerase II Inhibition IC50 (μM)
ARN21929 (24) 4.5 ± 1.0

Experimental Protocols

This section provides a detailed methodology for performing molecular docking studies of this compound derivatives with a target protein, using KRAS-G12D as an example and referencing the Sybyl 2.0 software package, as well as a general protocol for the widely used AutoDock software.[2][3]

Protocol 1: Molecular Docking using Sybyl 2.0 (Target: KRAS-G12D)

This protocol is based on the methodology reported for the docking of pyrimidine and pyrido[4,3-d]pyrimidine derivatives against KRAS-G12D.[2][3]

1. Software and Resources:

  • Sybyl 2.0 molecular modeling suite (Tripos)
  • Protein Data Bank (PDB) for the crystal structure of the target protein (e.g., PDB ID: 7RPZ for KRAS-G12D).

2. Protein Preparation:

  • Import Protein Structure: Load the PDB file of KRAS-G12D (7RPZ) into the Sybyl workspace.
  • Pre-processing: Remove all water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.
  • Add Hydrogens: Add hydrogen atoms to the protein, ensuring correct protonation states for amino acid residues.
  • Assign Charges: Assign partial atomic charges to the protein atoms using a suitable force field (e.g., Tripos force field).
  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

3. Ligand Preparation:

  • Sketch or Import Ligand: Draw the 2D structure of the this compound derivative or import it from a file.
  • Convert to 3D: Convert the 2D structure to a 3D conformation.
  • Assign Charges and Atom Types: Assign appropriate atom types and partial charges to the ligand atoms (e.g., Gasteiger-Hückel charges).
  • Energy Minimization: Perform energy minimization of the ligand to obtain a low-energy conformation.

4. Docking Simulation:

  • Define the Binding Site: Define the active site for docking. This is typically done by selecting the region around a co-crystallized ligand or by identifying key catalytic or allosteric residues. For KRAS-G12D, the binding site is often defined around the switch-II pocket.
  • Run Docking Algorithm: Utilize the docking module within Sybyl (e.g., Surflex-Dock) to perform the docking simulation. The program will explore various conformations and orientations of the ligand within the defined binding site.

5. Analysis of Results:

  • Scoring: The docking program will provide a scoring function to rank the different poses of the ligand. This score is an estimation of the binding affinity.
  • Visual Inspection: Visually analyze the top-ranked docking poses to understand the binding mode of the ligand. Pay close attention to key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with the protein's amino acid residues. For KRAS-G12D, interactions with residues like Asp12 and Gly60 are often critical.[2][3]

Protocol 2: General Molecular Docking using AutoDock

This protocol provides a general workflow for molecular docking using the popular and freely available AutoDock software.

1. Software and Resources:

  • AutoDockTools (ADT): For preparing protein and ligand files.
  • AutoDock: The docking engine.
  • A molecular visualization tool (e.g., PyMOL, Chimera) for analysis.
  • Protein Data Bank (PDB) for the target protein structure.
  • A chemical drawing tool (e.g., ChemDraw, MarvinSketch) for creating ligand structures.

2. Protein Preparation:

  • Download and Clean PDB: Obtain the PDB file of the target protein and remove water molecules and heteroatoms.
  • Add Hydrogens and Charges: Use ADT to add polar hydrogens and assign Kollman charges to the protein.
  • Save as PDBQT: Save the prepared protein in the PDBQT format.

3. Ligand Preparation:

  • Create 3D Structure: Draw the 2D structure of the ligand and convert it to a 3D format.
  • Energy Minimization: Perform energy minimization of the ligand.
  • Set Torsions: In ADT, define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

4. Grid Box Generation:

  • Define the Search Space: In ADT, define a 3D grid box that encompasses the binding site of the protein. The size and center of the grid box are crucial parameters.
  • Generate Grid Parameter File: Create a grid parameter file (.gpf) that contains the information about the grid box and the atom types to be used for the grid maps.
  • Run AutoGrid: Execute the AutoGrid program to pre-calculate the grid maps for each atom type.

5. Docking Simulation:

  • Create Docking Parameter File: Prepare a docking parameter file (.dpf) that specifies the protein and ligand PDBQT files, the grid parameter file, and the docking algorithm parameters (e.g., number of runs, population size).
  • Run AutoDock: Execute the AutoDock program to perform the docking simulation.

6. Analysis of Results:

  • Analyze Docking Log File: The docking log file (.dlg) contains the results of the docking, including the binding energies and the coordinates of the docked ligand poses.
  • Visualize and Interpret: Use a molecular visualization tool to view the docked poses of the ligand in the protein's binding site and analyze the intermolecular interactions.

Mandatory Visualizations

molecular_docking_workflow cluster_prep Preparation Stage cluster_proc Processing Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Protein Target Protein (e.g., KRAS-G12D from PDB) PrepProtein Protein Preparation (Add Hydrogens, Assign Charges) Protein->PrepProtein Ligand Ligand (5,6,7,8-tetrahydropyrido- [4,3-d]pyrimidine derivative) PrepLigand Ligand Preparation (3D Structure, Energy Minimization) Ligand->PrepLigand DefineSite Define Binding Site (Grid Box Generation) PrepProtein->DefineSite PrepLigand->DefineSite RunDocking Run Docking Simulation DefineSite->RunDocking AnalyzeResults Analyze Results (Binding Energy, Poses) RunDocking->AnalyzeResults Visualize Visualize Interactions (Hydrogen Bonds, etc.) AnalyzeResults->Visualize

Caption: A generalized workflow for molecular docking studies.

kras_signaling_pathway cluster_upstream Upstream Signaling cluster_ras_raf RAS-RAF-MEK-ERK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS KRAS-G12D (Constitutively Active) RTK->KRAS Activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, and Differentiation ERK->Proliferation Inhibitor 5,6,7,8-Tetrahydropyrido- [4,3-d]pyrimidine Inhibitor Inhibitor->KRAS Inhibits

Caption: The KRAS signaling pathway and the point of inhibition.

References

Assessing the Anti-proliferative Activity of Novel Tetrahydropyrido[4,3-d]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for evaluating the anti-proliferative activity of novel tetrahydropyrido[4,3-d]pyrimidine derivatives. This class of compounds has garnered significant interest in oncology research due to its members' diverse mechanisms of action, including the inhibition of key cellular proliferation and survival pathways. These notes are intended to guide researchers in the systematic assessment of these compounds, from initial cytotoxicity screening to more in-depth mechanistic studies.

Introduction to Tetrahydropyrido[4,3-d]pyrimidines

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various potent and selective inhibitors of key oncogenic targets. Research has demonstrated that derivatives of this scaffold can exhibit anti-proliferative effects through multiple mechanisms, such as:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): By targeting CDKs, such as CDK4/6, these compounds can arrest the cell cycle, preventing cancer cell division.[1][2][3]

  • Modulation of the Hedgehog Signaling Pathway: Some derivatives act as antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog pathway, which is aberrantly activated in certain cancers like medulloblastoma.[4][5]

  • Targeting KRAS Mutants: Novel derivatives have been designed to inhibit specific KRAS mutations, such as G12C and G12D, which are prevalent drivers in various cancers including pancreatic and lung cancers.[6][7][8]

  • Dual Inhibition of Autotaxin (ATX) and Epidermal Growth Factor Receptor (EGFR): Certain compounds have shown the ability to inhibit both ATX and EGFR, pathways involved in cell proliferation and migration.[9]

  • Inhibition of Topoisomerase II: Some analogs have been identified as inhibitors of human topoisomerase II, an enzyme essential for DNA replication and chromosome segregation.[10]

  • Induction of TRAIL-mediated Apoptosis: Analogues of the clinical lead ONC201, which features a tetrahydropyrido[4,3-d]pyrimidine-2,4-dione core, can induce the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), leading to cancer cell death.[11]

Given this mechanistic diversity, a multi-faceted approach is recommended for the comprehensive evaluation of novel tetrahydropyrido[4,3-d]pyrimidine compounds.

Data Presentation: In Vitro Anti-proliferative Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for selected tetrahydropyrido[4,3-d]pyrimidine derivatives against various cancer cell lines. This data provides a benchmark for assessing the potency of newly synthesized compounds.

Compound ID/ReferenceTarget/MechanismCell LineIC50 (µM)
Compound 10c [6][7]KRAS-G12D InhibitorPanc1 (KRAS-G12D)1.40
HCT116 (KRAS-G13D)5.13
A549 (KRAS wild-type)6.88
Compound 10k [6][7]KRAS-G12D InhibitorPanc1 (KRAS-G12D)2.22
Compound 24 [4][5]Smoothened (Smo) AntagonistNIH3T3-GRE-Luc Reporter~3x more potent than Vismodegib
Compound 4 [11]TRAIL UpregulationMDA-MB-231~5-10x more potent than ONC201
Compound 24 (ARN21929) [10]Topoisomerase II InhibitorNot specified4.5
Compound 8a [9]ATX/EGFR Dual InhibitorEGFR Kinase Assay0.018
Compound 9a [9]ATX/EGFR Dual InhibitorATX Enzyme Assay0.0291

Experimental Protocols

Detailed protocols for key in vitro assays to determine the anti-proliferative activity and mechanism of action of novel tetrahydropyrido[4,3-d]pyrimidines are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[15]

Materials:

  • Novel tetrahydropyrido[4,3-d]pyrimidine compounds

  • Cancer cell line of interest (e.g., Panc1, A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix to ensure complete solubilization.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Colony Formation (Clonogenic) Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

Principle: Single cells are seeded at a low density and treated with the test compound. After an incubation period, the number of resulting colonies (typically defined as a cluster of ≥50 cells) is counted to determine the surviving fraction.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • Trypsin-EDTA

  • Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension and seed cells into 6-well plates at a low density (e.g., 200-1000 cells/well).

  • Compound Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of the test compound for a defined period (e.g., 24 hours).

  • Incubation: Remove the compound-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, allowing colonies to form.[16]

  • Colony Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (≥50 cells) in each well.

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to assess the long-term anti-proliferative effects.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17]

Principle: Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).[17][18] The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content. This allows for the quantification of cells in each phase of the cell cycle.[18]

Materials:

  • Flow cytometer

  • Propidium Iodide (PI) staining solution (containing RNase A and a permeabilizing agent like Triton X-100)

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Seed cells and treat with test compounds for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.[19]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[20]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, collecting at least 20,000 events per sample.[21]

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[19]

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify the expression of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[22]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest. Secondary antibodies conjugated to an enzyme or fluorophore are used for detection.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with the test compound, then lyse the cells in RIPA buffer.[23] Determine the protein concentration of the lysates.[23]

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them on an SDS-PAGE gel. Transfer the separated proteins to a membrane.[24]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[23] Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[23]

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[24]

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies start Novel Tetrahydropyrido [4,3-d]pyrimidine Compounds mtt MTT Assay (Cell Viability) start->mtt Treat Cancer Cell Lines ic50 Determine IC50 mtt->ic50 Analyze Dose-Response colony Colony Formation Assay (Long-term Survival) ic50->colony Select Potent Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western Western Blot (Apoptosis Markers) ic50->western end Assess Anti-proliferative Activity and Mechanism colony->end cell_cycle->end western->end

Caption: Workflow for assessing anti-proliferative activity.

Cell Cycle Regulation by CDK Inhibitors

G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Complex pRB pRB CyclinD_CDK46->pRB Phosphorylates E2F_DP E2F-DP pRB_E2F_label Release S_Phase_Genes S-Phase Gene Transcription E2F_DP->S_Phase_Genes Activates G1_Arrest G1 Cell Cycle Arrest Inhibitor Tetrahydropyrido [4,3-d]pyrimidine (CDK4/6 Inhibitor) Inhibitor->CyclinD_CDK46 Inhibits Inhibitor->G1_Arrest

Caption: Inhibition of the G1-S transition by CDK4/6 inhibitors.

Logic of a Dose-Response Experiment

G Compound Test Compound Concentration Cells Cancer Cells in Culture Compound->Cells Increase Dose Viability Measure Cell Viability Cells->Viability Fixed Time Response Cell Viability (%) Viability->Response Quantify

Caption: Logical flow of a dose-response viability assay.

References

Troubleshooting & Optimization

Navigating the Functionalization of the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds. However, the functionalization of this scaffold can present unique challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during their synthetic endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of the this compound scaffold, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling on my tetrahydropyrido[4,3-d]pyrimidine substrate, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in cross-coupling reactions on this scaffold can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For sterically hindered substrates or less reactive aryl chlorides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or DavePhos are often more effective than traditional ligands like PPh₃. For N-heterocyclic carbene (NHC) ligands, PEPPSI-IPr and its more hindered analogue, IPr#, can also be highly effective.[1]

  • Base Selection: The choice of base is crucial and can be solvent-dependent.[2][3]

    • Strong bases like NaOtBu or KOtBu often lead to faster reaction rates but may not be compatible with base-sensitive functional groups.[4]

    • Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are milder alternatives, though they may require higher temperatures or longer reaction times.[4]

  • Solvent Effects: The solvent plays a key role in solubility and catalyst stability.[2]

    • Aprotic polar solvents like dioxane and toluene are commonly used and are often effective.[4]

    • In some cases, a mixture of solvents, such as dioxane/water, can be beneficial, especially for Suzuki couplings.[5]

  • Reaction Temperature: Insufficient temperature can lead to low conversion. Cautiously increase the reaction temperature in 10-20 °C increments. However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.[4]

  • Purity of Starting Materials: Ensure all starting materials, especially the boronic acid/ester and the amine, are pure and dry. Impurities can poison the catalyst.

Issue 2: Poor Regioselectivity in Functionalization

Question: I am trying to selectively functionalize one position of the dihalotetrahydropyrido[4,3-d]pyrimidine core, but I am getting a mixture of isomers. How can I improve regioselectivity?

Answer: Achieving regioselectivity in the functionalization of dihalopyrimidines is a common challenge. The outcome is primarily governed by the electronic and steric environment of the carbon-halogen bonds.

  • Inherent Reactivity: For dihalopyrimidines, the C4 position is generally more electrophilic and, therefore, more reactive towards oxidative addition by the palladium catalyst. This inherent reactivity often leads to preferential C4-arylation in Suzuki couplings.[5]

  • Halogen Reactivity: In mixed dihalopyrimidines (e.g., 2-chloro-4-bromopyrimidine), the coupling reaction will preferentially occur at the carbon bearing the more reactive halogen (I > Br > Cl).[5]

  • Ligand Control: The choice of ligand can influence regioselectivity. In some cases, specific ligands can direct the reaction to a less reactive position. Experimenting with a range of phosphine ligands with varying steric bulk and electronic properties is recommended.

  • Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product.

Issue 3: Difficulty in Product Purification

Question: My reaction mixture contains the desired functionalized tetrahydropyrido[4,3-d]pyrimidine, but I am struggling to isolate it from byproducts and starting materials. What are some effective purification strategies?

Answer: Purification of these heterocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel.

  • Column Chromatography:

    • Tailing on Silica Gel: The basic nitrogen atoms in the scaffold can interact with the acidic silica gel, leading to tailing and poor separation. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.

    • Solvent System Optimization: A systematic screen of solvent systems with varying polarities is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate, dichloromethane, or acetone.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screen a variety of solvents and solvent mixtures to find suitable conditions for crystal formation. Slow cooling and the use of seed crystals can improve crystal quality and yield.

  • Acid-Base Extraction: The basic nature of the scaffold can be exploited for purification. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified, and the purified product can be extracted back into an organic solvent.

  • Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify by normal-phase chromatography, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase (often with a TFA or formic acid modifier) can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing substituents at the C2 and C4 positions of the tetrahydropyrido[4,3-d]pyrimidine scaffold?

A1: The most prevalent methods for functionalizing the C2 and C4 positions, which are typically activated with a halogen (e.g., chlorine), are:

  • Nucleophilic Aromatic Substitution (SNAr): This is a versatile method for introducing a wide range of nucleophiles, including amines, thiols, and alkoxides, at the C4 position. The electron-deficient nature of the pyrimidine ring facilitates this reaction.[2]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is widely used to form C-C bonds by reacting a halo-substituted scaffold with a boronic acid or ester. It is particularly effective for introducing aryl and heteroaryl groups.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds by coupling a halo-substituted scaffold with a primary or secondary amine.[3]

Q2: Are there any known issues with the stability of functionalized this compound derivatives?

A2: While the tetrahydropyrido[4,3-d]pyrimidine core is generally stable, the stability of its functionalized derivatives can be influenced by the nature of the substituents and the reaction or storage conditions.

  • Acid/Base Sensitivity: Certain functional groups introduced onto the scaffold may be labile to strongly acidic or basic conditions. For example, ester groups can be hydrolyzed, and some protecting groups may be cleaved. It is advisable to consider the stability of all functional groups present in the molecule when planning subsequent reaction steps or purification.

  • Oxidation: The piperidine ring can be susceptible to oxidation under certain conditions. Care should be taken to avoid strong oxidizing agents unless oxidation is the desired transformation.

Q3: How can I functionalize the nitrogen atom of the piperidine ring?

A3: The secondary amine in the piperidine ring is a common site for functionalization.

  • N-Alkylation: This can be achieved by reacting the scaffold with an alkyl halide in the presence of a base such as K₂CO₃ or NaH in a polar aprotic solvent like DMF.[5]

  • N-Arylation: Buchwald-Hartwig amination can also be employed to form a C-N bond between the piperidine nitrogen and an aryl halide.

  • Reductive Amination: The piperidine nitrogen can be functionalized by reacting it with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for common functionalization reactions on the tetrahydropyrido[4,3-d]pyrimidine scaffold and related structures. Note that optimal conditions can be substrate-dependent.

Table 1: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloropyrimidines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Primary/Secondary AmineDIPEAEthanol80-1202-24Good to Excellent
ThiolNaHDMFRT1-4Good
AlcoholNaHTHF/AlcoholRT - Reflux1-24Moderate to Good

Data synthesized from general protocols for SNAr on 4-chloropyrimidines.[2]

Table 2: Buchwald-Hartwig Amination of Halo-pyrimidines

Palladium PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene1002-16High
Pd(OAc)₂SPhosCs₂CO₃Dioxane11012-24Good to High
XPhos Pd G3(none)K₃PO₄tBuOH80-1004-18High

Representative conditions based on amination of bromo-heterocycles.[4]

Table 3: Suzuki-Miyaura Coupling of Dihalopyrimidines

Palladium CatalystLigandBaseSolventTemperature (°C)Time (min/h)Yield (%)
Pd(PPh₃)₄(none)K₂CO₃Dioxane/H₂O10015 min (MW)80-95 (C4-selective)
Pd(dppf)Cl₂(none)Na₂CO₃DME8012 hGood (C4-selective)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1002 hHigh

Data compiled from studies on dihalopyrimidines, showcasing C4-selectivity.[5]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • To a solution of the 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF, or NMP), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., DIPEA or K₂CO₃, 1.5-2.0 equiv.).[2]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h), monitoring the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (often with a triethylamine-doped eluent) or by crystallization to afford the desired 4-amino-substituted product.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv.).[4]

  • Add the halo-substituted this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[4]

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling
  • In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine the halo-substituted this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[5]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).[5]

  • Add the solvent system (e.g., a mixture of 1,4-dioxane and water).[5]

  • Flush the vessel with an inert gas (e.g., argon).

  • Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) for the specified time, or use microwave irradiation for accelerated reaction times. Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow_SNAr start Start reagents Combine 4-chloro-scaffold, - amine, base, and solvent start->reagents reaction Heat reaction mixture (80-120 °C, 2-24 h) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool to RT and - concentrate monitoring->workup Reaction complete purification Purify by column - chromatography or - crystallization workup->purification product Characterize final product - (NMR, MS, etc.) purification->product end End product->end

Fig. 1: Experimental workflow for Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow start Low or No Product Yield catalyst Check catalyst/ligand activity - and loading start->catalyst conditions Optimize reaction conditions - (temperature, time) catalyst->conditions Catalyst OK reagents Verify purity of starting - materials and solvents conditions->reagents Conditions Optimized side_reactions Analyze for side reactions - (e.g., hydrodehalogenation) reagents->side_reactions Reagents Pure purification Optimize purification method - (chromatography, crystallization) side_reactions->purification Side Reactions Minimized success Successful Functionalization purification->success Product Pure Buchwald_Hartwig_Workflow start Start setup Set up reaction under - inert atmosphere - (Pd catalyst, ligand, base) start->setup add_reagents Add halo-scaffold, - amine, and anhydrous solvent setup->add_reagents heat Heat reaction mixture - (80-110 °C) add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and quench - with aq. NH4Cl monitor->quench Reaction complete extract Extract with organic solvent - and wash with brine quench->extract purify Purify by column - chromatography extract->purify end End purify->end

References

improving the yield of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines?

A1: Researchers often face challenges such as low reaction yields, the formation of side products, and difficulties in product purification. Common side products can include oxidized aromatic species, dimeric impurities, incompletely cyclized intermediates, and hydrolysis products if ester or nitrile functionalities are present.[1] Careful control of reaction conditions and purity of starting materials is crucial to mitigate these issues.[2][3]

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, consider the following factors:

  • Purity of Starting Materials: Ensure all reactants are of high purity and free from moisture, as impurities can inhibit the reaction.[2][3]

  • Reaction Conditions: Systematically optimize the solvent, temperature, and reaction time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[2]

  • Catalyst Activity: If using a catalyst, ensure it is active. Some reusable catalysts may require regeneration.[2]

  • Atmosphere Control: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.[3]

  • Stoichiometry: Precise measurement and correct molar ratios of reactants are essential to ensure the complete conversion of the limiting reagent.[3]

Q3: I am observing significant side product formation. How can I minimize this?

A3: Minimizing side products often involves fine-tuning the reaction conditions. For instance, lowering the reaction temperature may reduce the rate of side reactions.[3] The choice of solvent can also influence reaction pathways. If you are observing oxidized byproducts, de-gassing the solvent and running the reaction under an inert atmosphere can be beneficial.[1] For issues with regioselectivity leading to isomeric products, modifying the catalyst or the sequence of synthetic steps might be necessary.[3]

Q4: My product is difficult to purify. What purification strategies are recommended?

A4: Purification challenges often arise from the presence of closely related side products.

  • Recrystallization: This is often an effective method for removing impurities, especially N-acylureas that can form in certain pyrimidine syntheses.[2] Careful selection of the recrystallization solvent is critical.

  • Column Chromatography: If recrystallization is not effective, column chromatography is a standard alternative. However, be aware that the target compound may be unstable on silica gel.[3] In such cases, consider using a different stationary phase like alumina or employing other chromatographic techniques.[3]

  • Work-up Procedures: A thorough aqueous work-up, including washes and extractions, is crucial to remove residual catalysts and unreacted reagents before chromatography.[3]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines.

Issue Potential Causes Recommended Solutions
Low or No Product Formation - Inactive catalyst- Impure starting materials- Incorrect reaction temperature or time- Poor solvent choice- Ensure catalyst activity; regenerate if necessary.- Verify the purity of all reactants.- Optimize temperature and monitor the reaction by TLC to determine the optimal reaction time.- Screen different solvents to improve reactant solubility and reaction rate.[2]
Incomplete Cyclization - Insufficient activation of functional groups- Steric hindrance- Inadequate reaction time- Add a catalytic amount of a Brønsted or Lewis acid to facilitate cyclization.- Extend the reaction time.- Consider using a more reactive equivalent of a substrate if steric hindrance is suspected.[2]
Formation of Oxidized Aromatic Byproducts - Air oxidation of dihydro-intermediates during reaction or workup- Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.[1]
Presence of Dimeric Species - Self-reaction of a reactive intermediate- Adjust reactant concentrations (e.g., by slow addition of one reactant) to favor the desired intramolecular cyclization over intermolecular dimerization.
Hydrolysis of Nitrile or Ester Groups - Harsh acidic or basic conditions- Use milder reaction conditions.- Protect sensitive functional groups if necessary.[1]

Experimental Protocols

Here are detailed methodologies for key reactions involved in the synthesis of tetrahydropyridopyrimidine cores.

Protocol 1: Multi-step Synthesis of 7-substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines[4]

This protocol involves a nucleophilic reaction, followed by a Gewald reaction, cyclization, and chlorination.

  • Step 1: N-Substitution of Piperidin-4-one

    • To a solution of piperidin-4-one (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and the desired alkylating agent (e.g., 4-(chloromethyl)pyridine or benzyl chloride, 1 equivalent).

    • Heat the mixture at 80°C.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and perform an appropriate workup to isolate the N-substituted piperidin-4-one.

  • Step 2: Gewald Reaction

    • In ethanol, mix the N-substituted piperidin-4-one from Step 1, ethyl cyanoacetate, and elemental sulfur.

    • Add morpholine as a catalyst and reflux the mixture.

    • After completion, cool the reaction and isolate the resulting 2-aminothiophene derivative.

  • Step 3: Pyrimidine Ring Formation

    • Dissolve the 2-aminothiophene derivative in DMF and add formamidine acetate.

    • Heat the reaction mixture at 100°C to facilitate cyclization into the 7-substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one skeleton.

  • Step 4: Chlorination

    • Treat the product from Step 3 with phosphoryl chloride (POCl₃) in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Heat the reaction at 50°C to yield the final 4-chloro derivative.

Protocol 2: Solid-Phase Synthesis of 2-Substituted 4-Aminopyrido[2,3-d]pyrimidines[5]

This method utilizes a solid support for the synthesis.

  • Step 1: Resin Loading

    • Attach a p-hydroxybenzaldehyde to Wang resin using the Mitsunobu protocol.

  • Step 2: Knoevenagel Condensation

    • Treat the resin-bound aldehyde with a substituted acid methyl malonate to form the corresponding α,β-unsaturated ester.

  • Step 3: Michael Addition

    • React the product from Step 2 with malononitrile to generate the Michael adduct.

  • Step 4: Cyclization and Cleavage

    • Cyclize the resin-bound intermediate with an amidine.

    • Cleave the final product from the resin using a trifluoroacetic acid (TFA) in dichloromethane (DCM) solution to yield the 2-substituted 4-aminopyrido[2,3-d]pyrimidine.

Data on Reaction Yields

The following table summarizes reported yields for various tetrahydropyrido[4,3-d]pyrimidine derivatives and related structures from the literature.

Compound TypeKey Reaction StepsCatalyst/ReagentsSolventTemperatureYield (%)Reference
7-Substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidineGewald reaction, CyclizationMorpholine, Formamidine acetateEthanol, DMFReflux, 100°CNot specified[4]
4-Chloro-7-substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidineChlorinationPOCl₃, DBU-50°CNot specified[4]
Uracil-derived hexahydropyrido[2,3-d]pyrimidineMichael addition, CyclizationAqueous HClDMFRoom Temp.71[5]
Uracil-derived hexahydropyrido[2,3-d]pyrimidineBohlmann-Rahtz reaction conditionsNot specifiedNot specifiedNot specified95[5]
4-Substituted 5,6,7,8-tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidinesChlorinationPOCl₃, PyridineTolueneNot specified68-75[7]

Visual Guides

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Impure check_purity->impure Purity Issue? optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) suboptimal Suboptimal optimize_conditions->suboptimal Conditions Issue? check_catalyst Verify Catalyst Activity inactive Inactive check_catalyst->inactive Catalyst Issue? use_inert Use Inert Atmosphere air_sensitive Air Sensitive? use_inert->air_sensitive Reaction Sensitive? impure->optimize_conditions No purify Purify/Dry Reactants impure->purify Yes suboptimal->check_catalyst No run_optimization Systematic Screening suboptimal->run_optimization Yes inactive->use_inert No regenerate Regenerate/ Replace Catalyst inactive->regenerate Yes rerun_inert Re-run under N2 or Ar air_sensitive->rerun_inert Yes end Yield Improved air_sensitive->end No purify->end run_optimization->end regenerate->end rerun_inert->end

Caption: Troubleshooting workflow for low reaction yield.

Decision Tree for Product Purification

PurificationStrategy start Crude Product Obtained check_solubility Assess Solubility for Recrystallization start->check_solubility is_soluble Suitable Solvent Found? check_solubility->is_soluble recrystallize Perform Recrystallization is_soluble->recrystallize Yes column_chrom Prepare for Column Chromatography is_soluble->column_chrom No pure_product Pure Product recrystallize->pure_product check_stability Is Product Stable on Silica? column_chrom->check_stability silica_gel Use Silica Gel Chromatography check_stability->silica_gel Yes other_phase Use Alternative Phase (e.g., Alumina) check_stability->other_phase No silica_gel->pure_product other_phase->pure_product

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Purification of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying this compound analogs?

The most frequently employed purification methods for this class of compounds are silica gel column chromatography and recrystallization.[1] For achieving high purity, especially in later stages of drug development, preparative High-Performance Liquid Chromatography (HPLC) is often utilized.[1]

Q2: How can I effectively monitor the progress of the purification?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By comparing the TLC profile of your crude mixture with the collected fractions, you can identify the fractions containing the desired product and assess its purity.

Q3: What are some potential sources of impurities in the synthesis of these analogs?

Common impurities can include unreacted starting materials, residual reagents, and byproducts from side reactions. The specific impurities will depend on the synthetic route, but can include starting materials like N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester and various amidine hydrochlorides, as well as reagents like potassium carbonate.[2]

Q4: What analytical techniques are recommended for assessing the final purity of the purified compound?

To ensure the purity of the final product, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is considered a gold standard for its precision in quantifying impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative purity assessment (qNMR).[4][5] Mass Spectrometry (MS) is essential for confirming the molecular weight of the desired compound.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound analogs.

Issue 1: Poor separation of the desired compound from an impurity during column chromatography.

  • Possible Cause: The solvent system (mobile phase) may not have the optimal polarity to effectively separate the compounds.

  • Solution:

    • Optimize the Solvent System: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase. Small changes can significantly impact separation. For nitrogen-containing heterocyclic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and resolution by minimizing interactions with acidic silica gel.

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run. This can help to separate compounds with very different polarities.

    • Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase such as alumina (basic or neutral) or reverse-phase silica gel.[6]

Issue 2: The compound is not eluting from the silica gel column.

  • Possible Cause: The compound may be too polar for the chosen solvent system and is strongly adsorbing to the silica gel.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For very polar compounds, a solvent system containing methanol or even a small percentage of acetic acid (for acidic compounds) or ammonia (for basic compounds) may be necessary.

    • Dry Loading: If the compound has poor solubility in the mobile phase, it can be adsorbed onto a small amount of silica gel before being loaded onto the column. This "dry loading" technique often improves resolution.

Issue 3: The compound crystallizes too quickly during recrystallization, leading to the inclusion of impurities.

  • Possible Cause: The solution is too supersaturated, or the cooling rate is too fast.

  • Solution:

    • Use More Solvent: Add a small amount of additional hot solvent to the solution to slightly decrease the saturation.

    • Slow Cooling: Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling rate.

    • Seeding: Introduce a small seed crystal of the pure compound to the solution to promote the growth of larger, purer crystals.

Issue 4: No crystals form upon cooling during recrystallization.

  • Possible Cause: The solution may not be sufficiently saturated, or the chosen solvent is not appropriate.

  • Solution:

    • Concentrate the Solution: If the solution is not saturated, gently evaporate some of the solvent to increase the concentration of the compound.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

    • Change the Solvent: The compound may be too soluble in the chosen solvent. Select a solvent in which the compound has lower solubility at room temperature. A solvent/anti-solvent system can also be effective.

Data Presentation

Table 1: Column Chromatography Conditions for this compound Analogs

Compound TypeStationary PhaseMobile Phase (Eluent)Typical Yield
Substituted 2-phenyl-4-hydroxy-tetrahydropyrido[4,3-d]pyrimidinesSilica GelChloroformNot Specified
General 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivativesSilica GelEthyl Acetate / Petroleum Ether75%

Table 2: Recrystallization Solvents for this compound Analogs

CompoundRecrystallization Solvent(s)Melting Point (°C)
6-benzyl-2-phenyl-4-hydroxy-5,6,7,8-tetrahydro-pyrido-[4,3-d]-pyrimidineEthanol / Chloroform245
6-(γ-dimethylamino-n-propyl)-2-benzyl-4-hydroxy-5,6,7,8-tetrahydro-pyrido-[4,3-d]-pyrimidineAcetone135
2,6-dibenzyl-4-hydroxy-5,6,7,8-tetrahydro-pyrido-[4,3-d]-pyrimidineNot Specified227-228
2,8-dimethyl-4-hydroxy-6-benzyl-5,6,7,8-tetrahydro-pyrido-[4,3-d]-pyrimidineNot Specified177-178
2-ethyl-4-hydroxy-6-(β-phenyl-ethyl)-5,6,7,8-tetrahydro-pyrido-[4,3-d]-pyrimidineNot Specified196
2-n-propyl-4-hydroxy-6-(β-phenyl-ethyl)-5,6,7,8-tetrahydro-pyrido-[4,3-d]-pyrimidineNot Specified165-167
6-benzyl-4-hydroxy-5,6,7,8-tetrahydro-pyrido-[4,3-d]-pyrimidineEthanol195-197

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without air bubbles. Allow the silica gel to settle, and then add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the column. For improved separation of less soluble compounds, a dry loading method is recommended.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow crude_product Crude Product dissolution Dissolution in Minimal Solvent crude_product->dissolution column_chromatography Silica Gel Column Chromatography dissolution->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product Pure Product solvent_evaporation->pure_product recrystallization Recrystallization solvent_evaporation->recrystallization Optional Further Purification purity_analysis Purity & Structural Analysis (HPLC, NMR, MS) pure_product->purity_analysis recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound analogs.

troubleshooting_guide start Purification Issue Identified issue_type What is the nature of the issue? start->issue_type poor_separation Poor Separation in Column issue_type->poor_separation Column Chromatography low_yield Low Yield in Recrystallization issue_type->low_yield Recrystallization no_crystals No Crystals Formed issue_type->no_crystals Recrystallization optimize_solvent Optimize Solvent System (Polarity, Additives) poor_separation->optimize_solvent gradient_elution Use Gradient Elution optimize_solvent->gradient_elution change_stationary_phase Change Stationary Phase (Alumina, Reverse Phase) gradient_elution->change_stationary_phase check_solubility Check Compound Solubility in Mother Liquor low_yield->check_solubility concentrate_solution Concentrate Solution check_solubility->concentrate_solution High Solubility change_solvent Change Recrystallization Solvent check_solubility->change_solvent Inappropriate Solvent induce_crystallization Induce Crystallization (Scratching, Seeding) no_crystals->induce_crystallization induce_crystallization->change_solvent

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Addressing Solubility Challenges of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge with this heterocyclic scaffold, often attributed to its planarity and crystalline structure.[1][2] Initial steps to address this include:

  • pH Modification: Determine the pKa of your compound. As these derivatives are often weakly basic, adjusting the pH of the aqueous medium can significantly enhance solubility.[3] A pH-dependent solubility study is highly recommended.

  • Co-solvent Systems: If working with stock solutions (e.g., in DMSO), precipitation upon dilution into aqueous buffers is common. Employing a co-solvent system by mixing your primary organic solvent with others like ethanol or propylene glycol can mitigate this.[4]

  • Salt Formation: For derivatives with ionizable groups, forming a salt is a highly effective strategy to improve solubility. The hydrochloride salt of the parent scaffold is commercially available, indicating this is a viable approach.[5]

Q2: I am observing inconsistent results in my biological assays, which I suspect are due to poor solubility. How can I confirm this?

A2: Inconsistent assay results are a frequent consequence of a compound's poor solubility. To confirm if solubility is the underlying issue, you can:

  • Visual Inspection: After diluting your stock solution into the assay buffer, visually inspect the solution for any signs of precipitation (cloudiness, particulates).

  • Microscopy: A more sensitive method is to examine a sample of the final assay solution under a microscope to look for micro-precipitates.

  • Solubility Measurement: Perform a formal solubility assessment in your assay buffer using a method like the shake-flask technique followed by HPLC or LC-MS analysis to quantify the amount of dissolved compound.

Q3: How do structural modifications on the this compound core affect solubility?

A3: Structural modifications can have a significant impact on solubility. Generally:

  • Introduction of Polar Groups: Adding polar functional groups (e.g., hydroxyl, amino, carboxylic acid) can increase aqueous solubility by enhancing interactions with water molecules.[6]

  • Disruption of Planarity: Introducing substituents that disrupt the planarity of the molecule can reduce crystal lattice energy, thereby improving solubility.[1]

  • Ionizable Groups: Incorporating weakly acidic or basic moieties allows for pH modification and salt formation as solubility enhancement strategies.[3]

  • Lipophilicity: Increasing the lipophilicity (higher cLogP) by adding non-polar substituents will generally decrease aqueous solubility.[7]

Q4: What are the more advanced techniques I can use if simple methods like pH adjustment are insufficient?

A4: For compounds with persistent solubility issues, several advanced formulation strategies can be employed:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which often exhibits higher apparent solubility and faster dissolution rates.[8][9]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[10][11]

  • Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic molecule, increasing its solubility in aqueous solutions.

Quantitative Data on Solubility

The following tables summarize available solubility data for this compound derivatives and the impact of different formulation strategies.

Table 1: General Physicochemical Properties and Aqueous Solubility

PropertyValueReference
cLogP2.5–3.2[7]
Aqueous Solubility15–30 µg/mL[7]

Table 2: Solubility Enhancement of a Preclinical Candidate (IIIM-290, a related heterocyclic compound) via Salt Formation

FormAqueous Solubility (µg/mL)Fold ImprovementReference
Free Base~8.6-[12]
Hydrochloride Salt~38745[12]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Measurement (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a compound at various pH values.[4]

Materials:

  • This compound derivative

  • Buffers of varying pH (e.g., citrate, phosphate, borate)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

  • HPLC or LC-MS for quantification

Procedure:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials to create a slurry.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand for the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC or LC-MS method.

Protocol 2: Preparation of a Nanosuspension by the Precipitation Method

This protocol describes a bottom-up approach to producing a nanosuspension.[10]

Materials:

  • This compound derivative

  • Water-miscible organic solvent (e.g., acetone, ethanol)

  • Aqueous solution containing a stabilizer (e.g., Pluronic F108, Tween 80)

  • Magnetic stirrer

Procedure:

  • Dissolve the compound in a suitable water-miscible organic solvent to prepare the organic phase.

  • Prepare an aqueous solution containing a stabilizer.

  • Under constant stirring, inject the organic phase into the aqueous phase.

  • The rapid solvent mixing causes the compound to precipitate as nanoparticles.

  • Continue stirring to allow for the evaporation of the organic solvent, leaving the nanosuspension.

  • The nanosuspension can be further processed, for example, by lyophilization to obtain a solid powder.

Protocol 3: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol details the preparation of an amorphous solid dispersion.[8]

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Volatile organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

Procedure:

  • Dissolve both the compound and the hydrophilic polymer in a common volatile organic solvent.

  • Ensure complete dissolution to achieve a homogenous solution.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • As the solvent evaporates, a thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • The resulting solid can be scraped off and milled to obtain a fine powder.

Visualizations

Signaling Pathways

The this compound scaffold is a core component of inhibitors targeting various signaling pathways, including the Hedgehog and Axl receptor tyrosine kinase pathways.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Derivative Tetrahydropyrido- pyrimidine Derivative Derivative->SMO Antagonist GLI GLI SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) Activation Target Genes Target Genes GLI (Active)->Target Genes Transcription

Caption: Hedgehog signaling pathway with Smoothened (SMO) antagonism.

Axl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K Activates Derivative Tetrahydropyrido- pyrimidine Derivative Derivative->AXL Inhibitor AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Troubleshooting_Workflow Start Poor Solubility Observed CheckPurity Compound Pure? Start->CheckPurity Purify Purify Compound CheckPurity->Purify No pH_Solubility Conduct pH-Dependent Solubility Study CheckPurity->pH_Solubility Yes Purify->CheckPurity SaltScreen Perform Salt Screening pH_Solubility->SaltScreen AdvancedFormulation Advanced Formulation SaltScreen->AdvancedFormulation SolidDispersion Solid Dispersion AdvancedFormulation->SolidDispersion Nanosuspension Nanosuspension AdvancedFormulation->Nanosuspension End Solubility Improved SolidDispersion->End Nanosuspension->End

References

optimizing reaction conditions for tetrahydropyrido[4,3-d]pyrimidine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of tetrahydropyrido[4,3-d]pyrimidine derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of tetrahydropyrido[4,3-d]pyrimidines.

Frequently Asked Questions (FAQs):

  • Q1: My reaction yield is consistently low. What are the most common factors affecting the yield in tetrahydropyrido[4,3-d]pyrimidine synthesis?

    A1: Low yields in the synthesis of tetrahydropyrido[4,3-d]pyrimidines can stem from several factors. Key considerations include the purity of starting materials, the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, in one-pot reactions involving 1-benzylpiperidin-4-one and various nitriles, the choice of activating agent, such as triflic anhydride, is critical for driving the reaction towards completion. Sub-optimal temperatures can lead to incomplete conversion or the formation of side products. It is also crucial to ensure all reagents are anhydrous, as moisture can interfere with many of the catalysts and intermediates involved.

  • Q2: I am observing the formation of an unexpected byproduct. What are the likely side reactions?

    A2: Side reactions are common and often depend on the specific synthetic route. In multi-component reactions, such as those involving an aldehyde, an amine, and a pyrimidine derivative, the formation of homo-coupled products or incompletely cyclized intermediates can occur. For example, in aza-Diels-Alder reactions, the dienophile might polymerize or react with itself if the reaction conditions are not carefully controlled. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying these byproducts early on. Adjusting the stoichiometry of the reactants or the rate of addition of one of the components can often minimize the formation of these unwanted products.

  • Q3: How critical is the choice of catalyst, and what are some recommended catalysts for this synthesis?

    A3: The choice of catalyst is highly critical and can significantly influence the reaction's efficiency and selectivity. Both Brønsted and Lewis acids are commonly employed. For instance, triflic anhydride has been successfully used to promote the one-pot synthesis from 1-benzylpiperidin-4-one. In other approaches, catalysts like p-toluenesulfonic acid (p-TSA) have been utilized. The selection of the catalyst often depends on the specific substrates and the reaction mechanism. It is advisable to screen a small panel of catalysts to identify the most effective one for a particular transformation.

  • Q4: What is the influence of the solvent on the reaction outcome?

    A4: The solvent plays a crucial role in solubilizing the reactants, influencing the reaction rate, and in some cases, determining the reaction pathway. For many tetrahydropyrido[4,3-d]pyrimidine syntheses, polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are used. However, solvent-free conditions, particularly in microwave-assisted reactions, have also been shown to be highly effective, often leading to shorter reaction times and higher yields. The optimal solvent will depend on the specific reaction being performed, and it is recommended to consult the literature for the chosen synthetic route.

  • Q5: Can microwave irradiation be used to improve the reaction?

    A5: Yes, microwave-assisted synthesis has been demonstrated to be a powerful tool for the synthesis of dihydropyrido[4,3-d]pyrimidine derivatives, a related class of compounds.[1][2] This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles.[1][2] It is a valuable strategy to consider, especially when conventional heating methods result in long reaction times or product degradation.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various synthetic approaches for tetrahydropyrido[4,3-d]pyrimidines and related structures, providing a comparative overview of different reaction conditions.

Table 1: One-Pot Synthesis of Substituted Tetrahydropyrido[4,3-d]pyrimidines

EntryNitrile ReactantActivating AgentSolventYield (%)Reference
1MethylthiocyanateTriflic AnhydrideDichloromethaneGood[1]
2AcetonitrileTriflic AnhydrideDichloromethaneModerate[1]
3BenzonitrileTriflic AnhydrideDichloromethaneModerate[1]

Table 2: Synthesis of Dihydropyrido[4,3-d]pyrimidine Derivatives via Microwave-Assisted Aza-Diels-Alder Reaction

EntryAldehydeAmineReaction Time (min)Yield (%)Reference
1BenzaldehydeAniline592[1][2]
24-ChlorobenzaldehydeAniline595[1][2]
34-MethylbenzaldehydeBenzylamine790[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of tetrahydropyrido[4,3-d]pyrimidines.

Protocol 1: General Procedure for the One-Pot Synthesis of Tetrahydropyrido[4,3-d]pyrimidines [1]

  • To a stirred solution of 1-benzylpiperidin-4-one (1.0 mmol) and the corresponding nitrile (1.2 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add triflic anhydride (1.1 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC monitoring (typically 2-4 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyrido[4,3-d]pyrimidine derivative.

Protocol 2: Microwave-Assisted Synthesis of Dihydropyrido[4,3-d]pyrimidine Derivatives [1][2]

  • In a microwave-safe vessel, mix 6-[2-(dimethylamino)vinyl]-1,3-dimethyluracil (1.0 mmol), the appropriate aldehyde (1.0 mmol), and the amine (1.1 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120 °C) for a short period (e.g., 5-10 minutes).

  • After cooling, dissolve the residue in a suitable solvent like ethanol.

  • The product often precipitates upon cooling and can be collected by filtration.

  • If necessary, further purify the product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of tetrahydropyrido[4,3-d]pyrimidines.

experimental_workflow reagents Select Starting Materials (e.g., 1-benzylpiperidin-4-one, nitrile) reaction_setup Reaction Setup (Solvent, Inert Atmosphere) reagents->reaction_setup reagent_addition Reagent Addition (e.g., Triflic Anhydride at -78°C) reaction_setup->reagent_addition reaction_progress Reaction Monitoring (TLC, LC-MS) reagent_addition->reaction_progress workup Aqueous Workup (Quenching, Extraction) reaction_progress->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General experimental workflow for the synthesis of tetrahydropyrido[4,3-d]pyrimidines.

troubleshooting_workflow start Low Reaction Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp screen_catalyst Screen Different Catalysts/Activating Agents start->screen_catalyst change_solvent Investigate Alternative Solvents or Solvent-Free Conditions start->change_solvent increase_time Increase Reaction Time start->increase_time success Improved Yield check_reagents->success optimize_temp->success screen_catalyst->success change_solvent->success increase_time->success

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Overcoming Resistance to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-based drugs, a class of compounds that primarily includes inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This guide will help you navigate common experimental challenges and interpret unexpected results related to drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound-based CDK4/6 inhibitors?

These compounds are ATP-competitive inhibitors of CDK4 and CDK6. In normal cell cycle progression, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein.[1][2] This phosphorylation event releases the E2F transcription factor, which then activates the transcription of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle.[1][2] By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[3]

Q2: My cancer cell line, initially sensitive to my this compound-based drug, is now showing resistance. What are the most common molecular mechanisms?

Acquired resistance to CDK4/6 inhibitors is a significant challenge. The most frequently observed mechanisms can be broadly categorized as follows:

  • Alterations in Cell Cycle Machinery:

    • Loss of Rb Function: Inactivation of the RB1 gene through mutation or deletion is a primary mechanism of resistance.[1][4][5] Without a functional Rb protein, the cell cycle can progress independently of CDK4/6 activity.

    • Upregulation of Cyclin E1 (CCNE1) and CDK2 Activity: Increased levels of Cyclin E1 can complex with CDK2 to phosphorylate Rb, thereby bypassing the need for CDK4/6.[1][6][7]

    • Amplification of CDK6 or CDK4: Increased expression of the drug's targets can sometimes overcome the inhibitory effects of the compound.[5][6]

  • Activation of Bypass Signaling Pathways:

    • PI3K/AKT/mTOR Pathway: Activation of this pathway, often through PIK3CA mutations, can promote cell proliferation independently of the cell cycle machinery targeted by CDK4/6 inhibitors.[1][5][6]

    • RAS/MEK/ERK Pathway: Similar to the PI3K pathway, activation of the RAS/MEK/ERK signaling cascade can provide an alternative route for cell cycle progression.[5]

    • Fibroblast Growth Factor Receptor (FGFR) Pathway: Amplification or activating mutations in FGFRs can also drive resistance.[4][5][6]

  • Drug Efflux:

    • Overexpression of ABCB1 (P-glycoprotein): This transporter can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[3]

Q3: How can I experimentally determine which resistance mechanism is active in my cell line?

A multi-pronged approach is often necessary:

  • Western Blotting: To assess protein expression levels of key players like Rb, Cyclin E1, CDK2, CDK4, CDK6, and phosphorylated proteins in the PI3K/AKT and MEK/ERK pathways (e.g., p-AKT, p-ERK).

  • Kinase Activity Assays: To directly measure the enzymatic activity of CDK2, CDK4, and CDK6 in resistant versus sensitive cells.

  • Co-Immunoprecipitation (Co-IP): To investigate changes in protein-protein interactions, such as the binding of Cyclin D to CDK4/6 or Cyclin E to CDK2.

  • Gene Expression Analysis (qPCR or RNA-Seq): To detect upregulation of genes like CCNE1, CDK2, CDK4, or CDK6.

  • DNA Sequencing: To identify mutations in genes such as RB1 or PIK3CA.

Troubleshooting Guides

Guide 1: Unexpected Loss of Drug Efficacy in Cell Viability Assays

Problem: Your this compound-based drug shows a decreased effect on cell viability (higher IC50) compared to previous experiments.

Possible Cause Troubleshooting Steps
Development of Drug Resistance 1. Confirm Resistance: Perform a dose-response curve to confirm the shift in IC50. 2. Investigate Mechanism: Use the experimental approaches outlined in FAQ Q3 to identify the underlying resistance mechanism. 3. Combination Therapy: Based on the identified mechanism, consider co-treatment with an inhibitor of the bypass pathway (e.g., PI3K inhibitor, MEK inhibitor).
Cell Line Integrity Issues 1. Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling. 2. Mycoplasma Contamination: Test for mycoplasma contamination, which can alter cellular responses to drugs.
Experimental Variability 1. Reagent Quality: Ensure the drug stock solution is not degraded. Prepare fresh dilutions for each experiment. 2. Cell Seeding Density: Optimize and maintain a consistent cell seeding density. Over-confluent or under-confluent cells can respond differently to treatment. 3. Incubation Time: Use a consistent incubation time for drug treatment.
Guide 2: Interpreting Western Blot Results for Resistance Markers

Problem: You are performing Western blots to analyze protein expression in your resistant cell lines, but the results are unclear.

Observation Possible Interpretation & Next Steps
Decreased or Absent Rb Protein Interpretation: Likely loss of Rb function, a common resistance mechanism. Next Steps: Sequence the RB1 gene to confirm mutations or deletions.
Increased Cyclin E1 and/or CDK2 Expression Interpretation: Potential bypass of CDK4/6 inhibition through the Cyclin E-CDK2 axis. Next Steps: Perform a CDK2 kinase activity assay to confirm increased activity. Consider Co-IP to assess Cyclin E-CDK2 complex formation.
Increased Phosphorylation of AKT or ERK Interpretation: Activation of the PI3K/AKT or RAS/MEK/ERK bypass pathways. Next Steps: Sequence relevant genes in these pathways (e.g., PIK3CA, KRAS). Test the efficacy of combining your drug with a PI3K or MEK inhibitor.
No Change in Key Proteins Interpretation: The resistance mechanism may not involve changes in protein expression levels. Next Steps: Consider other mechanisms like drug efflux (ABCB1 overexpression) or mutations in the drug target (CDK4/6).

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated during the investigation of resistance mechanisms.

Table 1: Cell Viability (IC50) in Sensitive vs. Resistant Cell Lines

Cell LineDrugIC50 (nM)Fold Resistance
MCF-7 (Sensitive)Compound X50-
MCF-7 (Resistant)Compound X150030
T47D (Sensitive)Compound X75-
T47D (Resistant)Compound X225030

Table 2: Protein Expression Levels (Relative to Sensitive Cells)

ProteinMCF-7 ResistantT47D Resistant
Rb 0.11.1
p-Rb (S807/811) 0.21.5
Cyclin E1 3.51.2
CDK2 2.81.0
p-AKT (S473) 1.14.2
p-ERK (T202/Y204) 0.91.3

Experimental Protocols

Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the this compound-based drug in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 Troubleshooting Workflow: Decreased Drug Efficacy Start Decreased Efficacy Observed Confirm_Resistance Confirm IC50 Shift (Dose-Response Assay) Start->Confirm_Resistance Resistance_Confirmed Resistance Confirmed? Confirm_Resistance->Resistance_Confirmed Check_Cell_Line Check Cell Line Integrity (STR, Mycoplasma Test) Check_Reagents Check Reagent Quality (Fresh Drug Stock) Check_Cell_Line->Check_Reagents End Resolution Check_Reagents->End Resistance_Confirmed->Check_Cell_Line No Mechanism_ID Identify Resistance Mechanism (Western, Sequencing, etc.) Resistance_Confirmed->Mechanism_ID Yes Combination_Therapy Test Combination Therapy Mechanism_ID->Combination_Therapy Combination_Therapy->End

Caption: Troubleshooting workflow for decreased drug efficacy.

G cluster_1 Key Resistance Signaling Pathways cluster_2 Bypass Mechanisms Drug 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine Drug CDK46 CDK4/6 Drug->CDK46 Inhibits Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S G1-S Transition E2F->G1_S Promotes PI3K_AKT PI3K/AKT Pathway PI3K_AKT->G1_S MEK_ERK RAS/MEK/ERK Pathway MEK_ERK->G1_S CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates

Caption: Simplified signaling pathways in CDK4/6 inhibitor resistance.

References

Technical Support Center: Enhancing the Cellular Potency of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine inhibitors. Our goal is to help you overcome common challenges in enhancing the cellular potency of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor shows high potency in biochemical assays but is significantly less effective in cell-based assays. What are the potential reasons for this discrepancy?

A1: A drop-off in potency between biochemical and cellular assays is a common challenge in drug discovery. Several factors can contribute to this:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. This can be due to physicochemical properties such as high polar surface area, low lipophilicity, or a large molecular size. For instance, some tetrahydropyridopyrimidine derivatives have shown low membrane permeability.[1]

  • Efflux by Transporters: The inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration.[1]

  • High Intracellular ATP Concentration: For ATP-competitive kinase inhibitors, the high concentration of ATP within the cell (millimolar range) can outcompete the inhibitor for binding to the target kinase, leading to a decrease in apparent potency compared to biochemical assays which are often run at lower, often Kₘ, ATP concentrations.

  • Compound Instability or Metabolism: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by cellular enzymes, reducing the effective concentration that reaches the target.

  • Off-Target Effects: At the concentrations used in cellular assays, the compound may have off-target effects that mask its on-target activity or lead to cellular toxicity.

  • Lack of Target Engagement: The compound may not be binding to its intended target within the complex cellular environment.

Q2: How can I determine if my inhibitor is engaging its target in cells?

A2: Several techniques can be used to confirm target engagement in a cellular context:

  • Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a protein's thermal stability increases upon ligand binding. By heating cell lysates or intact cells treated with your inhibitor across a temperature gradient, you can assess changes in the melting temperature of the target protein. An increase in the melting temperature indicates that your compound is binding to its target.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a small molecule inhibitor to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer. Competitive displacement of the tracer by your inhibitor results in a loss of BRET signal, allowing for the quantification of intracellular target engagement.

Q3: What strategies can I use to improve the cell permeability of my this compound derivatives?

A3: Improving cell permeability often involves modifying the physicochemical properties of the compound:

  • Reduce Polar Surface Area (PSA): High PSA is often associated with poor membrane permeability. Strategies to reduce PSA include N-methylation of amide bonds or replacing polar functional groups with less polar bioisosteres.

  • Increase Lipophilicity (logP): Increasing the lipophilicity of a compound can enhance its ability to cross the lipid bilayer of the cell membrane. This can be achieved by adding lipophilic groups, such as alkyl or aryl moieties. However, a balance must be maintained, as excessively high lipophilicity can lead to poor solubility and other issues.

  • Fluorination: The introduction of fluorine atoms can modulate electronic distribution, enhance binding interactions, and improve metabolic stability. Strategically placed fluorine atoms can also improve permeability.

  • Prodrug Approach: A prodrug strategy can be employed to mask polar functional groups that hinder cell permeability. Once inside the cell, the prodrug is cleaved by intracellular enzymes to release the active inhibitor.

Q4: How can I overcome issues with drug efflux pumps?

A4: If you suspect your inhibitor is a substrate for efflux pumps, you can try the following:

  • Co-administration with Efflux Pump Inhibitors: In your in vitro experiments, you can co-incubate your compound with known efflux pump inhibitors, such as verapamil or cyclosporine A. A significant increase in the cellular potency of your inhibitor in the presence of an efflux pump inhibitor suggests that efflux is a contributing factor.

  • Structural Modification: Certain structural features can make a compound more susceptible to efflux. Modifying the structure to reduce its recognition by efflux transporters can be a viable strategy. This can involve altering the overall charge, size, and lipophilicity of the molecule.

  • Nanocarrier Formulations: Encapsulating the inhibitor in nanocarriers, such as liposomes or nanoparticles, can bypass efflux pumps and enhance intracellular delivery.

Troubleshooting Guides

Problem 1: Low or No Activity in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Perform a Caco-2 or PAMPA assay to assess permeability. 2. Modify the compound to reduce polar surface area or increase lipophilicity. 3. Consider a prodrug approach.
Compound is a Substrate for Efflux Pumps 1. Co-incubate with an efflux pump inhibitor (e.g., verapamil). 2. If potency increases, consider structural modifications to reduce efflux liability.
High Intracellular ATP Concentration (for kinase inhibitors) 1. This is an inherent challenge for ATP-competitive inhibitors. Focus on improving other properties like permeability and target residence time.
Compound Instability or Metabolism 1. Assess the stability of the compound in cell culture media over time using LC-MS. 2. If unstable, consider more frequent dosing in your experiments or structural modifications to improve stability.
Incorrect Assay Conditions 1. Ensure the cell seeding density is optimal and that cells are in the logarithmic growth phase. 2. Perform a time-course experiment to determine the optimal treatment duration.
Lack of Target Expression or Activity in the Chosen Cell Line 1. Confirm target expression and, if applicable, its phosphorylation status (for kinases) by Western blot. 2. Choose a cell line with known high expression and activity of the target.
Problem 2: Inconsistent Results Between Experimental Replicates
Possible Cause Troubleshooting Steps
Pipetting Errors 1. Ensure pipettes are properly calibrated. 2. Use reverse pipetting for viscous solutions. 3. Maintain a consistent pipetting technique.
Cell Plating Inconsistency 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate, which are more prone to evaporation ("edge effects").
Compound Precipitation 1. Check the solubility of your compound in the final assay medium. 2. If solubility is an issue, consider using a lower concentration of DMSO or a different formulation.
Reagent Variability 1. Use fresh reagents and prepare stock solutions carefully. 2. Ensure complete mixing of all reagents before adding to the assay plate.

Quantitative Data Summary

The following tables summarize the structure-activity relationship (SAR) and cellular potency of representative this compound inhibitors from the literature.

Table 1: SAR of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Smoothened (Smo) Antagonists

CompoundNIH3T3-GRE-Luc IC₅₀ (nM)
Vismodegib ---13
12 H2-Cl-4-CF₃-PhH62
18 H2-Cl-4-CF₃-PhMe43
24 H2-Cl-4-CN-PhH4.3

Data extracted from a study on Smoothened antagonists.[2][3]

Table 2: SAR of Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Erk2 Inhibitors

CompoundErk2 IC₅₀ (nM)p-RSK IC₅₀ (nM) in HepG2 cells
1 HH1.8130
2 MeH1.342
3 HMe2.5160

Data extracted from a study on Erk2 inhibitors.[4]

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP.

Materials:

  • Cells in culture

  • Opaque-walled multiwell plates (96- or 384-well)

  • CellTiter-Glo® Reagent (Promega)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Plating:

    • Prepare a cell suspension at the desired concentration.

    • Seed cells in opaque-walled multiwell plates (e.g., 100 µL per well for a 96-well plate).

    • Include control wells with medium only for background measurement.

    • Incubate the plate at 37°C in a CO₂ incubator for the cells to attach and resume growth (typically overnight).

  • Compound Treatment:

    • Prepare serial dilutions of your this compound inhibitor.

    • Add the desired concentrations of the inhibitor to the wells.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[5]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.[5]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence from all readings.

  • Normalize the data to the vehicle-treated control wells.

  • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA®) - Western Blot Detection

This protocol describes a method to assess the target engagement of your inhibitor in cells.

Materials:

  • Cells in culture

  • Your this compound inhibitor

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or a 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific for your target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with your inhibitor at the desired concentration or with a vehicle control for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific to your target protein.

    • Detect the signal using a chemiluminescence-based system.

Data Analysis:

  • Quantify the band intensities for the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples.

  • Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).

  • Plot the normalized band intensities against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and can be aberrantly activated in some cancers. This compound derivatives have been developed as potent antagonists of Smoothened (Smo), a key component of this pathway.[2][3]

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters & Inhibits Nucleus Nucleus GLI->Nucleus Translocation Inhibitor 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine Inhibitor Inhibitor->SMO Inhibits TargetGenes Hh Target Genes (e.g., GLI1, PTCH1) Nucleus->TargetGenes Activates Transcription

Caption: Hedgehog signaling pathway and the inhibitory action of this compound derivatives on Smoothened (SMO).

Experimental Workflow for Assessing Cellular Potency

This workflow outlines the key steps in evaluating the cellular potency of a novel this compound inhibitor.

Experimental_Workflow start Start: Novel Inhibitor biochem_assay Biochemical Assay (e.g., Kinase Assay) start->biochem_assay cell_viability Cell Viability Assay (e.g., CellTiter-Glo®) biochem_assay->cell_viability Test in cells decision Potent in Cells? cell_viability->decision target_engagement Target Engagement Assay (e.g., CETSA®, NanoBRET™) permeability_assay Permeability Assay (e.g., Caco-2, PAMPA) target_engagement->permeability_assay If target engagement is low efflux_assay Efflux Assay (Co-dosing with inhibitor) target_engagement->efflux_assay If permeability is good optimization Lead Optimization: Improve ADME Properties permeability_assay->optimization efflux_assay->optimization decision->target_engagement No end End: Potent Cellular Inhibitor decision->end Yes optimization->biochem_assay Re-evaluate

Caption: A logical workflow for the cellular characterization of this compound inhibitors.

References

Technical Support Center: Refining ADME Properties of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility Issues

Q1: My this compound compound exhibits poor aqueous solubility. What are the potential causes and how can I improve it?

A1: Poor solubility is a common challenge with heterocyclic compounds. The primary causes are often high lipophilicity and strong crystal lattice energy.

Troubleshooting & Optimization Strategies:

  • Decrease Lipophilicity: Systematically replace lipophilic substituents with more polar groups. Strategies include reducing the aromatic ring count or increasing the ratio of sp3 to sp2 hybridized carbons.[1]

  • Introduce Polar Functional Groups: Incorporating heteroatoms like oxygen and nitrogen can increase polarity and improve solubility. However, be mindful that this can sometimes increase crystal lattice energy through hydrogen bonding.[1]

  • Reduce Crystal Packing: Introduce non-planar groups or create rotatable bonds to disrupt crystal lattice formation, which can lower the melting point and improve solubility.[1]

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation can significantly enhance solubility.

  • Formulation Strategies: Employ techniques such as creating solid dispersions, using co-solvents, or developing nano-suspensions to improve apparent solubility.[2][3][4]

Experimental Protocol: Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method to assess the solubility of compounds.[5]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate to achieve a range of concentrations.

  • Incubation: Shake the plate at room temperature for 1.5 to 2 hours.

  • Precipitate Detection: Measure the turbidity of each well using a nephelometer or by measuring UV absorbance after filtering out any precipitate.[5][6][7][8]

  • Quantification: Determine the highest concentration at which the compound remains in solution.

Permeability Challenges

Q2: My compound shows low apparent permeability (Papp) in the Caco-2 assay. How can I determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A2: Low permeability in Caco-2 assays can be due to poor passive diffusion or active efflux by transporters like P-gp, which are expressed on the apical side of Caco-2 cells.

Troubleshooting & Optimization Strategies:

  • Bidirectional Permeability Assay: Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

  • Use of P-gp Inhibitors: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This assay assesses a compound's ability to cross the intestinal epithelial barrier.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in transwell plates for 21-25 days to allow for differentiation into a polarized monolayer.[9]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >200 Ω·cm².[10]

  • Dosing:

    • A-B Permeability: Add the test compound (typically at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[11]

    • B-A Permeability: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[11]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.

Metabolic Instability

Q3: My compound is rapidly metabolized in human liver microsomes. What are the common metabolic pathways for this scaffold and how can I improve its stability?

A3: 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines are susceptible to metabolism primarily by Cytochrome P450 (CYP) enzymes and potentially Aldehyde Oxidase (AO).[12] Common metabolic pathways include oxidation of the pyrimidine ring or its substituents.[12]

Troubleshooting & Optimization Strategies:

  • Metabolite Identification: Use LC-MS/MS to identify the major metabolites and pinpoint the "metabolic soft spots."

  • Metabolic Blocking: Introduce chemical modifications at the sites of metabolism to block enzymatic action. Common strategies include:

    • Deuteration: Replace a metabolically labile C-H bond with a C-D bond.

    • Fluorination: Introduce fluorine atoms at or near the metabolic site.

    • Steric Hindrance: Add bulky groups adjacent to the metabolic site to physically block enzyme access.[12]

  • Scaffold Hopping: Replace metabolically labile aromatic systems with more electron-deficient rings (e.g., incorporating additional nitrogen atoms) to increase resistance to oxidative metabolism.[13]

Experimental Protocol: Human Liver Microsome (HLM) Metabolic Stability Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes.[14]

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL), a NADPH regenerating system, and phosphate buffer (pH 7.4).[15][16][17]

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically 1 µM).[18]

  • Time Points: Take aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[18]

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time to determine the half-life (t½) and intrinsic clearance (CLint).[17]

Cytochrome P450 (CYP) Inhibition

Q4: My compound shows inhibition of major CYP isoforms (e.g., CYP3A4, 2D6). What are the implications and how can I interpret the IC50 values?

A4: Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where your compound increases the plasma concentration of co-administered drugs, potentially causing toxicity.[19][20] The IC50 value represents the concentration of your compound that causes 50% inhibition of the enzyme's activity.

Interpretation of IC50 Data:

  • Potency of Inhibition:

    • Strong Inhibitor: IC50 < 1 µM

    • Moderate Inhibitor: 1 µM < IC50 < 10 µM

    • Weak Inhibitor: IC50 > 10 µM

  • Clinical Relevance: The risk of a clinically significant DDI depends on the ratio of the in vivo concentration of your compound to its in vitro IC50 value. A significant margin is desired.

Experimental Protocol: Fluorogenic CYP Inhibition Assay

This is a high-throughput method to screen for CYP inhibition.[21]

Methodology:

  • Reagents: Use recombinant human CYP enzymes, a specific fluorogenic probe substrate for each isoform, and a NADPH regenerating system.[22][23]

  • Plate Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the recombinant CYP enzyme.

  • Pre-incubation: Pre-incubate the mixture for a short period at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader. The fluorescent signal is proportional to the enzyme activity.[24]

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

hERG Inhibition

Q5: My compound shows activity in a hERG binding assay. What is the risk, and what are the next steps?

A5: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[25][26] Therefore, hERG inhibition is a significant safety liability.

Troubleshooting & Optimization Strategies:

  • Reduce Lipophilicity: High lipophilicity is a common feature of hERG inhibitors. Reducing the compound's lipophilicity can decrease its affinity for the hERG channel.[26][27]

  • Reduce Basicity: The presence of a basic amine is another common feature of hERG inhibitors. Lowering the pKa of the basic center can mitigate hERG activity.[26]

  • Structural Modifications: Introduce polar groups or create zwitterions to reduce the compound's interaction with the hERG channel binding site.[28]

Experimental Protocol: Automated Patch Clamp hERG Assay

This is the gold standard functional assay for assessing hERG inhibition.[25][29]

Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK cells).

  • Automated Patch Clamp System: Use an automated patch-clamp platform (e.g., QPatch or IonFlux) for high-throughput analysis.[30][31]

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Electrophysiological Recording: Apply a specific voltage-clamp protocol to elicit hERG currents and measure the effect of the compound on the channel's activity.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Data Summary Tables

Table 1: Representative ADME Data for this compound Analogs

Compound IDKinetic Solubility (µM, pH 7.4)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)HLM Stability (t½, min)CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)
Analog A 50.215.2< 52.50.8
Analog B 553.11.545> 5025
Analog C 20.120.5108.01.2
Analog D 785.61.1> 60> 50> 30

Table 2: Interpretation of In Vitro ADME Assay Results

ParameterLow RiskMedium RiskHigh Risk
Kinetic Solubility > 100 µM10 - 100 µM< 10 µM
Caco-2 Papp (A-B) > 5 x 10⁻⁶ cm/s1 - 5 x 10⁻⁶ cm/s< 1 x 10⁻⁶ cm/s
Efflux Ratio < 22 - 5> 5
HLM Half-life > 60 min15 - 60 min< 15 min
CYP Inhibition IC₅₀ > 10 µM1 - 10 µM< 1 µM
hERG Inhibition IC₅₀ > 10 µM1 - 10 µM< 1 µM

Visualizations

ADME_Optimization_Workflow cluster_screening Primary Screening cluster_secondary Secondary Screening & Safety cluster_optimization Lead Optimization Solubility Kinetic Solubility Permeability Caco-2 Permeability Solubility->Permeability Poor_Properties Poor Properties Solubility->Poor_Properties Metabolic_Stability HLM Stability Permeability->Metabolic_Stability Permeability->Poor_Properties CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition Metabolic_Stability->Poor_Properties hERG_Assay hERG Functional Assay CYP_Inhibition->hERG_Assay CYP_Inhibition->Poor_Properties SAR_Analysis Structure-Activity Relationship Analysis hERG_Assay->SAR_Analysis hERG_Assay->Poor_Properties Structure_Modification Structure Modification SAR_Analysis->Structure_Modification Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate Good Profile New_Compound New Compound Structure_Modification->New_Compound Synthesize New Analogs New_Compound->Solubility Poor_Properties->SAR_Analysis

Caption: A typical workflow for ADME optimization in drug discovery.

Permeability_Troubleshooting Start Low Papp (A-B) in Caco-2 Assay Bidirectional_Assay Perform Bidirectional (A-B and B-A) Assay Start->Bidirectional_Assay Calculate_ER Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Bidirectional_Assay->Calculate_ER ER_Check ER > 2? Calculate_ER->ER_Check Pgp_Inhibitor_Assay Run Assay with P-gp Inhibitor (e.g., Verapamil) ER_Check->Pgp_Inhibitor_Assay Yes Poor_Passive_Perm Conclusion: Poor Passive Permeability ER_Check->Poor_Passive_Perm No Reassess_Perm Re-evaluate Permeability Pgp_Inhibitor_Assay->Reassess_Perm Pgp_Substrate Conclusion: Compound is a P-gp Substrate Optimize_Structure Optimize Structure to Reduce P-gp Efflux Pgp_Substrate->Optimize_Structure Optimize_Structure_Passive Optimize Structure to Improve Passive Permeability Poor_Passive_Perm->Optimize_Structure_Passive Perm_Improved Permeability Improved? Reassess_Perm->Perm_Improved Perm_Improved->Pgp_Substrate Yes Perm_Improved->Poor_Passive_Perm No

Caption: Troubleshooting workflow for low permeability in Caco-2 assays.

Metabolic_Stability_Improvement cluster_blocking Blocking Strategies Start High Clearance in HLM Assay Metabolite_ID Metabolite Identification (LC-MS/MS) Start->Metabolite_ID Identify_Soft_Spots Identify Metabolic 'Soft Spots' Metabolite_ID->Identify_Soft_Spots Strategy Select Strategy Identify_Soft_Spots->Strategy Blocking Metabolic Blocking Strategy->Blocking Scaffold_Hopping Scaffold Hopping Strategy->Scaffold_Hopping Deuteration Deuteration Blocking->Deuteration Fluorination Fluorination Blocking->Fluorination Steric_Hindrance Steric Hindrance Blocking->Steric_Hindrance New_Analog Synthesize New Analog Scaffold_Hopping->New_Analog Reassay Re-assay in HLM New_Analog->Reassay Improved Stability Improved? Reassay->Improved Proceed Proceed with Candidate Improved->Proceed Yes Redesign Redesign Compound Improved->Redesign No Redesign->Identify_Soft_Spots Deuteration->New_Analog Fluorination->New_Analog Steric_Hindrance->New_Analog

Caption: Strategies for improving metabolic stability.

References

Technical Support Center: Troubleshooting Paradoxical Cellular and Enzymatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address paradoxical relationships between cellular and enzymatic activities observed during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my kinase inhibitor increase the phosphorylation of its target protein?

A1: This phenomenon, known as paradoxical activation, can occur through several mechanisms. Some inhibitors, particularly Type I kinase inhibitors, can lock the kinase in an active conformation, which can lead to increased phosphorylation of the kinase itself by an upstream kinase, even while the inhibitor is blocking its catalytic activity.[1][2][3] This can also be a result of disrupting negative feedback loops.[4][5] When a kinase's activity is inhibited, it may fail to activate a downstream component that is responsible for shutting down the signaling pathway, leading to a sustained "on" state.

Q2: My compound inhibits the target enzyme in a biochemical assay, but shows a weaker or no effect on cell viability. Why?

A2: Several factors can contribute to this discrepancy. The compound may have poor cell permeability, preventing it from reaching its intracellular target. It could also be subject to efflux pumps that actively remove it from the cell. Additionally, the cellular environment is more complex than an in vitro enzymatic assay; other pathways may compensate for the inhibited one, or the target enzyme's activity may not be the rate-limiting step for cell survival in that specific context. Finally, the compound might be metabolized into an inactive form within the cell.

Q3: I'm observing a biphasic dose-response curve, where the effect of my compound decreases at higher concentrations. What could be the cause?

A3: Biphasic dose-response curves, sometimes referred to as hormesis, can arise from several factors.[6][7][8] At high concentrations, the compound may have off-target effects that counteract its primary mode of action.[1][9][10][11] It could also be due to the compound's poor solubility at higher concentrations, leading to precipitation. In immunoassays, a "hook effect" can be observed where very high concentrations of an analyte can lead to falsely low signals.[12][13][14][15][16]

Q4: My Western blot data for a signaling pathway doesn't correlate with the results from my cell viability assay. How do I interpret this?

A4: Discrepancies between Western blot data and cell viability assays are not uncommon. A change in the phosphorylation state of a protein doesn't always translate directly to a change in cell viability, especially over short time courses. Cells can often tolerate transient changes in signaling pathways. It's also possible that the signaling event you are monitoring is not the primary driver of the viability phenotype. Consider looking at downstream markers of apoptosis or cell cycle arrest to get a clearer picture. Also, ensure the reliability of your Western blot data by following best practices for quantification and avoiding common pitfalls.[17][18][19][20][21]

Troubleshooting Guides

Issue 1: Paradoxical Kinase Activation by an Inhibitor

You are treating cells with a kinase inhibitor and observe an increase in the phosphorylation of the target kinase or a downstream effector via Western blot.

Troubleshooting Workflow:

G start Paradoxical Activation Observed check_inhibitor_type 1. Determine Inhibitor Binding Mode (e.g., Type I vs. Type II) start->check_inhibitor_type type_I Type I Inhibitor Suspected check_inhibitor_type->type_I Locks in active conformation type_II Type II Inhibitor Suspected check_inhibitor_type->type_II Induces inactive conformation investigate_feedback 2. Investigate Negative Feedback Loops type_I->investigate_feedback type_II->investigate_feedback feedback_disrupted Feedback Loop Disruption Likely - Check upstream kinase activity - Look for phosphatase inactivation investigate_feedback->feedback_disrupted Yes no_feedback No Obvious Feedback Loop investigate_feedback->no_feedback No off_target 3. Assess Off-Target Effects feedback_disrupted->off_target no_feedback->off_target off_target_found Off-Target Activates Parallel Pathway off_target->off_target_found Yes no_off_target No Significant Off-Targets Identified off_target->no_off_target No scaffold_effect 4. Consider Non-Catalytic Scaffolding Effects off_target_found->scaffold_effect no_off_target->scaffold_effect conclusion Conclusion: Paradoxical activation due to a combination of inhibitor binding mode, feedback disruption, off-target effects, or scaffolding. scaffold_effect->conclusion G start Potent In Vitro Inhibition, Weak Cellular Effect permeability 1. Assess Cell Permeability (e.g., LC-MS/MS of cell lysates) start->permeability low_perm Low Intracellular Concentration permeability->low_perm Low high_perm Sufficient Intracellular Concentration permeability->high_perm High efflux Consider Efflux Pump Activity low_perm->efflux target_engagement 2. Confirm Target Engagement in Cells (e.g., CETSA, NanoBRET) high_perm->target_engagement conclusion Conclusion: Discrepancy due to poor permeability, lack of target engagement, pathway redundancy, or the target not being critical for survival. efflux->conclusion no_engagement Compound Not Binding Target in Cells target_engagement->no_engagement No engagement_confirmed Target Engagement Confirmed target_engagement->engagement_confirmed Yes no_engagement->conclusion pathway_redundancy 3. Investigate Pathway Redundancy (e.g., RNAi screen, literature review) engagement_confirmed->pathway_redundancy redundant_pathway Compensatory Pathway Activated pathway_redundancy->redundant_pathway Yes no_redundancy Target Pathway is Non-Redundant pathway_redundancy->no_redundancy No redundant_pathway->conclusion rate_limiting 4. Is the Target Rate-Limiting for Viability? no_redundancy->rate_limiting rate_limiting->conclusion G cluster_0 Wild-Type BRAF Cells RAS_WT RAS-GTP BRAF_WT BRAF RAS_WT->BRAF_WT CRAF_WT CRAF RAS_WT->CRAF_WT BRAF_WT->CRAF_WT heterodimerizes MEK_WT MEK BRAF_WT->MEK_WT CRAF_WT->MEK_WT CRAF_WT->MEK_WT Paradoxical Activation ERK_WT ERK MEK_WT->ERK_WT Proliferation_WT Proliferation ERK_WT->Proliferation_WT Vemurafenib Vemurafenib Vemurafenib->BRAF_WT

References

Technical Support Center: Enhancing Metabolic Stability of Tetrahydropyrido[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the metabolic stability of tetrahydropyrido[4,3-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My tetrahydropyrido[4,3-d]pyrimidine compound shows poor metabolic stability in vitro. What are the common metabolic liabilities of this scaffold?

A1: Based on published data, the tetrahydropyrido[4,3-d]pyrimidine scaffold and its derivatives can be susceptible to metabolism at several positions. Common metabolic hotspots include:

  • Oxidation of electron-rich aromatic or heteroaromatic rings: Substituents on the core can undergo hydroxylation. For example, in a KRAS G12C inhibitor with this core, oxidation of a naphthyl group was a significant metabolic pathway.

  • N-dealkylation: Alkyl groups attached to nitrogen atoms, particularly in piperazine or similar moieties often substituted on the core, are prone to removal.

  • Oxidation of aliphatic chains and methoxy groups: A study on a library of pyrido[4,3-d]pyrimidines predicted that aliphatic chains and methoxy groups on phenyl substituents are susceptible to hepatic metabolism[1].

  • Ketone and amine substituents: These functional groups have also been identified as potential sites for metabolic transformation[1].

Q2: What are the general strategies to improve the metabolic stability of my compounds?

A2: Several strategies can be employed to enhance the metabolic stability of tetrahydropyrido[4,3-d]pyrimidines:

  • Metabolic Hotspot Blocking:

    • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism due to the kinetic isotope effect. This strategy is most effective when the C-H bond cleavage is the rate-determining step of the metabolic transformation.

    • Introduction of electron-withdrawing groups: Incorporating fluorine atoms or other electron-withdrawing groups on aromatic rings can decrease their electron density, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. It has been noted that fluorinated analogs of KRAS inhibitors warrant further investigation to optimize drug-like properties, including metabolic stability[2].

  • Scaffold Hopping and Bioisosteric Replacement:

    • Replacing a metabolically labile part of the molecule with a bioisostere that is more resistant to metabolism while retaining the desired biological activity can be a powerful strategy. For instance, replacing a phenyl ring with a pyridine or pyrimidine ring can sometimes block metabolism.

  • Conformational Constraint:

    • Introducing conformational rigidity to the molecule can sometimes orient the metabolically labile groups away from the active site of metabolic enzymes, thus improving stability.

Q3: Which in vitro assays should I use to evaluate the metabolic stability of my compounds?

A3: A tiered approach using a combination of in vitro assays is recommended:

  • Liver Microsomal Stability Assay: This is a high-throughput and cost-effective initial screen to assess Phase I metabolic stability, primarily mediated by cytochrome P450 enzymes.

  • Hepatocyte Stability Assay: This assay uses intact liver cells and provides a more comprehensive picture of metabolic stability, as it includes both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.

  • CYP450 Inhibition Assay: This assay is crucial to determine if your compound inhibits major CYP450 isoforms, which can lead to drug-drug interactions.

Troubleshooting Guides

Problem 1: High clearance observed in the liver microsomal stability assay.

Possible Cause Suggested Solution
Metabolically labile "soft spots" on the molecule. 1. Metabolite Identification Studies: Use LC-MS/MS to identify the metabolites formed during the incubation. This will pinpoint the exact sites of metabolism. 2. Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs with modifications at the identified metabolic hotspots. For example, replace a metabolically labile hydrogen with a fluorine or a methyl group.
Compound is a high-affinity substrate for a specific CYP450 enzyme. 1. CYP450 Reaction Phenotyping: Determine which specific CYP450 isoform(s) are responsible for the metabolism of your compound. 2. Structural Modifications: Modify the structure to reduce its affinity for the identified metabolizing enzyme.

Problem 2: Discrepancy between microsomal and hepatocyte stability data (i.e., stable in microsomes but unstable in hepatocytes).

Possible Cause Suggested Solution
Significant contribution of Phase II metabolism. 1. Analyze for Phase II Metabolites: Look for glucuronide or sulfate conjugates in the hepatocyte incubation samples. 2. Modify Sites of Conjugation: Block the functional groups (e.g., hydroxyl, amine) that are undergoing conjugation.
Active uptake by transporters into hepatocytes. 1. Run Hepatocyte Stability Assays with Transporter Inhibitors: Co-incubate your compound with known inhibitors of major uptake transporters (e.g., OATPs, OCTs) to see if stability is improved.

Data Presentation

The following table summarizes the pharmacokinetic and metabolic stability data for selected tetrahydropyrido[4,3-d]pyrimidine derivatives from the literature, illustrating the properties of compounds from this class that have been optimized for in vivo studies.

Compound Target Species Assay t1/2 (min) CL (mL/min/kg) Oral Bioavailability (%) Reference
Compound 13KRAS G12CMouseLiver Microsomes-53 (predicted hepatic)-[3]
MouseHepatocytes-76 (predicted hepatic)-[3]
Compound 24SmoothenedRatIn vivo---
Beagle DogIn vivo--72
Compound 73Hsp90----Favorable ADME properties reported[4][5]

Experimental Protocols

Microsomal Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (high and low clearance)

  • Ice-cold acetonitrile with an internal standard (for quenching)

  • 96-well plates

  • Incubator/shaker at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the final desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the microsomal suspension (e.g., 0.5 mg/mL final protein concentration) to the wells.

  • Add the test compound and positive control working solutions to their respective wells. Include negative control wells without the NADPH regenerating system.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This is time point 0.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard to the corresponding wells.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

Objective: To assess the overall metabolic stability of a compound in intact liver cells, including Phase I and Phase II metabolism.

Materials:

  • Cryopreserved hepatocytes (human, rat, or mouse)

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds

  • Ice-cold acetonitrile with an internal standard

  • Collagen-coated plates

  • Incubator at 37°C with 5% CO2

  • LC-MS/MS system

Procedure:

  • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach.

  • Prepare the test compound working solution by diluting the stock solution in the culture medium to the final desired concentration (e.g., 1 µM).

  • Remove the plating medium from the cells and add the medium containing the test compound or positive controls.

  • Incubate the plates at 37°C in a CO2 incubator.

  • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.

  • Stop the metabolic activity in the collected samples by adding ice-cold acetonitrile with an internal standard.

  • Process the samples for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

CYP450 Inhibition Assay

Objective: To determine the IC50 value of a test compound for major CYP450 isoforms.

Materials:

  • Human liver microsomes

  • Specific CYP450 isoform probe substrates

  • Test compound stock solution (serially diluted)

  • NADPH regenerating system

  • Phosphate buffer (100 mM, pH 7.4)

  • Positive control inhibitors for each isoform

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • In a 96-well plate, add human liver microsomes, phosphate buffer, and the specific CYP450 probe substrate.

  • Add the test compound at various concentrations (and positive control inhibitors in separate wells).

  • Pre-incubate the plate at 37°C for a short period.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Terminate the reaction with ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate and analyze the supernatant by LC-MS/MS to measure the formation of the specific metabolite of the probe substrate.

  • Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_investigation Further Investigation cluster_optimization Lead Optimization microsomal_stability Microsomal Stability Assay hepatocyte_stability Hepatocyte Stability Assay microsomal_stability->hepatocyte_stability High Clearance metabolite_id Metabolite Identification hepatocyte_stability->metabolite_id High Clearance cyp_phenotyping CYP450 Phenotyping hepatocyte_stability->cyp_phenotyping cyp_inhibition CYP450 Inhibition hepatocyte_stability->cyp_inhibition Assess DDI Risk structural_modification Structural Modification metabolite_id->structural_modification Identify Hotspots cyp_phenotyping->structural_modification structural_modification->microsomal_stability Iterate

Caption: A typical workflow for assessing and optimizing metabolic stability.

logical_relationship cluster_strategies Improvement Strategies cluster_outcomes Desired Outcomes compound Tetrahydropyrido[4,3-d]pyrimidine Compound deuteration Deuteration compound->deuteration fluorination Fluorination compound->fluorination scaffold_hopping Scaffold Hopping compound->scaffold_hopping decreased_metabolism Decreased Rate of Metabolism deuteration->decreased_metabolism blocked_hotspot Blocked Metabolic Hotspot fluorination->blocked_hotspot scaffold_hopping->blocked_hotspot improved_pk Improved PK Profile decreased_metabolism->improved_pk blocked_hotspot->improved_pk

Caption: Strategies to enhance the metabolic stability of compounds.

References

Validation & Comparative

Validation of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine as a Human Topoisomerase II Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative, ARN21929, with established human topoisomerase II (topo II) inhibitors, etoposide and doxorubicin. The information is supported by available experimental data to validate the potential of this new chemical scaffold in cancer therapy.

Executive Summary

Recent research has identified 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines as a promising new scaffold for the development of human topoisomerase II inhibitors.[1][2] A lead compound from this class, ARN21929, has demonstrated potent in vitro inhibition of topoisomerase II with an IC50 value of 4.5 ± 1.0 µM.[1][3] This positions it as a compound of interest for further investigation. However, initial reports suggest that its antiproliferative activity against several cancer cell lines may be limited.[3] This guide presents a comparative analysis of ARN21929 with the widely used clinical topoisomerase II inhibitors, etoposide and doxorubicin, focusing on their inhibitory activity and cellular effects.

Data Presentation

The following tables summarize the available quantitative data for the topoisomerase II inhibitory activity and cytotoxicity of ARN21929, etoposide, and doxorubicin. It is important to note that the data for ARN21929 and the comparator drugs are from different studies and experimental conditions, which may limit direct comparability.

Table 1: Human Topoisomerase II Inhibitory Activity

CompoundScaffoldIC50 (µM)Mechanism of ActionReference
ARN21929 This compound4.5 ± 1.0Topoisomerase II Inhibitor[1][3]
Etoposide Podophyllotoxin derivative~59.2Topoisomerase II Poison[4]
Doxorubicin Anthracycline~2.67Topoisomerase II Poison (Intercalator)[5]

Table 2: In Vitro Cytotoxicity (IC50 in µM) in Various Cancer Cell Lines

CompoundA549 (Lung)DU145 (Prostate)MCF7 (Breast)HeLa (Cervical)A375 (Melanoma)Reference
ARN21929 Poor activityPoor activityPoor activityPoor activityPoor activity[3]
Etoposide ~3.49 (72h)--209.90 ± 13.42-[6]
Doxorubicin --~0.5--

Note: The term "Poor activity" for ARN21929 indicates that the compound did not show significant antiproliferative effects at the tested concentrations, though specific IC50 values were not provided in the available source.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Human Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.

  • Reaction Setup: A reaction mixture is prepared containing kDNA, ATP, and assay buffer.

  • Inhibitor Addition: The test compound (e.g., ARN21929) and control inhibitors (e.g., etoposide) are added to the reaction mixture at various concentrations.

  • Enzyme Addition: Human topoisomerase IIα is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Analysis: The products are resolved by agarose gel electrophoresis. Inhibition is determined by the persistence of catenated kDNA, which remains at the origin of the gel, while decatenated DNA migrates into the gel.

DNA Cleavage Assay

This assay determines if a topoisomerase II inhibitor acts as a "poison" by stabilizing the covalent enzyme-DNA cleavage complex.

  • Reaction Setup: Supercoiled plasmid DNA is incubated with human topoisomerase IIα in the presence of the test compound.

  • Incubation: The reaction is incubated at 37°C.

  • Complex Trapping: The reaction is terminated by the addition of SDS, which traps the covalent topoisomerase II-DNA complexes.

  • Protein Digestion: Proteinase K is added to digest the protein component of the complex.

  • Analysis: The DNA is analyzed by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates that the compound is a topoisomerase II poison.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and control drugs for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

Experimental Workflow for Topoisomerase II Inhibitor Validation

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays decatenation Topo II Decatenation Assay inhibitory_activity Inhibitory Activity (IC50) decatenation->inhibitory_activity cleavage DNA Cleavage Assay poison_mechanism Poison vs. Catalytic Inhibitor cleavage->poison_mechanism mtt MTT Assay (Cytotoxicity) cytotoxicity Cytotoxicity (IC50) mtt->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) apoptosis_induction Apoptosis Induction apoptosis->apoptosis_induction compound 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine compound->decatenation compound->cleavage compound->mtt compound->apoptosis

Caption: Workflow for validating a novel topoisomerase II inhibitor.

Putative Signaling Pathway for Apoptosis Induction by Topoisomerase II Poisons

signaling_pathway topo_inhibitor This compound (Topoisomerase II Poison) topo_complex Stabilized Topo II-DNA Cleavage Complex topo_inhibitor->topo_complex dsb DNA Double-Strand Breaks topo_complex->dsb atm_atr ATM/ATR Activation dsb->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis pathway induced by topoisomerase II poisons.

References

A Comparative Analysis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy Supported by Experimental Data

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of various kinase inhibitors derived from this scaffold against other known inhibitors targeting key kinases implicated in cancer and other diseases. The data presented herein is intended to aid researchers in making informed decisions for their drug discovery and development programs.

Data Presentation: Comparative Efficacy of Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound derivatives and other notable kinase inhibitors against Extracellular signal-regulated kinase 2 (Erk2), Kirsten rat sarcoma viral oncogene homolog with G12D mutation (KRAS-G12D), and Calcium/calmodulin-dependent protein kinase II (CaMKII).

Table 1: Comparative Inhibitory Activity against Erk2

Inhibitor ClassCompoundErk1 IC50 (µM)Erk2 IC50 (µM)Cell-Based Assay IC50 (µM) (Cell Line)
Tetrahydropyridopyrimidine Compound 3b0.50.63.7 (A375 Melanoma)[1]
Tetrahydropyridopyrimidine Compound 60.190.160.13 (A375 Melanoma)[1]
Indazole AmideCompound 330.01940.00950.48 (HT29)[2]
Fused Bicyclic DerivativeCompound 380.00380.0010.01 (Colo205)[2]
IsoindolinoneCompound 39-0.0007-
Pyridine-PyrimidineGDC-09940.00610.0031-[3]
ATP-competitiveSCH7729840.0040.0010.075 (SH-SY5Y)[2][4]
ATP-competitiveUlixertinib (BVD-523)Ki = 0.3 nMKi = 0.04 nM0.180 (SH-SY5Y)[3][4]
Indazole–pyrrolidineMK-83530.0040.001-[3]
Covalent, IrreversibleCC-900030.01-0.020.01-0.02-[3]

Table 2: Comparative Inhibitory Activity against KRAS-G12D

Inhibitor ClassCompoundEnzymatic IC50 (µM)Cell Proliferation IC50 (µM) (Cell Line)
Tetrahydropyridopyrimidine Compound 10c> 101.40 (Panc1)[5]
Tetrahydropyridopyrimidine Compound 10k0.009-[5]
Non-covalentMRTX1133-0.0048 (AsPC-1)[6]
Thieno[2,3-d]pyrimidineKD-8-2.1 (Average for Panc1, SW1990, CT26)[7]
HeterocyclicAmgen Compound [I]0.0010.003 (AsPC-1, p-ERK)[8]
HeterocyclicAmgen Compound [II]0.0020.004 (AsPC-1, p-ERK)[8]
PyrazoloquinazolineCompound 53a-0.0195 (AsPC-1)[6]

Table 3: Comparative Inhibitory Activity against CaMKII

Inhibitor ClassCompoundCaMKII IC50 (µM)Notes
Tetrahydropyridopyrimidine Compound 8pMore potent than KN-93 by 25-foldCalmodulin non-competitive inhibitor.
Methoxyphenyl-isoquinolineKN-93~1–4Activity is dependent on CaM concentration and assay conditions.[9][10]
PyrimidineScios 15b0.009ATP competitive inhibitor.[9][10]
PeptideAutocamtide-2-Related Inhibitory Peptide (AIP)0.04-0.06Substrate-based peptide inhibitor.[11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate Plate Setup (Add inhibitor/vehicle) reagents->plate add_enzyme Add Kinase Enzyme plate->add_enzyme initiate Initiate Reaction (Add ATP/Substrate Mix) add_enzyme->initiate incubate Incubate initiate->incubate stop_reaction Stop Reaction & Deplete ATP (e.g., ADP-Glo™ Reagent) incubate->stop_reaction add_detection Add Detection Reagent (Luminescence/Fluorescence) stop_reaction->add_detection read_plate Measure Signal (Plate Reader) add_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

erk_pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The Ras-Raf-MEK-ERK signaling pathway.

kras_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF Activity KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP PI3K PI3K KRAS_GTP->PI3K RAF RAF KRAS_GTP->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Downstream Cell Growth, Proliferation, Survival mTOR->Downstream ERK->Downstream

Caption: The KRAS signaling pathway and its downstream effectors.

camkii_pathway Calcium Increased Intracellular Ca2+ Calmodulin Calmodulin (CaM) Calcium->Calmodulin CaM_Ca Ca2+/CaM Complex Calmodulin->CaM_Ca CaMKII_inactive CaMKII (Inactive) CaM_Ca->CaMKII_inactive CaMKII_active CaMKII (Active) CaMKII_inactive->CaMKII_active Substrates Downstream Substrates (e.g., Synaptic Proteins, Transcription Factors) CaMKII_active->Substrates Cellular_Response Cellular Responses (e.g., Synaptic Plasticity, Gene Expression) Substrates->Cellular_Response

Caption: The Calcium/Calmodulin-dependent protein kinase II (CaMKII) activation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide. These protocols are representative and may require optimization for specific experimental conditions.

In Vitro Erk2 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to Erk2 activity.

Materials:

  • Recombinant active Erk2 enzyme

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test inhibitors dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.[12]

  • Enzyme Addition: Add 2.5 µL of diluted Erk2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP mixture (containing MBP and ATP at their final desired concentrations) to each well.[12]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable curve-fitting model.

KRAS-G12D Enzymatic Inhibition Assay (GTPase Activity Assay)

This assay measures the ability of inhibitors to block the GTPase activity of the KRAS-G12D mutant protein.

Materials:

  • Recombinant KRAS-G12D protein

  • GTPase-Glo™ Assay Kit (Promega) or similar

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂)

  • Test inhibitors dissolved in DMSO

  • 384-well plates

Procedure:

  • Inhibitor Plating: Serially dilute the test compounds in DMSO and add to the assay plate.

  • Protein Addition: Add the KRAS-G12D protein to the wells containing the inhibitors and incubate for a pre-determined time at room temperature.

  • Reaction Initiation: Initiate the reaction by adding GTP to each well.

  • Incubation: Incubate the plate at room temperature to allow for GTP hydrolysis.

  • Signal Detection: Add the GTPase-Glo™ Reagent, which detects the remaining GTP. The luminescent signal is inversely proportional to the GTPase activity.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[5]

In Vitro CaMKII Kinase Activity Assay (Radioactive)

This assay measures the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific substrate by CaMKII.

Materials:

  • Recombinant CaMKII enzyme

  • CaMKII substrate peptide (e.g., Autocamtide-2)[11]

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM PIPES, pH 7.2, 10 mM MgCl₂, 1 mM CaCl₂, 1-2 µM Calmodulin)[13]

  • Test inhibitors dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing kinase buffer, the CaMKII substrate peptide, and various concentrations of the test inhibitor or vehicle control.

  • Pre-incubation: Pre-incubate the mixture at 30°C for 10 minutes.[11]

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP and recombinant CaMKII enzyme.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1 minute).[13]

  • Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[13]

  • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Phospho-ERK Assay (In-Cell Western)

This assay quantifies the levels of phosphorylated ERK (p-ERK) within cells to determine the cellular potency of an inhibitor.

Materials:

  • A suitable cell line (e.g., A431)

  • 96-well plates

  • Serum-free cell culture medium

  • Test inhibitors

  • Growth factor (e.g., Epidermal Growth Factor, EGF)

  • Fixation and permeabilization reagents (e.g., formaldehyde, Triton X-100)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Primary antibodies against p-ERK and total ERK

  • Fluorescently labeled secondary antibodies

  • An imaging system capable of detecting fluorescence in the 700 nm and 800 nm channels

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in a 96-well plate and allow them to adhere. Subsequently, serum-starve the cells for 16-24 hours.[14]

  • Inhibitor Treatment: Treat the cells with serial dilutions of the inhibitor in serum-free medium for 1-2 hours.[14]

  • Cell Stimulation: Stimulate the cells with a growth factor like EGF for a short period (e.g., 10 minutes) to induce ERK phosphorylation.[14]

  • Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with Triton X-100.[14]

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer.

  • Antibody Incubation: Incubate the cells with primary antibodies against p-ERK and total ERK, followed by incubation with corresponding fluorescently labeled secondary antibodies.

  • Data Acquisition: Quantify the fluorescence intensity for both p-ERK and total ERK using an appropriate imaging system.[14]

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK signal against the inhibitor concentration to determine the cellular IC50 value.[14]

References

A Comparative Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component for a diverse range of biologically active compounds.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, focusing on their anticancer and enzyme inhibitory activities. The information is intended for researchers, scientists, and drug development professionals.

Targeting Key Oncogenic Pathways

Derivatives of the this compound core have been investigated as inhibitors of several key proteins implicated in cancer progression, including KRAS-G12D, Smoothened (Smo), and various protein kinases.

KRAS-G12D Inhibitors

Mutations in the KRAS gene are prevalent in many cancers, with the G12D mutation being a significant driver in pancreatic and biliary cancers.[3][4] Researchers have designed and synthesized a series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel KRAS-G12D inhibitors.[3][4]

Key SAR Insights:

  • Substitution at Position 1: The nature of the substituent at the 1-position of the tetrahydropyridopyrimidine core significantly influences antiproliferative activity.

  • Importance of a Protonated Nitrogen: A key interaction involves a protonated central nitrogen atom in the substituent, which forms hydrogen bonds with the mutant Asp12 residue of KRAS-G12D.[3]

  • Cyclic Moieties: The incorporation of a 3,8-diazabicyclo[3.2.1]octane moiety at position 1 (compound 10c ) resulted in potent and selective anti-proliferation in Panc1 (KRAS-G12D) cells.[3][4] In contrast, derivatives with piperazine, azetidin-3-amine, or piperazin-2-ylmethanol at the same position showed reduced activity.[3]

  • Enzymatic vs. Cellular Activity: Interestingly, some compounds with strong cellular antiproliferative activity exhibited weak enzymatic inhibition of KRAS-G12D, suggesting that cellular activity may be influenced by other factors such as cell permeability.[3][4] For instance, compound 10c had an IC50 of 1.40 μM in Panc1 cells but an enzymatic IC50 greater than 10 μM.[3][4] Conversely, compound 10k , with a potent enzymatic IC50 of 0.009 μM, showed weaker cellular activity.[3][4][5]

Table 1: Antiproliferative Activity of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives against KRAS-mutated Cell Lines [3]

CompoundR Group at Position 1Panc1 (KRAS-G12D) IC50 (μM)HCT116 (KRAS-G13D) IC50 (μM)A549 (Wild-Type) IC50 (μM)
10a Piperazine6.17>20>20
10b Azetidin-3-amine5.87>20>20
10c 3,8-diazabicyclo[3.2.1]octane1.406.896.86
10d Piperazin-2-ylmethanol>20>20>20
10f (S)-Piperazin-2-ylmethanol3.48>20>20
10k Homopiperazine derivative2.223.154.98
MRTX1133 (Control) -0.0020.0030.003
Smoothened (Smo) Antagonists

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to cancers like medulloblastoma.[6][7] The G-protein coupled receptor Smoothened (Smo) is a key component of this pathway. A series of novel tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent Smo antagonists.[6][7]

Key SAR Insights:

  • Through a scaffold hopping strategy, researchers identified derivatives that effectively inhibit Hh signaling.[6][7]

  • Compound 24 from this series was found to be three times more potent than the FDA-approved drug vismodegib in a reporter gene assay.[6][7]

  • This compound also exhibited improved physicochemical properties, such as higher solubility and a lower melting point, leading to better pharmacokinetic profiles.[6][7]

Table 2: Activity of a Tetrahydropyrido[4,3-d]pyrimidine Derivative as a Smoothened Antagonist [6][7]

CompoundTargetAssayPotency
24 Smoothened (Hedgehog Pathway)NIH3T3-GRE-Luc reporter gene assay3x more potent than vismodegib
Other Kinase and Enzyme Targets

The versatility of the this compound scaffold is further demonstrated by its application in developing inhibitors for other important biological targets:

  • Extracellular signal-regulated kinase (Erk) inhibitors: These compounds have shown potent and selective inhibition of Erk2, a key component of the MAPK signaling pathway.[8]

  • Axl inhibitors: Novel derivatives have been identified as potent and selective inhibitors of Axl receptor tyrosine kinase, a member of the TAM family.[9]

  • Topoisomerase II inhibitors: This class of compounds has shown promising inhibitory activity against human topoisomerase II, a validated target for cancer therapy.[10]

  • Dihydrofolate Reductase (DHFR) inhibitors: Derivatives have been identified as competitive inhibitors of DHFR, an enzyme crucial for folate metabolism and DNA synthesis.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of these derivatives.

Cell Proliferation Assays (CCK-8 and MTT)

Objective: To determine the antiproliferative activity of the synthesized compounds against various cancer cell lines.

General Protocol:

  • Cell Seeding: Cancer cells (e.g., Panc1, HCT116, A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • CCK-8 Assay: A solution of CCK-8 (Cell Counting Kit-8) is added to each well and incubated for 1-4 hours.[3][5]

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added and incubated for a few hours, followed by the addition of a solubilizing agent (e.g., DMSO).[11]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The intensity of the color produced is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

KRAS-G12D Enzymatic Inhibition Assay

Objective: To measure the direct inhibitory effect of the compounds on the enzymatic activity of KRAS-G12D.

General Protocol:

  • Reaction Mixture: The assay is typically performed in a 384-well plate. The reaction mixture contains the KRAS-G12D protein, a GTPase activity buffer, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of GTP.

  • GTP Hydrolysis Measurement: The rate of GTP hydrolysis to GDP is measured over time. This can be done using various methods, such as detecting the amount of inorganic phosphate released or using a fluorescent GTP analog.

  • IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve.[3]

Visualizing the SAR Logic and Pathways

To better understand the relationships and processes involved, the following diagrams have been generated using the DOT language.

SAR_Logic_for_KRAS_Inhibitors cluster_scaffold Core Scaffold cluster_substituents Substituents at Position 1 cluster_activity Biological Activity Scaffold 5,6,7,8-Tetrahydropyrido [3,4-d]pyrimidine Sub1 3,8-diazabicyclo [3.2.1]octane (Compound 10c) Scaffold->Sub1 Substitution Sub2 Piperazine (Compound 10a) Scaffold->Sub2 Substitution Sub3 Azetidin-3-amine (Compound 10b) Scaffold->Sub3 Substitution High_Activity High Antiproliferative Activity (IC50 = 1.40 µM) Sub1->High_Activity Low_Activity Low Antiproliferative Activity Sub2->Low_Activity Sub3->Low_Activity

Caption: SAR logic for KRAS-G12D inhibitors.

Hedgehog_Signaling_Pathway_Inhibition PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Target_Gene_Expression Target Gene Expression (Cell Proliferation, Survival) GLI->Target_Gene_Expression Activates Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH1 Binds to Inhibitor Tetrahydropyrido[4,3-d] pyrimidine Derivative (e.g., Compound 24) Inhibitor->Smo Inhibits

Caption: Inhibition of the Hedgehog signaling pathway.

Experimental_Workflow_for_Anticancer_Drug_Screening start Synthesized Derivatives treatment Treat cells with compounds start->treatment cell_culture Cancer Cell Lines (e.g., Panc1, MCF-7) cell_culture->treatment assay Cell Viability Assay (CCK-8 or MTT) treatment->assay ic50 Determine IC50 values assay->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: Workflow for anticancer drug screening.

References

In Vivo Efficacy of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Compounds in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo performance of select 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine compounds in preclinical xenograft models of cancer. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds against relevant alternatives.

KRAS G12C Inhibitors in Pancreatic Cancer Xenograft Models

A notable class of this compound derivatives has been developed as covalent inhibitors of the KRAS G12C mutation. Here, we compare the in vivo efficacy of a representative compound from this class with the clinically approved KRAS G12C inhibitors, Adagrasib (MRTX849) and Sotorasib (AMG-510), in the MIA PaCa-2 pancreatic cancer xenograft model.

Data Presentation: Comparative Efficacy
CompoundDose and ScheduleXenograft ModelEfficacy OutcomeCitation
Tetrahydropyridopyrimidine KRAS G12C Inhibitor (Compound 13) Not explicitly stated in provided abstractsMIA PaCa-2 (Pancreatic)Highlighted for its in vivo efficacy and PK/PD profile.[1]
Adagrasib (MRTX849) 30 mg/kg, daily oral gavageMIA PaCa-2 (Pancreatic)Evidence of complete response at day 15; 2 out of 7 mice remained tumor-free through day 70.[2][3][4]
Adagrasib (MRTX849) 100 mg/kg, daily oral gavageMIA PaCa-2 (Pancreatic)Evidence of complete response at day 15; 4 out of 4 mice remained tumor-free through day 70.[2][3][4]
Sotorasib (AMG-510) 30 mg/kg, daily oral gavageNCI-H358 (NSCLC)Reduced tumor size.[5]
"Compound A" (KRAS G12C Inhibitor) 5 mg/kg, daily for 2 weeksMIA PaCa-2 (Pancreatic)123.5% tumor growth inhibition (TGI), indicating tumor regression.[6][7]
"Compound A" (KRAS G12C Inhibitor) 30 mg/kg, daily for 2 weeksMIA PaCa-2 (Pancreatic)135.9% TGI, indicating tumor regression.[6][7]
Experimental Protocols

MIA PaCa-2 Xenograft Model Protocol

  • Cell Line: MIA PaCa-2 human pancreatic cancer cells (harboring the KRAS G12C mutation).

  • Animal Model: 6-8 week old female athymic nude (Foxn1nu) or NOD/SCID mice.[8][9]

  • Cell Implantation: 1 x 10^6 to 5 x 10^6 MIA PaCa-2 cells, resuspended in a 1:1 mixture of PBS and Matrigel, are subcutaneously injected into the flank of each mouse.[8][9]

  • Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[8][9]

  • Treatment Initiation: Dosing is initiated when tumors reach an average volume of 100-400 mm³.[2][8][9]

  • Drug Administration: Compounds are typically formulated in an appropriate vehicle (e.g., 10% Captisol, 50 mM citrate buffer, pH 5.0 for Adagrasib) and administered via oral gavage daily.[2]

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).[8]

Mandatory Visualization

KRAS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF Activates SOS1->KRAS_GDP Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Leads to Inhibitor Tetrahydropyridopyrimidine KRAS G12C Inhibitor Inhibitor->KRAS_GTP

Caption: RAS/MAPK Signaling Pathway Inhibition.

Xenograft_Workflow A 1. Cell Culture (e.g., MIA PaCa-2) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection into Immunodeficient Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. Drug Administration (Compound vs. Vehicle) E->F G 7. Tumor Volume Measurement F->G During Treatment H 8. Endpoint Analysis (Tumor Excision, etc.) G->H

Caption: General Xenograft Study Workflow.

p97 Inhibitors in Acute Myeloid Leukemia (AML) Xenograft Models

Derivatives of the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of the p97/VCP ATPase, a key component of the ubiquitin-proteasome system. Below is a comparison of the in vivo efficacy of one such compound, V12, against an alternative p97 inhibitor in the Molm-13 AML xenograft model.

Data Presentation: Comparative Efficacy
CompoundDose and ScheduleXenograft ModelEfficacy OutcomeCitation
Compound V12 (p97 Inhibitor) Oral administration (exact dose not specified in abstracts)Molm-13 (AML)Showed good anti-tumor efficacy and lower toxicity.[5]
CB-5339 (p97 Inhibitor) Oral administration (exact dose not specified in abstracts)Molm-13 (AML)Used as a comparator, with V12 showing favorable properties.[5]
Quizartinib (FLT3 Inhibitor) 5 mg/kg, daily oral for 8 daysMolm-13 (AML)Reduced human CD45-positive cells in bone marrow to 2.4% (vs 28.4% in vehicle).[10]
XL102 (CDK7 Inhibitor) 60 mg/kg, daily oral for 12 daysMolm-13 (AML)Remarkable reduction in hCD45+ cells in bone marrow (mean 0.6% vs 38.2% in vehicle).[11]

Note: While Quizartinib and XL102 are not p97 inhibitors, they are included as examples of effective agents in the same xenograft model for context.

Experimental Protocols

Molm-13 Xenograft Model Protocol

  • Cell Line: Molm-13 human acute myeloid leukemia cells.

  • Animal Model: NOD/SCID or NSG mice.[10][12]

  • Cell Implantation: 0.2 x 10^6 to 2 x 10^6 Molm-13 cells are injected intravenously (tail vein) or subcutaneously.[11][12] For subcutaneous models, cells are often mixed with Matrigel.

  • Tumor Growth Monitoring: For subcutaneous models, tumor volume is measured with calipers. For intravenous models, disease progression is monitored by assessing the percentage of human CD45-positive cells in peripheral blood or bone marrow via flow cytometry.[10][11]

  • Treatment Initiation: Treatment is typically initiated 8-10 days after cell injection or when tumors are established.[10][11]

  • Drug Administration: Compounds are administered orally via gavage on a daily schedule for a defined period (e.g., 8-12 days).[10][11]

  • Endpoint Analysis: Endpoints include the percentage of leukemic cells in hematopoietic tissues, tumor volume/weight (for subcutaneous models), and overall survival.[10][11][12]

Mandatory Visualization

p97_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Ubiquitination Ubiquitination (E1, E2, E3 Ligases) Misfolded_Protein->Ubiquitination Retrotranslocation Ub_Protein Ubiquitylated Protein Ubiquitination->Ub_Protein p97_complex p97/VCP Complex (ATPase) Ub_Protein->p97_complex Recruitment Proteasome Proteasome p97_complex->Proteasome Protein Extraction & Delivery (ATP-dependent) ER_Stress ER Stress & Apoptosis p97_complex->ER_Stress Blockade leads to Degradation Protein Degradation Proteasome->Degradation Inhibitor Tetrahydropyridopyrimidine p97 Inhibitor (V12) Inhibitor->p97_complex Inhibits ATPase Activity

Caption: p97/VCP Ubiquitin-Proteasome System Inhibition.

References

On-Target Mechanism of Action of Tetrahydropyrido[4,3-d]pyrimidine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of the on-target mechanism of action of these inhibitors, focusing on two prominent cancer targets: the notoriously difficult-to-drug KRAS G12C mutant and the molecular chaperone HSP90. We present a compilation of experimental data to objectively compare the performance of these inhibitors against their targets and provide detailed protocols for key validation assays.

Confirming On-Target Activity: A Multi-Faceted Approach

Validating the on-target mechanism of action for any inhibitor is a critical step in drug discovery. It involves a combination of biochemical and cellular assays to demonstrate direct binding to the target protein and subsequent modulation of its activity within a cellular context. This guide will delve into the specific assays used to confirm the on-target effects of tetrahydropyrido[4,3-d]pyrimidine inhibitors for KRAS G12C and HSP90.

Tetrahydropyrido[4,3-d]pyrimidine Inhibitors of KRAS G12C

The KRAS G12C mutation is a key driver in several cancers. The discovery of covalent inhibitors that bind to the mutant cysteine residue has been a major breakthrough. The tetrahydropyrido[4,3-d]pyrimidine scaffold has been successfully utilized to develop such irreversible covalent inhibitors.

Comparative Analysis of KRAS G12C Inhibitors

The following table summarizes the structure-activity relationship (SAR) of a series of tetrahydropyrido[4,3-d]pyrimidine-based KRAS G12C inhibitors, comparing their ability to modify the target protein and inhibit downstream signaling. For comparison, data for the well-established KRAS G12C inhibitors, sotorasib and adagrasib, are also included.

Compound IDStructure/Key ModificationsBiochemical Assay (Protein Modification)Cellular Assay (H358 Cell pERK Inhibition IC50)Reference
Tetrahydropyrido[4,3-d]pyrimidine Analogues
Compound 4Naphthyl group13% modification (3h, 5µM)> 16 µM[1]
Compound 8Naphthol group99% modification (3h, 5µM)7.6 µM[1]
Compound 12Rigidified α-methyl analogMore active than compound 80.070 µM (70 nM)[1]
Alternative KRAS G12C Inhibitors
Sotorasib (AMG 510)N/AN/A~0.019 µM (19 nM) in NCI-H358 cells
Adagrasib (MRTX849)N/AN/A0.0047 µM (4.7 nM) in MIAPACA2 cells

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Tetrahydropyrido[4,3-d]pyrimidine Inhibitors of HSP90

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are involved in cancer cell proliferation and survival. Inhibition of HSP90's ATPase activity is a validated anti-cancer strategy.

Comparative Analysis of HSP90 Inhibitors

Below is a comparison of tetrahydropyrido[4,3-d]pyrimidine-based HSP90 inhibitors, highlighting their biochemical potency. Data for the well-characterized HSP90 inhibitor luminespib (AUY922) is provided for context.

Compound IDStructure/Key ModificationsBiochemical Assay (HSP90 ATPase Inhibition IC50)Reference
Tetrahydropyrido[4,3-d]pyrimidine Analogues
Compound 36Initial hit from ROCS screenModerate potency[2]
Compound 57hOptimized analog of compound 360.10 ± 0.01 µM[2]
Compound 15Hit compoundInhibitory activity against HSP90[3][4]
Compound 73Optimized analog of compound 15Potent in vitro activity[3][4]
Alternative HSP90 Inhibitors
Luminespib (AUY922)Resorcinol-based inhibitor21 nM (HSP90β)

Note: The specific IC50 values for compounds 15 and 73 were not explicitly stated in the abstract but were described as having "inhibitory activity" and "potent in vitro activities" respectively.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Western Blot for Phospho-ERK (pERK) Inhibition

This assay is crucial for determining the cellular potency of KRAS inhibitors by measuring the inhibition of a key downstream signaling event.

Objective: To quantify the dose-dependent inhibition of ERK phosphorylation in cancer cells harboring the KRAS G12C mutation following treatment with a tetrahydropyrido[4,3-d]pyrimidine inhibitor.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Cell culture medium and supplements

  • Tetrahydropyrido[4,3-d]pyrimidine inhibitor

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-pERK1/2, anti-total ERK1/2, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the tetrahydropyrido[4,3-d]pyrimidine inhibitor or DMSO for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against pERK1/2 overnight at 4°C.

  • Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and then add ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like GAPDH.

  • Data Analysis: Quantify band intensities using densitometry software. The pERK signal is normalized to the total ERK or loading control signal. The IC50 value is determined by plotting the percentage of pERK inhibition against the inhibitor concentration.

Cell Viability Assay (CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a tetrahydropyrido[4,3-d]pyrimidine inhibitor on the viability of a relevant cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., KRAS G12C mutant or a cell line sensitive to HSP90 inhibition)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours).

  • Assay Protocol:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the On-Target Mechanism

To further elucidate the on-target mechanism of action, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow for target validation, and the logical relationship of inhibitor action.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_inactive KRAS-GDP (Inactive) RTK->KRAS_inactive GEF activation KRAS_active KRAS-GTP (Active) KRAS_inactive->KRAS_active GTP loading RAF RAF KRAS_active->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocation Inhibitor Tetrahydropyrido[4,3-d]pyrimidine KRAS G12C Inhibitor Inhibitor->KRAS_active Covalent Inhibition (Locks in inactive state)

KRAS G12C Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models EnzymaticAssay Enzymatic Assay (e.g., HSP90 ATPase) TargetEngagement Target Engagement (e.g., CETSA, NanoBRET) EnzymaticAssay->TargetEngagement BindingAssay Binding Assay (e.g., Protein Modification) BindingAssay->TargetEngagement DownstreamSignaling Downstream Signaling (e.g., pERK Western Blot) TargetEngagement->DownstreamSignaling CellViability Cell Viability/Proliferation (e.g., CellTiter-Glo) DownstreamSignaling->CellViability Xenograft Xenograft Tumor Models CellViability->Xenograft

Experimental Workflow for On-Target Validation.

OnTarget_Mechanism Inhibitor Tetrahydropyrido[4,3-d] -pyrimidine Inhibitor Binding Direct Binding (Target Engagement) Inhibitor->Binding Target Target Protein (e.g., KRAS G12C, HSP90) Target->Binding ActivityModulation Modulation of Target Activity Binding->ActivityModulation CellularEffect Cellular Phenotype (e.g., Apoptosis, Growth Arrest) ActivityModulation->CellularEffect

Logical Flow of On-Target Mechanism of Action.

References

Evaluating the Selectivity of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Against PI3K Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases, making PI3K isoforms attractive therapeutic targets.[2] The Class I PI3K family comprises four isoforms: PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. While sharing structural homology, these isoforms have distinct tissue distribution and non-redundant physiological roles.[3][4] Consequently, the development of isoform-selective inhibitors is a key strategy to maximize therapeutic efficacy while minimizing off-target effects.[3]

This guide provides a comparative evaluation of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, a core chemical structure that has been explored for its potential as a PI3K inhibitor. While data on the parent, unsubstituted scaffold is limited in publicly available literature, research has focused on the optimization of this core to achieve high potency and selectivity, particularly for the PI3Kδ isoform.[5]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of various well-characterized PI3K inhibitors against the four Class I PI3K isoforms. This data, presented as half-maximal inhibitory concentrations (IC50), provides a benchmark for evaluating the selectivity of novel compounds based on the this compound scaffold. A highly optimized derivative of this scaffold, compound 11f , is included to illustrate the potential for achieving significant isoform selectivity.[5]

Compound NamePI3Kα (IC50 nM)PI3Kβ (IC50 nM)PI3Kγ (IC50 nM)PI3Kδ (IC50 nM)Selectivity Profile
Compound 11f (THPP derivative) 36702130014600.9PI3Kδ selective
Idelalisib (CAL-101) 86004000210019PI3Kδ selective[3]
Alpelisib (BYL719) 51156250290PI3Kα selective[2]
Copanlisib 0.53.76.40.7Pan-PI3K inhibitor[6]
Buparlisib (BKM120) 52166262116Pan-PI3K inhibitor[7]
Pilaralisib (XL147) 39-2336Pan-PI3K inhibitor (less potent against β)[7]
TGX-221 >50005>5000100-200PI3Kβ selective[6]
AS-605240 603008240PI3Kγ selective[6]

Experimental Protocols

The determination of the selectivity profile of PI3K inhibitors involves robust biochemical assays designed to measure the enzymatic activity of purified PI3K isoforms in the presence of varying concentrations of the test compound.

In Vitro Kinase Assay (Radiometric)

This traditional and highly sensitive method measures the incorporation of radiolabeled phosphate from ATP into the lipid substrate.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • Lipid substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 0.25 mM EDTA)

  • [γ-³²P]ATP

  • Test compound (e.g., this compound derivatives) serially diluted in DMSO.

  • Reaction termination solution (e.g., 0.1 M HCl)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the respective PI3K isoform, and the lipid substrate.

  • Add the test compound at various concentrations (typically in a semi-log dilution series) or DMSO as a vehicle control to the reaction mixture.

  • Initiate the kinase reaction by adding ATP mixed with [γ-³²P]ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 20-30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Extract the radiolabeled phospholipids.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[8]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common high-throughput screening method for measuring kinase activity by detecting either the product of the kinase reaction (ADP) or the phosphorylated substrate.

Materials:

  • Recombinant PI3K isoforms

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test compound

  • TR-FRET detection reagents (e.g., Adapta™ Universal Kinase Assay Kit, which includes a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Add the test compound and the respective PI3K isoform to the wells of a microplate.

  • Initiate the reaction by adding a mixture of the lipid substrate and ATP.

  • Incubate the plate to allow the enzymatic reaction to proceed.

  • Stop the reaction and add the TR-FRET detection reagents.

  • Incubate to allow the detection reagents to bind.

  • Measure the TR-FRET signal on a compatible plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate IC50 values as described for the radiometric assay.[9]

Visualizations

PI3K/Akt Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GPCR GPCR GPCR->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PTEN PTEN PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN->PIP2 PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Determining PI3K Inhibitor Selectivity

Experimental_Workflow start Start reagents Prepare Reagents: - PI3K Isoforms (α, β, γ, δ) - Lipid Substrate (PIP2) - ATP - Test Compound Dilutions start->reagents incubation Incubate Kinase Reaction Mixture reagents->incubation detection Stop Reaction & Add Detection Reagents (e.g., TR-FRET or Radiometric) incubation->detection measurement Measure Signal (Fluorescence or Radioactivity) detection->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values measurement->analysis end End: Selectivity Profile analysis->end

References

Assessing the Antitumor Effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a promising framework in the design of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated potent in vivo activity against various tumor types by targeting key oncogenic signaling pathways. This guide provides an objective comparison of the preclinical in vivo performance of representative this compound derivatives against established targeted therapies. Experimental data, detailed methodologies, and signaling pathway diagrams are presented to facilitate a comprehensive assessment of their therapeutic potential.

Comparative In Vivo Efficacy of Tetrahydropyridopyrimidine Derivatives

The antitumor activity of three distinct this compound derivatives is summarized below, alongside relevant comparator drugs targeting the same signaling pathways.

Compound IDTargetCancer ModelDosing RegimenKey In Vivo Efficacy ResultsComparatorComparator Efficacy
Compound 13 (Tetrahydropyridopyrimidine) KRAS-G12CPancreatic Cancer (MIA PaCa-2 Xenograft)30 and 100 mg/kg, IP, QDTumor regressions and cures observed.[1] Maintained >65% target engagement in tumors.[1][2]ARS-1620 Significant tumor growth suppression in NSCLC xenograft models.[3]
Compound 24 (Tetrahydropyrido[4,3-d]pyrimidine) Smoothened (Smo)Medulloblastoma (Ptch1-deficient primary cells in SCID mice)Not specifiedLed to significant regression of subcutaneous tumors.[4]Vismodegib Dose-dependent tumor growth inhibition, with regressions at ≥25 mg/kg in a Ptch+/- allograft model.
Compound V12 (5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine) p97/VCPAcute Myeloid Leukemia (Molm-13 Xenograft)Not specifiedShowed a strong anti-tumor therapeutic effect with lower toxic side effects.CB-5083 Induced disease regression in an AML xenograft model (MV4-11).[5] TGI of 63% in HCT 116 xenografts.[6]
Palbociclib (CDK4/6 Inhibitor - for context) CDK4/6Pancreatic Cancer (Patient-Derived Xenografts)100 mg/kgSuperior tumor growth inhibition compared to gemcitabine + nab-paclitaxel in one of four PDX models.[7]N/AN/A

Signaling Pathways and Mechanisms of Action

The antitumor activity of these this compound derivatives stems from their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and differentiation.

KRAS Signaling Pathway

Compound 13, a KRAS-G12C inhibitor, covalently binds to the mutant cysteine-12, locking the KRAS protein in an inactive, GDP-bound state.[1] This prevents the activation of downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, which are crucial for cell growth and survival.[8]

KRAS_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase KRAS-G12C (Active) KRAS-G12C (Active) Receptor Tyrosine Kinase->KRAS-G12C (Active) KRAS-G12C (Inactive) KRAS-G12C (Inactive) KRAS-G12C (Active)->KRAS-G12C (Inactive) RAF RAF KRAS-G12C (Active)->RAF PI3K PI3K KRAS-G12C (Active)->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival Compound 13 Compound 13 Compound 13->KRAS-G12C (Active) Inhibits

KRAS Signaling Pathway Inhibition
Hedgehog Signaling Pathway

Compound 24 functions as a Smoothened (Smo) antagonist.[4] In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits Smo. Ligand binding or inactivating mutations in PTCH relieve this inhibition, leading to Smo activation and subsequent downstream signaling through GLI transcription factors, which promote cell proliferation. Compound 24 blocks this activation of Smo.

Hedgehog Signaling Pathway Inhibition
p97/VCP and the Unfolded Protein Response

Compound V12 is an inhibitor of p97 (also known as VCP), an ATPase that plays a critical role in protein homeostasis by mediating the degradation of ubiquitinated proteins. Inhibition of p97 leads to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), inducing ER stress and activating the Unfolded Protein Response (UPR).[9] Prolonged UPR activation ultimately triggers apoptosis.

UPR_Pathway p97/VCP p97/VCP Proteasome Proteasome p97/VCP->Proteasome Degradation ER Stress ER Stress p97/VCP->ER Stress Accumulation of Misfolded Proteins Ubiquitinated Proteins Ubiquitinated Proteins Ubiquitinated Proteins->p97/VCP Degradation Unfolded Protein Response (UPR) Unfolded Protein Response (UPR) ER Stress->Unfolded Protein Response (UPR) Apoptosis Apoptosis Unfolded Protein Response (UPR)->Apoptosis Compound V12 Compound V12 Compound V12->p97/VCP Inhibits

p97/VCP Inhibition and UPR Induction

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for the xenograft models discussed.

General Xenograft Experimental Workflow

Experimental_Workflow Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Tumor Measurement & Body Weight Tumor Measurement & Body Weight Treatment Initiation->Tumor Measurement & Body Weight Endpoint Analysis Endpoint Analysis Tumor Measurement & Body Weight->Endpoint Analysis

General In Vivo Xenograft Workflow
Pancreatic Cancer Xenograft Model (MIA PaCa-2)

  • Cell Line: MIA PaCa-2 human pancreatic carcinoma cells.

  • Animals: Athymic nude or NOD/SCID mice, 10-12 weeks old.[10]

  • Cell Implantation: One million cells in a 100-200 µL suspension of Matrigel are injected subcutaneously into the hind leg of each mouse.[10]

  • Tumor Monitoring and Treatment: Tumors are calipered until they reach a volume of 100-150 mm³.[10] Animals are then randomized into treatment and control groups. Dosing is administered as specified (e.g., intraperitoneally, daily). Tumor volumes and mouse weights are recorded regularly (e.g., daily and 3 times a week, respectively).[10]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or as defined by the study protocol. Tissues may be collected for further analysis.[10]

Medulloblastoma Xenograft Model
  • Cell Source: Patient-derived medulloblastoma cells (e.g., Ptch1-deficient).

  • Animals: Immunocompromised mice such as SCID or NSG mice, 4-6 weeks old.[11]

  • Cell Implantation: 1 x 10^6 viable patient-derived cells are suspended in a mixture of HBSS and Matrigel and injected subcutaneously into the flanks or shoulders.[11]

  • Tumor Monitoring and Treatment: Tumor growth is monitored by caliper measurements three times a week.[11] Treatment commences once tumors are established (e.g., after seven days).[11]

  • Endpoint: Mice are euthanized at a predetermined time point (e.g., day 42 post-grafting), and tumors are harvested for analysis.[11]

Acute Myeloid Leukemia (AML) Xenograft Model
  • Cell Line: Human AML cell lines (e.g., Molm-13, MV4-11) or primary patient samples.

  • Animals: Highly immunodeficient mice, such as NSG mice, are recommended for better engraftment.[12]

  • Cell Implantation: 1-10 x 10^6 cells are injected intravenously via the tail vein.[12]

  • Engraftment Monitoring: Engraftment of human leukemic cells is monitored by analyzing the percentage of human CD45+ cells in the peripheral blood via flow cytometry, starting 3-4 weeks post-implantation.[12][13]

  • Treatment and Endpoint: Once engraftment is confirmed, mice are randomized and treatment begins. Disease progression is monitored, and endpoints may include survival or leukemic burden in various organs.

Conclusion

Derivatives of the this compound scaffold demonstrate significant in vivo antitumor activity across a range of cancer models by targeting diverse and critical oncogenic pathways. The data presented herein suggests that these compounds hold considerable promise as novel cancer therapeutics. Direct comparisons with established drugs targeting the same pathways indicate competitive or potentially superior efficacy in preclinical models. Further investigation, including detailed pharmacokinetic and pharmacodynamic studies, as well as evaluation in a broader range of preclinical models, is warranted to fully elucidate their therapeutic potential and guide future clinical development.

References

comparing the pharmacokinetic profiles of different tetrahydropyrido[4,3-d]pyrimidine analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the pharmacokinetic properties of two promising tetrahydropyrido[4,3-d]pyrimidine analogs, Compound 73, an Hsp90 inhibitor, and Compound 24, a Smoothened (Smo) antagonist, reveals distinct in vivo behaviors crucial for their potential therapeutic applications. This guide provides a comparative summary of their pharmacokinetic data, detailed experimental methodologies, and a visualization of a key signaling pathway and experimental workflow.

Researchers in drug development are constantly seeking compounds with favorable pharmacokinetic profiles to ensure adequate drug exposure at the target site. The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a promising framework for developing potent inhibitors of various therapeutic targets. This comparison focuses on two notable analogs that have demonstrated significant preclinical potential.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Compound 73 and Compound 24 following oral administration in preclinical species.

ParameterCompound 73 (Hsp90 Inhibitor)Compound 24 (Smoothened Antagonist)Species
Dose (mg/kg) Data not available10, 30, and 100 (oral)Rat
Cmax Data not availableDose-proportional increaseRat
Tmax Data not availableData not availableRat
AUC Data not availableDose-proportional increaseRat
Oral Bioavailability (%) Favorable ADME properties reported[1]72Beagle Dog
Pharmacokinetic Profile Favorable ADME properties reported[1]Linear pharmacokinetic profiles[2][3]Rat

Experimental Protocols

In Vivo Pharmacokinetic Studies

Animals:

  • Rats: Male Sprague-Dawley rats were used for the pharmacokinetic evaluation of Compound 24.

  • Beagle Dogs: Male beagle dogs were utilized to determine the oral bioavailability of Compound 24.[4]

Administration:

  • For oral administration, compounds were formulated in a suitable vehicle and administered via oral gavage.

Blood Sampling:

  • Blood samples were collected at predetermined time points post-dosing from the jugular vein in rats or a peripheral vein in dogs.

  • Plasma was separated by centrifugation and stored at -20°C until analysis.

Bioanalytical Method:

  • Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis:

  • Pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), were calculated using non-compartmental analysis.

  • Oral bioavailability (F%) was calculated as (AUCoral / AUCintravenous) × 100.

Mandatory Visualizations

Hedgehog Signaling Pathway

The Smoothened antagonist, Compound 24, targets the Hedgehog (Hh) signaling pathway, which is aberrantly activated in some cancers.[2][3] The following diagram illustrates the canonical Hh signaling cascade.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI GLI_active Active GLI GLI->GLI_active Activation & Translocation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes

Caption: Simplified diagram of the Hedgehog signaling pathway.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study.

PK_Workflow start Start animal_prep Animal Preparation (e.g., Fasting) start->animal_prep dosing Compound Administration (Oral or IV) animal_prep->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_prep Plasma Separation blood_collection->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis end End pk_analysis->end

Caption: General workflow for a preclinical pharmacokinetic study.

References

Dual Inhibition of ATX and EGFR: A Comparative Analysis of Tetrahydropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A novel class of tetrahydropyrido[4,3-d]pyrimidine derivatives has emerged as promising dual inhibitors of autotaxin (ATX) and epidermal growth factor receptor (EGFR), two key players in cancer progression and fibrosis. This guide provides a comprehensive comparison of these derivatives, their performance against established single-target inhibitors, and detailed experimental protocols for their validation.

This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of dual-target inhibitors. The data presented is compiled from preclinical studies and offers a framework for evaluating this new class of compounds.

Performance Comparison of Inhibitors

The inhibitory potency of the lead tetrahydropyrido[4,3-d]pyrimidine derivative, compound 9a , is presented below in comparison with established inhibitors of ATX and EGFR. The data is summarized to highlight the dual-action nature of this novel compound.

Table 1: In Vitro Inhibitory Activity (IC50) of Compound 9a and Reference Inhibitors
CompoundTargetIC50 (nM)Compound Class
Compound 9a ATX 29.1 Tetrahydropyrido[4,3-d]pyrimidine (Dual Inhibitor)
EGFR 24.2
PF-8380ATX2.8[1][2][3]Imidazopyridine (Single-Target ATX Inhibitor)
ATX inhibitor 11ATX2.7[4](Structure not disclosed) (Single-Target ATX Inhibitor)
GefitinibEGFR (Wild-Type)18.2 - 37Quinazoline (1st Gen. EGFR Inhibitor)
ErlotinibEGFR (Wild-Type)2 - 14.11Quinazoline (1st Gen. EGFR Inhibitor)
OsimertinibEGFR (T790M/L858R)8.5 - 15Pyrimidine (3rd Gen. EGFR Inhibitor)

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity in vitro.

Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
CompoundA549 (NSCLC)H1975 (NSCLC, L858R/T790M)MKN-45 (Gastric)SGC-7901 (Gastric)
Compound 9a 7.55 µM1.61 µM4.96 µM8.32 µM
Gefitinib >100 µM1.6 µM--
Erlotinib 10.9 µM0.8 µM--
Osimertinib -0.012 µM--

IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of tetrahydropyrido[4,3-d]pyrimidine derivatives are provided below.

Autotaxin (ATX) Enzymatic Assay

This assay measures the inhibition of ATX lysophospholipase D (lysoPLD) activity using a fluorogenic substrate.

Materials:

  • Recombinant human ATX

  • FS-3 (fluorescent LPC analogue)[5]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • Test compounds (dissolved in DMSO)

  • 96-well black plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 50 µL of the diluted test compounds or vehicle (for control) to the wells of the 96-well plate.

  • Add 25 µL of recombinant human ATX solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the FS-3 substrate solution.

  • Immediately measure the fluorescence intensity at 37°C kinetically for 30-60 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

EGFR Kinase Assay

This assay quantifies the activity of EGFR and the inhibitory effect of the test compounds using a luminescence-based method that measures ATP consumption.

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add 5 µL of the diluted test compounds or vehicle to the wells of the 96-well plate.

  • Add 5 µL of the EGFR enzyme solution to each well.

  • Add 5 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compounds on the proliferation and viability of cancer cell lines.

Materials:

  • A549, H1975, or other cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing the Rationale and Workflow

To better understand the context and methodology, the following diagrams illustrate the targeted signaling pathway, the experimental validation process, and the logic behind the inhibitor design.

ATX_EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX ATX LPC->ATX EGF EGF EGFR EGFR EGF->EGFR LPA LPA ATX->LPA hydrolyzes PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK LPAR LPA Receptor LPA->LPAR LPAR->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation Inhibitor Tetrahydropyrido [4,3-d]pyrimidine Inhibitor->ATX inhibits Inhibitor->EGFR inhibits

Caption: Dual inhibition of ATX and EGFR signaling pathways.

Experimental_Workflow start Start: Compound Synthesis enzymatic_assays In Vitro Enzymatic Assays start->enzymatic_assays atx_assay ATX Inhibition Assay (FS-3 Substrate) enzymatic_assays->atx_assay egfr_assay EGFR Kinase Assay (Luminescence) enzymatic_assays->egfr_assay lead_identification Lead Compound Identification (e.g., 9a) atx_assay->lead_identification egfr_assay->lead_identification cell_based_assays Cell-Based Assays viability_assay Cell Viability/Proliferation (MTT Assay in A549, H1975) cell_based_assays->viability_assay in_vivo In Vivo Studies (e.g., Xenograft Models) viability_assay->in_vivo lead_identification->cell_based_assays end End: Validated Dual Inhibitor in_vivo->end

Caption: Workflow for the validation of dual ATX/EGFR inhibitors.

SAR_Logic core Tetrahydropyrido[4,3-d] -pyrimidine Scaffold r1 Modification at R1 (Semicarbazone Moiety) core->r1 influences r2 Modification at R2 (Aromatic Substituents) core->r2 influences activity Dual ATX/EGFR Inhibitory Activity r1->activity determines r2->activity modulates

Caption: Structure-Activity Relationship (SAR) logic for the inhibitors.

References

Safety Operating Guide

Prudent Disposal of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the disposal of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine based on information for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols to ensure full compliance with all federal, state, and local regulations. This compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. For this compound, a heterocyclic compound, a stringent and informed disposal procedure is essential. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach based on the handling of similar chemical structures is the most responsible course of action.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This is a critical step to prevent skin and eye contact, as well as inhalation.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield, especially where splashing is a risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dusts/aerosols are generated.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its associated waste should be conducted systematically.

  • Waste Identification and Segregation :

    • Treat all waste containing this compound, including contaminated items like gloves, wipes, and chromatography materials, as hazardous waste.

    • Given the nitrogen-containing heterocyclic structure, this waste may be categorized as non-halogenated organic waste. However, it is crucial to segregate it from other waste streams to await formal characterization by your EHS department.

    • Use a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.[1]

  • Container Management :

    • Labeling : The waste container must be clearly labeled with the full chemical name, "this compound," and an indication of its hazards.[1] The name of the principal investigator or laboratory supervisor should also be included.[1]

    • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be near the point of generation and under the control of the laboratory personnel.[1] The use of secondary containment is recommended to capture any potential leaks.[1]

  • Disposal of Empty Containers :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[1]

    • The solvent rinsate must be collected and disposed of as hazardous waste.[1]

    • After triple-rinsing and allowing it to air-dry, and with all labels defaced, the container may potentially be disposed of as regular trash, but this is subject to institutional policies.[1]

  • Disposal Request and Pickup :

    • Once the waste container is ready for disposal, follow your institution's procedures to request a pickup from the EHS department or their designated hazardous waste management contractor.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle of chemical waste management involves neutralization or incineration by a licensed facility. The triple-rinse procedure for empty containers is a standard laboratory practice to ensure residual chemical is managed as hazardous waste.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound, especially in the absence of a specific Safety Data Sheet.

G start Start: Need to dispose of 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine waste sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check follow_sds Follow specific disposal instructions in Section 13 of the SDS sds_check->follow_sds  Yes   treat_hazardous Assume the waste is hazardous. Follow general procedures for related chemical structures. sds_check->treat_hazardous  No   consult_ehs Consult Institutional Environmental Health & Safety (EHS) Department segregate Segregate waste into a labeled, compatible container. consult_ehs->segregate follow_sds->segregate treat_hazardous->consult_ehs store Store in a designated satellite accumulation area with secondary containment. segregate->store request_pickup Request waste pickup from EHS. store->request_pickup end End: Waste properly managed request_pickup->end

Disposal Decision Workflow for this compound

References

Essential Safety and Operational Guide for Handling 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine. The following procedures are based on best practices for handling similar heterocyclic compounds and are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion.[1][3]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves, such as disposable nitrile gloves, which offer short-term protection.[1][3][4] Gloves should be inspected prior to use and changed immediately if contact with the substance is suspected.[1][5] A flame-retardant lab coat should be worn and properly buttoned to cover as much skin as possible.[3]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or vapors.[4] If a fume hood is not feasible and exposure limits may be exceeded, a NIOSH-approved respirator is required.[3][5]
Feet Closed-Toed ShoesAppropriate shoes that cover the entire foot are mandatory in the laboratory to protect against spills.[3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for the safe handling of this compound from preparation to disposal.

Preparation and Engineering Controls
  • Ventilation: Ensure proper ventilation by working within a certified chemical fume hood.[4]

  • Eyewash and Safety Shower: Confirm that eyewash stations and safety showers are unobstructed and in close proximity to the workstation.[2]

  • Gather Materials: Collect all necessary PPE, equipment, and reagents before starting the experiment.

Handling the Compound
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Avoiding Contact: Avoid direct contact with the skin and eyes.[2] Do not breathe in dust or vapors.[2]

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to contain any airborne particles.

  • Spill Preparedness: Have a spill kit readily available. In case of a small spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[2]

Post-Handling Procedures
  • Decontamination: Wipe down the work area and any equipment used with an appropriate solvent to remove any residual contamination.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items like gloves in the designated waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Collection: Collect all waste materials containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and appropriate waste container.[6]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2][6]

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal service in accordance with all local, state, and federal regulations.[6] Do not pour this chemical down the drain.[2]

Safe Handling Workflow

prep Preparation ppe Don PPE prep->ppe Verify Controls handling Handling in Fume Hood ppe->handling Begin Work post_handling Post-Handling handling->post_handling waste Waste Collection handling->waste During & After decon Decontaminate Workspace post_handling->decon doff_ppe Doff PPE decon->doff_ppe doff_ppe->waste Dispose Gloves disposal Disposal waste->disposal Follow Regulations

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine

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